1H-Perfluoropentane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5-undecafluoropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF11/c6-1(7)2(8,9)3(10,11)4(12,13)5(14,15)16/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFBZGUXZMEPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9CF2H, C5HF11 | |
| Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50895160 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375-61-1 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoropentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 1H-Perfluoropentane
Foreword: The Strategic Importance of 1H-Perfluoropentane
In the landscape of advanced materials and pharmaceutical development, fluorinated compounds occupy a unique and critical position. Their distinct physicochemical properties—stemming from the high electronegativity and stability of the carbon-fluorine bond—render them invaluable. This compound (C₅HF₁₁), also known as 1,1,1,2,2,3,3,4,4,5,5-undecafluoropentane, is a prominent member of this class. Its utility as a building block in fluorous synthesis, a component in medical imaging, and its potential in drug delivery systems underscores the need for robust and reproducible methods for its preparation in high purity.[1][2][3]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a deeper understanding of the causality behind the synthetic strategies and purification protocols. We will explore the prevalent multi-step synthesis pathway, from precursor generation to the final reduction, and detail the rigorous purification regimen required to achieve the exacting purity standards demanded by modern research applications. Every step is presented as a self-validating system, with an emphasis on the critical parameters that ensure success.
Section 1: Synthetic Pathways to this compound
The synthesis of this compound is not a trivial endeavor. The inertness of the C-F bond necessitates specific and often energetic reaction conditions. While several routes exist, including direct fluorination for industrial-scale production, a common and accessible laboratory-scale approach involves a two-stage process: the formation of a perfluoroalkyl iodide precursor, followed by a reductive deiodination-hydrogenation.
Method A: Two-Step Synthesis via Perfluoropentyl Iodide
This method is favored for its modularity and the relative manageability of the reagents compared to direct fluorination. It hinges on creating a C-I bond that is subsequently replaced by a C-H bond.
Stage 1: Synthesis of the Perfluoropentyl Iodide (C₅F₁₁I) Precursor
The foundational step is the creation of the C₅ perfluoroalkyl chain. This is commonly achieved through the telomerization of tetrafluoroethylene (TFE) with a pentafluoroethyl iodide (C₂F₅I) chain transfer agent. Telomerization is a radical chain reaction that adds a defined number of monomer units (TFE) to the initial fragment (from C₂F₅I).
-
Causality: The choice of C₂F₅I as the "telogen" and TFE as the "taxogen" is strategic. It allows for the controlled growth of the fluorinated carbon chain. The reaction conditions (temperature, pressure, initiator concentration) are carefully manipulated to favor the formation of the desired C₅F₁₁I adduct over other telomers (C₇F₁₅I, C₉F₁₉I, etc.). A similar principle is applied in the synthesis of longer-chain 1H-perfluoroalkanes.[4]
Stage 2: Reductive Hydrogenation of Perfluoropentyl Iodide
With the C₅F₁₁I precursor in hand, the critical step is to replace the iodine atom with a hydrogen atom. This is typically accomplished via a radical reduction mechanism using a hydride donor.
-
Expertise & Experience: While various reducing agents can be employed, tris(trimethylsilyl)silane ((TMS)₃SiH) is a particularly effective and clean hydride donor for this transformation. Its efficacy stems from the relatively weak Si-H bond, which facilitates hydrogen atom donation to the perfluoroalkyl radical intermediate. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), under thermal conditions. The causality is clear: the initiator generates radicals that abstract the iodine atom from C₅F₁₁I, creating a perfluoropentyl radical (•C₅F₁₁), which then abstracts a hydrogen atom from the silane to yield the final product, this compound.
The overall two-step synthetic pathway is visualized below.
Caption: Figure 1: Two-Step Synthesis of this compound
Method B: Direct Fluorination (Industrial Insight)
For large-scale industrial manufacturing, direct fluorination presents an alternative, albeit more hazardous, pathway. This can involve the reaction of a hydrocarbon precursor with elemental fluorine (F₂) or other potent fluorinating agents like sulfur tetrafluoride (SF₄).[5]
-
Trustworthiness: This method is technologically demanding. It requires specialized equipment, such as counter-current loop reactors, and extreme safety protocols due to the high reactivity and toxicity of F₂ gas.[5] The process offers a more direct route but is generally confined to specialized chemical manufacturers. The reaction proceeds by replacing C-H bonds with C-F bonds, often leading to a mixture of products that require extensive purification.
Section 2: Rigorous Purification of this compound
Achieving high purity (>98%) is paramount for most applications and requires a multi-stage purification strategy to remove unreacted starting materials, reagents, solvents, and side-products.
Initial Workup: Quenching and Extraction
Following the reduction reaction, the crude product exists in a mixture containing the silane by-products, residual iodine, and the reaction solvent.
-
Iodine Removal: The reaction mixture often retains a purple or brown hue from dissolved iodine (I₂), a by-product of the radical reaction. A wash with an aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃), is a self-validating step. The thiosulfate quantitatively reduces I₂ to colorless iodide (I⁻), providing a clear visual endpoint for the completion of the wash.
-
Solvent Removal & Drying: The bulk of the reaction solvent is removed under reduced pressure. The remaining organic phase is then washed with brine to remove water-soluble impurities and dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or calcium chloride.[4][6]
Fine Purification: Distillation and Chromatography
Due to the volatile nature of this compound and the similar boiling points of potential fluorinated impurities, fine purification requires precise techniques.
Fractional Distillation
This is the workhorse method for purifying volatile liquids. Given that this compound has a boiling point of approximately 46°C, distillation is highly effective at separating it from less volatile impurities (e.g., unreacted C₅F₁₁I) and more volatile contaminants.[7]
-
Expertise & Experience: The efficiency of the separation is critically dependent on the fractionating column used (e.g., Vigreux or packed column) and maintaining a slow, steady distillation rate.[4] Collecting fractions over narrow temperature ranges is essential for isolating the pure product. Studies have shown that distillation is a highly effective method for removing per- and polyfluoroalkyl substances (PFAS) from mixtures, as the strong fluorine-carbon bonds are stable under these conditions, and separation is based purely on volatility.[8][9] However, azeotrope formation can sometimes complicate the separation of different fluorocarbons, necessitating alternative or supplementary techniques.[10][11]
Preparative Gas Chromatography (GC)
For applications demanding the highest purity, preparative GC is the definitive method. It offers unparalleled resolving power for separating compounds with very close boiling points.
-
Authoritative Grounding: The principle relies on partitioning the components of a mixture between a stationary phase and a mobile carrier gas.[12][13] Perfluorocarbon partitioning media are often required for the effective separation of fluorocarbons.[12] The sample is vaporized and carried through a column, where components separate based on their affinity for the stationary phase. The separated components are then collected as they elute from the column. This technique is widely used for the analysis and purification of low molecular weight fluorocarbons.[14][15]
The comprehensive purification workflow is outlined below.
Caption: Figure 2: Multi-Stage Purification Workflow
Section 3: Experimental Protocols & Data
Protocol: Synthesis of this compound via Reduction
Materials:
-
Perfluoropentyl iodide (C₅F₁₁I)
-
Tris(trimethylsilyl)silane ((TMS)₃SiH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., tert-butanol or a high-boiling fluorinated solvent)
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, dissolve Perfluoropentyl iodide (1.0 eq) in the anhydrous solvent.
-
Degassing: Thoroughly degas the solution by bubbling nitrogen through it for 30 minutes to remove dissolved oxygen, which can interfere with radical reactions.
-
Reagent Addition: Add tris(trimethylsilyl)silane (1.1 eq) to the flask. In the dropping funnel, prepare a solution of AIBN (0.1 eq) in the same solvent.
-
Initiation & Reflux: Heat the flask to the reflux temperature of the solvent (typically ~80-90°C). Once refluxing, add the AIBN solution dropwise over 1 hour. Causality: Slow addition of the initiator maintains a low and steady concentration of radicals, minimizing side reactions like dimerization.[16]
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. The reaction can be monitored by ¹⁹F NMR or GC to track the disappearance of the C₅F₁₁I starting material.
-
Cooling & Workup: Cool the reaction mixture to room temperature. The mixture will likely be colored by iodine.
-
Purification (Workup): a. Transfer the mixture to a separatory funnel and wash with a 10% Na₂S₂O₃ solution until the organic layer is colorless. b. Wash the organic layer with brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully using a rotary evaporator to yield the crude this compound.
Protocol: Purification by Fractional Distillation
-
Apparatus: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Distillation: Transfer the crude this compound to the distillation flask. Heat the flask gently in a heating mantle.
-
Fraction Collection: Discard any initial low-boiling forerun. Collect the main fraction that distills at a constant temperature corresponding to the boiling point of this compound (~46°C).[7] Collect any higher-boiling fractions separately.
-
Analysis: Analyze the collected main fraction by GC-MS and NMR to confirm purity.
Quantitative Data Summary
The following table summarizes key physical and chemical properties for this compound.
| Property | Value | Source |
| Chemical Formula | C₅HF₁₁ | [17] |
| Molecular Weight | 270.04 g/mol | [17][18] |
| CAS Number | 375-61-1 | [17] |
| Boiling Point | ~46 °C | [7] |
| Appearance | Clear, colorless liquid | [19] |
| Purity (Post-Distillation) | Typically >98% | [20][21] |
Section 4: Safety, Handling, and Environmental Considerations
Authoritative Grounding: this compound, like many per- and polyfluoroalkyl substances (PFAS), requires careful handling. While it has low acute toxicity, it is classified as an irritant to the skin, eyes, and respiratory system.[1][20][22]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or butyl), safety goggles, and a lab coat.[23][24] For tasks with a risk of aerosol generation, respiratory protection may be necessary.[23][25]
-
Handling: Avoid contact with strong oxidants, bases, and acids.[25] Use non-sparking tools and take precautions against static discharge, especially given the compound's volatility.[24]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[7]
-
Disposal: Due to their environmental persistence, PFAS compounds ("forever chemicals") should be disposed of as hazardous chemical waste according to local, state, and federal regulations.[26] Do not discharge into sewers or the environment.[7][26] Professional disposal services are often required.[27]
References
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Title: Quantity Purification of Fluorocarbons by Gas-Liquid Chromatography Source: ACS Publications URL: [Link]
- Source: Google Patents (US3101304A)
- Source: Google Patents (US3101304A)
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Title: PFAS in the Workplace Source: EHSLeaders URL: [Link]
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Title: Perfluoropentane - Grokipedia Source: Grokipedia URL: [Link]
-
Title: Does Distillation Effectively Remove PFAS from Drinking Water? Source: Living Whole URL: [Link]
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Title: Working Safely with PFAS: A Practical Guide to Selecting the Right PPE Source: RSG Safety URL: [Link]
-
Title: The Truth About Fluoride, Part 4 Source: My Pure Water URL: [Link]
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Title: Separation of Some Low Molecular Weight Fluorocarbons by Gas Chromatography. Source: Analytical Chemistry - ACS Publications URL: [Link]
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Title: PFAS Risks & Workplace Safety Source: EcoOnline US URL: [Link]
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Title: SAFETY DATA SHEET - Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF) Source: National Institute of Standards and Technology (NIST) URL: [Link]
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Title: Quantity Purification of Fluorocarbons by Gas-Liquid Chromatography Source: ACS Publications URL: [Link]
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Title: Perfluoropentane - Wikipedia Source: Wikipedia URL: [Link]
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Title: Perfluoropentane | C5F12 | CID 12675 Source: PubChem - NIH URL: [Link]
- Title: New industrial process for manufacturing of perfluoropentane (pfp)
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Title: Recent developments in methods for analysis of perfluorinated persistent pollutants Source: NIH URL: [Link]
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Title: this compound Source: NIST WebBook URL: [Link]
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Title: Cellulose Nanofiber-Coated Perfluoropentane Droplets: Fabrication and Biocompatibility Study Source: PMC - NIH URL: [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 1H-Perfluoropentane
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic features of 1H-Perfluoropentane (1,1,1,2,2,3,3,4,4,5,5-Undecafluoropentane, CAS 375-61-1). As a molecule of interest in materials science and as a building block in specialty chemicals, a thorough understanding of its structural properties is paramount. This document synthesizes fundamental spectroscopic principles with expert interpretation to provide a detailed guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound. We will explore not only the data itself but also the causality behind the observed spectral patterns and the experimental methodologies required for robust data acquisition.
Molecular Structure and Spectroscopic Overview
This compound (C₅HF₁₁) is a derivative of pentane where all but one hydrogen atom have been replaced by fluorine. This extensive fluorination dramatically influences the molecule's physical properties and, consequently, its spectroscopic signature. The single proton and the eleven fluorine atoms, which are all spin-active (I=½), result in complex but highly informative NMR spectra characterized by extensive heteronuclear coupling.
The structure presents five chemically distinct fluorine environments and five distinct carbon environments, leading to a rich dataset for structural confirmation.
dot graph "molecular_structure" { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
// Nodes for atoms C1 [label="C1", pos="0,0!", fillcolor="#F1F3F4"]; C2 [label="C2", pos="1.5,0!", fillcolor="#F1F3F4"]; C3 [label="C3", pos="3,0!", fillcolor="#F1F3F4"]; C4 [label="C4", pos="4.5,0!", fillcolor="#F1F3F4"]; C5 [label="C5", pos="6,0!", fillcolor="#F1F3F4"];
F1a [label="F", pos="-0.5,0.8!", fillcolor="#EA4335"]; F1b [label="F", pos="-0.5,-0.8!", fillcolor="#EA4335"]; F1c [label="F", pos="-0.8,0!", fillcolor="#EA4335"];
F2a [label="F", pos="1.5,1!", fillcolor="#FBBC05"]; F2b [label="F", pos="1.5,-1!", fillcolor="#FBBC05"];
F3a [label="F", pos="3,1!", fillcolor="#34A853"]; F3b [label="F", pos="3,-1!", fillcolor="#34A853"];
F4a [label="F", pos="4.5,1!", fillcolor="#4285F4"]; F4b [label="F", pos="4.5,-1!", fillcolor="#4285F4"];
F5a [label="F", pos="6.5,0.8!", fillcolor="#5F6368"]; F5b [label="F", pos="6.5,-0.8!", fillcolor="#5F6368"]; H5 [label="H", pos="6.8,0!", fillcolor="#FFFFFF", fontcolor="#202124"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5;
C1 -- F1a; C1 -- F1b; C1 -- F1c;
C2 -- F2a; C2 -- F2b;
C3 -- F3a; C3 -- F3b;
C4 -- F4a; C4 -- F4b;
C5 -- F5a; C5 -- F5b; C5 -- H5; } Caption: Molecular structure of this compound (CF₃CF₂CF₂CF₂CHF₂).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of fluorinated compounds. The presence of both ¹H and ¹⁹F nuclei necessitates a multi-nuclear approach.
¹H NMR Spectroscopy
The proton spectrum of this compound is deceptively simple in its signal count but complex in its multiplicity.
-
Chemical Shift (δ): A single proton environment is present. This proton is attached to a carbon that is alpha to a highly electron-withdrawing perfluoroalkyl chain. This results in significant deshielding, and the signal is expected to appear far downfield, typically in the range of δ 5.5 - 6.5 ppm .
-
Multiplicity: The proton signal will be split by the two adjacent fluorine atoms on C4 (a large geminal ²JHF coupling) and the two fluorine atoms on C3 (a smaller vicinal ³JHF coupling). This results in a triplet of triplets (tt) . The magnitude of fluorine-hydrogen coupling constants can be quite large.[1]
| Predicted ¹H NMR Data | |
| Chemical Shift (δ) | ~ 6.0 ppm |
| Multiplicity | Triplet of triplets (tt) |
| Coupling Constant (²JHF) | ~ 50-55 Hz |
| Coupling Constant (³JHF) | ~ 5-10 Hz |
dot graph "1H_NMR_Coupling" { rankdir=LR; node [shape=plaintext, fontname="Arial"]; edge [arrowhead=none, style=dashed, color="#5F6368"];
H [label="H (on C5)"]; F4 [label="2F (on C4)"]; F3 [label="2F (on C3)"];
H -- F4 [label=" ²JHF ≈ 50-55 Hz\n(splits H into a triplet)"]; H -- F3 [label=" ³JHF ≈ 5-10 Hz\n(splits each triplet line\ninto a smaller triplet)"]; } Caption: Predicted ¹H NMR spin-spin coupling for this compound.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is highly sensitive and covers a very wide chemical shift range, making it excellent for resolving non-equivalent fluorine atoms.[2] The spectrum is referenced to CFCl₃ (δ 0 ppm).
-
Chemical Shifts (δ): Five distinct fluorine signals are expected, corresponding to the CF₃, three unique CF₂ groups, and the CHF₂ group. Based on typical chemical shift ranges for fluoroalkanes, the following assignments are predicted:
-
CF₃- (C1): Approximately -81 to -83 ppm . This terminal group is typically the most shielded among perfluoroalkyl groups.
-
-CHF₂ (C5): The fluorine atoms on the carbon bearing the proton are expected to be the most deshielded, appearing around -138 to -142 ppm .
-
-CF₂- groups (C2, C3, C4): These internal groups typically resonate between -120 and -130 ppm . The specific shifts depend on the distance from the end groups, with the C4 group closest to the CHF₂ moiety expected to be the most downfield of the three.
-
-
Multiplicity: The signals will exhibit complex splitting due to homonuclear ¹⁹F-¹⁹F coupling, which is effective over several bonds. For instance, the CF₃ signal will be a triplet due to coupling with the C2 fluorines. The internal CF₂ groups will be complex multiplets. The CHF₂ signal will be a doublet due to coupling with the C5 proton, with further triplet splitting from the C4 fluorines.
| Predicted ¹⁹F NMR Data | ||
| Group | Predicted δ (ppm) | Predicted Multiplicity |
| CF₃ (C1) | -81 to -83 | Triplet (t) |
| CF₂ (C2) | -120 to -125 | Multiplet (m) |
| CF₂ (C3) | -125 to -130 | Multiplet (m) |
| CF₂ (C4) | -120 to -125 | Multiplet (m) |
| CHF₂ (C5) | -138 to -142 | Doublet of triplets (dt) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a direct map of the carbon skeleton. In proton-decoupled spectra of fluorinated compounds, the large C-F coupling constants remain, providing invaluable structural confirmation.[3]
-
Chemical Shifts (δ): All five carbon signals are expected to appear in the range of δ 105-125 ppm . The carbons are within a perfluorinated environment, leading to a complex pattern of overlapping multiplets.
-
Multiplicity & Coupling:
-
The ¹JCF coupling constants are very large, typically 250-300 Hz.[4]
-
²JCF and ³JCF couplings are smaller (5-30 Hz) but significant, leading to complex splitting patterns.
-
The signal for C5 (CHF₂) is expected to be a triplet due to the one-bond coupling to two fluorine atoms.
-
The signals for C1-C4 will also be complex multiplets (quartet for C1, triplets for C2-C4) due to their own one-bond C-F couplings, further split by smaller two- and three-bond couplings to neighboring fluorine atoms.
-
| Predicted ¹³C NMR Data | ||
| Carbon | Predicted δ (ppm) | Predicted Multiplicity due to ¹JCF |
| C1 (CF₃) | ~118 | Quartet (q) |
| C2 (CF₂) | ~110 | Triplet (t) |
| C3 (CF₂) | ~110 | Triplet (t) |
| C4 (CF₂) | ~112 | Triplet (t) |
| C5 (CHF₂) | ~115 | Triplet (t) |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 15-25 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Spectrometer Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a multinuclear broadband probe.
-
¹H Acquisition: Acquire a standard single-pulse ¹H spectrum. Ensure the spectral width is sufficient to cover the downfield region (e.g., 0-10 ppm).
-
¹⁹F Acquisition: Tune the probe to the ¹⁹F frequency. Acquire a standard single-pulse ¹⁹F spectrum. A wide spectral width (e.g., -50 to -250 ppm) is necessary.
-
¹³C Acquisition: Tune the probe to the ¹³C frequency. Acquire a standard proton-decoupled ¹³C spectrum (e.g., zgpg30 on a Bruker instrument). A longer acquisition time will be necessary due to the lower natural abundance of ¹³C and splitting from C-F coupling.
-
Data Processing: Process all spectra using appropriate Fourier transformation and phase correction. Reference the ¹H and ¹³C spectra to the residual solvent signal or internal TMS. Reference the ¹⁹F spectrum to an external standard like CFCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the presence of specific functional groups. For this compound, the spectrum is expected to be dominated by C-F bond vibrations.
-
C-F Stretch: Intense, broad absorption bands are the hallmark of fluorinated compounds. These are expected in the 1100-1350 cm⁻¹ region. The complexity and breadth of these bands are due to the coupled vibrations of the multiple C-F bonds.
-
C-H Stretch: A weaker, sharp absorption corresponding to the single C-H bond is expected in the 2950-3050 cm⁻¹ region.
-
C-H Bend: A medium intensity absorption for the C-H bend is expected around 1400-1450 cm⁻¹ .
| Predicted IR Absorption Data | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2950-3050 | C-H Stretch |
| 1400-1450 | C-H Bend |
| 1100-1350 | C-F Stretch (very strong, broad) |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Neat Liquid): Place one drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: Place the salt plates in the sample holder of an FT-IR spectrometer.
-
Spectrum Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty spectrometer to subtract atmospheric H₂O and CO₂ absorptions.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of perfluorinated compounds yields characteristic fragmentation patterns dominated by the cleavage of C-C bonds.
-
Molecular Ion (M⁺˙): The molecular ion peak at m/z = 270 (for C₅HF₁₁) is expected to be of very low abundance or completely absent, which is typical for linear perfluoroalkanes.[5]
-
Key Fragments: The fragmentation is driven by the formation of stable perfluorinated carbocations. The base peak is often the [CF₃]⁺ ion.
-
[M - F]⁺: Loss of a fluorine atom gives a peak at m/z = 251 .
-
[C₄F₉]⁺ (Perfluorobutyl cation): Cleavage of the C1-C2 bond results in a major fragment at m/z = 219 .
-
[C₃F₇]⁺ (Perfluoropropyl cation): Cleavage of the C2-C3 bond gives a major fragment at m/z = 169 .
-
[C₂F₅]⁺ (Perfluoroethyl cation): Cleavage of the C3-C4 bond gives a major fragment at m/z = 119 .
-
[CF₃]⁺ (Trifluoromethyl cation): This highly stable cation at m/z = 69 is expected to be a very prominent peak, potentially the base peak.
-
[CHF₂]⁺: A peak at m/z = 51 corresponding to the terminal group is also expected.
-
dot graph "MS_Fragmentation" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4"]; edge [fontname="Arial", color="#4285F4"];
M [label="[CF₃CF₂CF₂CF₂CHF₂]⁺˙\nm/z = 270"]; F251 [label="[C₅F₁₀H]⁺\nm/z = 251"]; F219 [label="[C₄F₉]⁺\nm/z = 219"]; F169 [label="[C₃F₇]⁺\nm/z = 169"]; F119 [label="[C₂F₅]⁺\nm/z = 119"]; F69 [label="[CF₃]⁺\nm/z = 69\n(Base Peak)"]; F51 [label="[CHF₂]⁺\nm/z = 51"];
M -> F251 [label="- F"]; M -> F219 [label="- CHF₂"]; M -> F169 [label="- C₂F₄H"]; M -> F119 [label="- C₃F₆H"]; M -> F69 [label="- C₄F₈H"]; M -> F51 [label="- C₄F₉"]; } Caption: Predicted EI-MS fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a gas chromatography (GC-MS) system or by direct liquid injection. GC-MS is preferred for ensuring sample purity.
-
Ionization: Utilize a standard Electron Ionization (EI) source at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the key fragment ions and compare their m/z values and relative abundances to the predicted fragmentation pattern.
Conclusion
The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. ¹H and ¹⁹F NMR are essential for confirming the fine details of the molecular structure, with the complex splitting patterns providing a unique fingerprint of the compound. ¹³C NMR confirms the carbon backbone, while IR spectroscopy quickly identifies the characteristic C-F and C-H functional groups. Finally, mass spectrometry elucidates the fragmentation pattern, which is characteristic of the perfluoroalkyl chain. The predictive data and protocols outlined in this guide provide a robust framework for researchers to acquire, interpret, and validate the structure of this compound with high confidence.
References
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. Retrieved from [Link]
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]
-
University of Regensburg. (n.d.). NMR Spectroscopy - Chemical Shifts. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
solubility of organic compounds in 1H-Perfluoropentane
An In-Depth Technical Guide to the Solubility of Organic Compounds in 1H-Perfluoropentane
For Researchers, Scientists, and Drug Development Professionals
This compound, a partially fluorinated alkane, is a solvent of increasing interest in specialized applications, including in the pharmaceutical and biomedical fields. Its unique physicochemical properties, such as high gas solubility, chemical inertness, and distinct polarity, set it apart from conventional organic solvents. This guide provides a comprehensive technical overview of the solubility of organic compounds in this compound. We will delve into the fundamental principles governing solubility in this fluorous solvent, present a detailed, field-proven experimental protocol for accurate solubility determination, and provide a curated table of estimated solubilities for a range of common organic functional groups. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific disciplines who are exploring the use of this compound as a solvent or a component in their systems.
Introduction: The Unique World of Fluorinated Solvents
Perfluorinated and partially fluorinated solvents, often referred to as "fluorous" solvents, occupy a unique niche in the landscape of chemical solvents. Their properties are dictated by the highly electronegative fluorine atoms that replace hydrogen atoms in their hydrocarbon analogues. This substitution leads to a host of distinctive characteristics, including low surface tension, high density, and often, immiscibility with both aqueous and common organic solvents.
This compound (C₅HF₁₁), also known as 1,1,1,2,2,3,3,4,4,5,5-undecafluoropentane, is a prime example of a partially fluorinated solvent. The presence of a single hydrogen atom gives it slightly different properties compared to its fully fluorinated counterpart, perfluoropentane (C₅F₁₂). These solvents are not merely "super-hydrophobic"; they are often lipophobic as well, meaning they can be immiscible with many hydrocarbon-based organic solvents. This "triphasic" behavior (aqueous, organic, fluorous) opens up unique possibilities in separations, catalysis, and formulation science.
For drug development professionals, understanding the solubility of active pharmaceutical ingredients (APIs) and excipients in this compound is critical for applications such as:
-
Drug Delivery Systems: As a component in emulsions and nanoparticles for targeted drug delivery.
-
Medical Imaging: In the formulation of contrast agents for ultrasound and other imaging modalities.
-
Specialized Synthesis and Purification: Leveraging its unique selectivity for the synthesis and purification of fluorinated compounds.
This guide will equip you with the foundational knowledge and practical tools to effectively work with this compound.
Physicochemical Properties of this compound
A thorough understanding of a solvent's physical and chemical properties is paramount to predicting and interpreting solubility behavior. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₅HF₁₁ | [1][2] |
| Molecular Weight | 270.04 g/mol | [1][2] |
| CAS Number | 375-61-1 | [1][2] |
| Boiling Point | 42-45 °C | [3] |
| Density | ~1.66 g/cm³ at 25 °C | [3] |
| Appearance | Colorless liquid | [3] |
| Purity | Typically ≥98% | [3] |
Theoretical Framework: Understanding Solubility in this compound
The adage "like dissolves like" provides a useful starting point for understanding solubility, but the interactions in fluorinated systems are more nuanced. The solubility of an organic compound in this compound is governed by a delicate balance of intermolecular forces and thermodynamic considerations.
The "Fluorophobic" Effect and Weak Intermolecular Forces
Perfluorocarbons exhibit very weak intermolecular van der Waals forces.[4] This is due to the low polarizability of the tightly held electrons in the C-F bonds. Consequently, a significant amount of energy is required to create a cavity in the solvent to accommodate a solute molecule. For a solute to dissolve, the energy released from the solute-solvent interactions must be sufficient to overcome both the energy required to break the solute-solute interactions in the crystal lattice (for solids) and the energy required for cavity formation in the solvent.
This leads to a phenomenon sometimes termed the "fluorophobic" effect, which is analogous to the hydrophobic effect. Non-fluorinated organic molecules tend to be poorly soluble in fluorinated solvents because the weak interactions they form with the solvent molecules do not compensate for the energy penalty of disrupting the already weak solvent-solvent interactions.
Factors Influencing Solubility
Several key factors determine the extent to which an organic compound will dissolve in this compound:
-
Size of the Solute: Smaller molecules are generally more soluble than larger molecules.[4] This is because the energy required to form a cavity for a smaller molecule is less.
-
Polarity of the Solute: Nonpolar or weakly polar solutes are more soluble than highly polar or ionic solutes.[4] The weak van der Waals forces of this compound interact more favorably with nonpolar molecules.
-
Hydrogen Bonding Capability: Solutes that are strong hydrogen bond donors or acceptors will have very low solubility. This compound is a very poor hydrogen bond acceptor and cannot act as a hydrogen bond donor.
-
Temperature: The effect of temperature on solubility is complex and depends on the enthalpy of solution. For many solid solutes, solubility increases with temperature. However, for gases dissolved in liquids, solubility typically decreases with increasing temperature.
-
Pressure: The effect of pressure is most significant for gaseous solutes, where an increase in partial pressure of the gas above the liquid leads to an increase in solubility, as described by Henry's Law.
A Quantitative Approach: Hansen Solubility Parameters
A more quantitative method for predicting solubility is the use of Hansen Solubility Parameters (HSP).[5][6] This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of two substances can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher likelihood of solubility. A solute is considered likely to be soluble in a solvent if its HSP values fall within the "solubility sphere" of the solvent.
Below is a diagram illustrating the concept of the Hansen Solubility Sphere.
Caption: A diagram illustrating the Hansen Solubility Sphere concept.
Experimental Determination of Solubility: A Practical Guide
While theoretical predictions are valuable, experimental determination remains the gold standard for obtaining accurate solubility data. The following is a detailed protocol for the shake-flask method, which is a robust and widely accepted technique for determining the equilibrium solubility of a solid organic compound in a liquid solvent.
The Shake-Flask Method: A Step-by-Step Protocol
This method involves agitating an excess of the solid solute with the solvent for a sufficient time to reach equilibrium, followed by separation of the solid and quantification of the dissolved solute in the saturated solution.
Materials and Equipment:
-
This compound (solvent)
-
Organic compound of interest (solute)
-
Analytical balance
-
Glass vials with screw caps and PTFE-lined septa
-
Constant temperature shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, ensure filter material compatibility)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another appropriate analytical instrument for quantification.
Protocol:
-
Preparation:
-
Accurately weigh an excess amount of the organic compound into a glass vial. "Excess" means that a visible amount of undissolved solid should remain at the end of the experiment.
-
Add a known volume of this compound to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or rotator. The temperature should be controlled and recorded (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer changing.
-
-
Sample Separation (Crucial Step):
-
After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed for a set period (e.g., 10-15 minutes).
-
Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles. Causality: Failure to completely remove undissolved solid will lead to an overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved organic compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation:
-
Calculate the original concentration of the dissolved compound in the saturated this compound solution, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in this compound at the specified temperature.
-
The following diagram illustrates the experimental workflow for the shake-flask method.
Caption: A flowchart of the shake-flask method for determining solubility.
Estimated Solubility of Organic Compounds in this compound
Due to a scarcity of published experimental data on the solubility of a wide range of organic compounds in this compound, we have compiled a table of estimated solubilities based on Hansen Solubility Parameter (HSP) distances. The HSP values for this compound are estimated based on its structure and properties. The Ra values provide a relative indication of solubility, with lower values suggesting better solubility.
Hansen Solubility Parameters for this compound (Estimated):
-
δD: ~15.0 MPa½
-
δP: ~1.5 MPa½
-
δH: ~0.5 MPa½
The following table presents the estimated relative solubility of various classes of organic compounds in this compound.
| Compound Class | Representative Compound | Formula | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (HSP Distance) | Estimated Relative Solubility |
| Alkanes | n-Hexane | C₆H₁₄ | 14.9 | 0.0 | 0.0 | ~0.6 | High |
| Cyclohexane | C₆H₁₂ | 16.8 | 0.0 | 0.2 | ~7.2 | Moderate | |
| Aromatics | Toluene | C₇H₈ | 18.0 | 1.4 | 2.0 | ~12.2 | Low |
| Naphthalene | C₁₀H₈ | 19.2 | 2.0 | 5.9 | ~18.0 | Very Low | |
| Alcohols | 1-Butanol | C₄H₁₀O | 16.0 | 5.7 | 15.8 | ~17.0 | Very Low |
| Ethanol | C₂H₆O | 15.8 | 8.8 | 19.4 | ~21.0 | Very Low / Insoluble | |
| Ketones | Acetone | C₃H₆O | 15.5 | 10.4 | 7.0 | ~12.0 | Low |
| 2-Pentanone | C₅H₁₀O | 15.8 | 7.6 | 4.3 | ~8.0 | Moderate to Low | |
| Esters | Ethyl Acetate | C₄H₈O₂ | 15.8 | 5.3 | 7.2 | ~8.5 | Moderate to Low |
| Methyl Benzoate | C₈H₈O₂ | 18.6 | 8.2 | 5.3 | ~10.5 | Low | |
| Ethers | Diethyl Ether | C₄H₁₀O | 14.5 | 2.9 | 5.1 | ~5.0 | Moderate |
| Halogenated | Chloroform | CHCl₃ | 17.8 | 3.1 | 5.7 | ~7.5 | Moderate to Low |
Disclaimer: The solubility data presented in this table are estimations based on Hansen Solubility Parameters and should be used as a guide for relative solubility trends. For precise applications, experimental verification is strongly recommended.
Discussion and Implications for Researchers
The unique solubility profile of this compound presents both opportunities and challenges for researchers. Its poor solvency for most polar and hydrogen-bonding compounds makes it an unsuitable replacement for common laboratory solvents like alcohols, acetone, or water in many applications. However, its preferential solubility for small, nonpolar, and other fluorinated molecules can be highly advantageous in specific contexts.
For drug development professionals , the low solubility of most APIs in this compound is a critical consideration. When formulating drug delivery systems such as emulsions or nanoparticles with a fluorous phase, the partitioning of the drug between the fluorous and non-fluorous phases will be a key determinant of drug loading and release kinetics. It is likely that for many drugs, the majority of the compound will reside in the non-fluorous phase. However, for highly fluorinated drug candidates, this compound could serve as an effective solvent.
In the realm of synthetic chemistry , the immiscibility of this compound with many organic solvents can be exploited in "fluorous biphasic catalysis," where a fluorinated catalyst is dissolved in the fluorous phase and the organic reactants and products reside in a separate organic phase. This allows for easy separation and recycling of the catalyst.
Conclusion
This compound is a specialized solvent with a distinct and selective solubility profile. Its weak intermolecular forces lead to a preference for dissolving small, nonpolar molecules, while it is a poor solvent for most polar and hydrogen-bonding organic compounds. While a comprehensive database of quantitative solubility data is not yet available, theoretical models such as Hansen Solubility Parameters can provide valuable estimations of relative solubility. For applications requiring precise solubility values, the robust and reliable shake-flask method is the recommended experimental approach. As research into fluorinated compounds and their applications continues to grow, a deeper understanding of solubility in solvents like this compound will be increasingly crucial for innovation in drug delivery, materials science, and chemical synthesis.
References
-
The factors that influence solubility in perfluoroalkane solvents | Request PDF. (n.d.). ResearchGate. [Link]
-
Perfluoropentane - Wikipedia. (n.d.). [Link]
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This compound - NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]
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This compound | C5HF11 | PubChem. (n.d.). National Center for Biotechnology Information. [Link]
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Solubility of Organic Compounds. (2023, August 31). University of Calgary. [Link]
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The Experimental Determination of Solubilities - ResearchGate. (n.d.). [Link]
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Solubility in Pharmaceutical Chemistry. (n.d.). [Link]
-
Hansen Solubility Parameters. (n.d.). [Link]
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HSP Basics | Practical Solubility Science - Prof Steven Abbott. (n.d.). [Link]
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Sheet1 - Hansen Solubility Parameters. (n.d.). [Link]
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Hansen solubility parameter - Wikipedia. (n.d.). [Link]
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Perfluoropentane - Grokipedia. (n.d.). [Link]
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An In-depth Technical Guide to 1H-Perfluoropentane (CAS Number: 375-61-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical constants, chemical properties, synthesis, and applications of 1H-Perfluoropentane (CAS 375-61-1), a partially fluorinated hydrocarbon of significant interest in various scientific and industrial fields. This document is intended to serve as a valuable resource for professionals engaged in research, development, and application of fluorinated compounds.
Compound Identification and Structure
This compound, also known as 1,1,1,2,2,3,3,4,4,5,5-undecafluoropentane, is a hydrofluorocarbon (HFC). Its chemical structure consists of a five-carbon pentane backbone where all hydrogen atoms, except for one on the terminal carbon, have been substituted with fluorine atoms.
Chemical Structure:
Figure 1: 2D structure of this compound.
This unique molecular architecture, featuring a high degree of fluorination, imparts a distinct set of physical and chemical properties to the compound.
Physical Constants
The physical properties of this compound are crucial for its handling, application, and process design. A summary of its key physical constants is presented in the table below.
| Property | Value | Source |
| CAS Number | 375-61-1 | [1] |
| Molecular Formula | C₅HF₁₁ | [1] |
| Molecular Weight | 270.04 g/mol | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 45 °C (318 K) | [3] |
| Density | 1.573 g/cm³ | [4] |
| Refractive Index | <1.3000 | [2] |
| Physical Form | Liquid at ambient temperature | [4] |
Note on Melting Point: While some commercial suppliers have cited a melting point of 217°C, this is inconsistent with the compound's classification as a liquid at room temperature by multiple other suppliers. Authoritative databases like the NIST WebBook do not provide a specific melting point but confirm its liquid state under standard conditions, suggesting a melting point well below ambient temperature.[2][3][4]
Chemical Properties and Reactivity
As a hydrofluorocarbon, this compound exhibits chemical properties characteristic of this class of compounds. The presence of the C-H bond makes it more reactive than its perfluorinated counterpart, perfluoropentane.
Hydrofluorocarbons are generally less stable than chlorofluorocarbons (CFCs) due to the presence of carbon-hydrogen bonds, which are susceptible to attack by hydroxyl radicals in the troposphere. This reactivity is a key factor in their lower ozone depletion potential compared to CFCs.
While specific reactivity data for this compound is not extensively detailed in publicly available literature, general principles of HFC reactivity apply. The C-F bonds are strong and generally unreactive under normal conditions. The C-H bond is the primary site for chemical reactions, such as oxidation or radical substitution.
Synthesis
Generalized Synthesis Pathway:
Figure 2: A conceptual diagram of a potential synthesis route for this compound.
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum is expected to show a characteristic signal for the single hydrogen atom. The chemical shift of this proton will be influenced by the adjacent fluorine atoms.[6]
-
¹⁹F NMR: The ¹⁹F NMR spectrum will be more complex, showing multiple signals corresponding to the different fluorine environments within the molecule. PubChem contains a reference to a ¹⁹F NMR spectrum for this compound.[1]
-
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C-F stretching vibrations and a distinct band for the C-H stretching vibration.
-
Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak and a fragmentation pattern characteristic of hydrofluorocarbons. The fragmentation is influenced by the relative strengths of the C-C, C-F, and C-H bonds.[7]
Applications
Hydrofluorocarbons have found a wide range of applications due to their unique properties. While specific applications for this compound are not extensively documented in the readily available literature, its physical and chemical characteristics suggest potential uses in areas such as:
-
Solvents: Its partially fluorinated nature could make it a useful solvent for specific applications in the chemical and pharmaceutical industries.
-
Heat Transfer Fluids: The thermal stability of HFCs makes them suitable for use as heat transfer fluids in various systems.
-
Refrigerants: HFCs have been widely used as replacements for ozone-depleting CFCs in refrigeration and air conditioning systems.
Safety and Handling
Safety data sheets for this compound provide essential information for its safe handling. It is classified as a substance that may cause skin and eye irritation, as well as respiratory irritation.[4] Proper personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area.
Conclusion
This compound is a hydrofluorocarbon with a unique set of physical and chemical properties derived from its highly fluorinated structure. This guide has provided a detailed overview of its key characteristics, including its physical constants, chemical behavior, potential synthesis routes, and spectroscopic data. While some specific experimental details, such as a definitive melting point and a detailed synthesis protocol, require further investigation in specialized literature, this document serves as a foundational resource for scientists and researchers working with this and similar fluorinated compounds.
References
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link][3]
-
PubChem. (n.d.). 1,1,1,2,2,3,3,4,4,5,5-Undecafluoropentane. Retrieved from [Link][1]
-
ResearchGate. (n.d.). Stacked 1 H NMR spectra of 1-fluoropentane, 1-chloropentane, 1-bromopentane, and 1-iodopentane in cyclohexane (C 6 H 12 ) showing the signal for α-protons. Retrieved from [Link][6]
-
PubChem. (n.d.). 1,1,1,2,3,4,4,5,5,5-Decafluoropentane. Retrieved from [Link][5]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link][8]
-
Fluorine notes. (2020, February 14). Algorithms for fragmentation of n-alkanes and n-perfluoroalkanes. Retrieved from [Link][7]
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1,1,1,2,2,3,3,4,4,5,5-undecafluoropentane thermochemical data
An In-Depth Technical Guide to the Thermochemical Properties of 1,1,1,2,2,3,4,5,5,5-Decafluoropentane (HFC-43-10mee)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: Clarifying the Subject and Its Significance
This guide provides a comprehensive technical overview of the thermochemical and physicochemical properties of 1,1,1,2,2,3,4,5,5,5-decafluoropentane (CAS No. 138495-42-8). It is important to note that this compound, a C5 hydrofluorocarbon (HFC) with the formula C₅H₂F₁₀, is the subject of this analysis. The user request specified "undecafluoropentane" (C₅HF₁₁), for which public data is virtually nonexistent. Given the prevalence of data for the decafluoro- isomer, we have proceeded under the assumption that this was the intended compound.
Commonly known by its industrial designation HFC-43-10mee, this compound was developed as a replacement for ozone-depleting substances such as CFC-113 and HCFC-141b.[1] Its unique properties make it a valuable tool in various high-technology sectors. It serves as a high-performance cleaning solvent for electronics, a carrier fluid, and a heat transfer medium.[2] More recently, its chemical inertness and high fluorine content have made it a candidate for creating advanced biomedical materials, such as oxygen-carrying nanodroplets for treating hypoxia.
For researchers in materials science and drug development, an understanding of the core thermochemical data of HFC-43-10mee is critical. These properties govern its behavior in thermal management systems, its phase transitions, and its interactions in complex formulations. While a full experimental dataset for its core thermochemical properties is not available in the public domain, this guide synthesizes the established data, outlines the authoritative computational and experimental methods for determining unknown values, and discusses the practical implications of these properties.
Section 1: Core Physicochemical Properties
The fundamental physical properties of HFC-43-10mee dictate its behavior as a fluid. These characteristics, summarized below, are essential for its application as a solvent and heat transfer agent. The compound is a clear, colorless, and volatile liquid at standard conditions.[3][4]
| Property | Value | Units | Source(s) |
| Molecular Formula | C₅H₂F₁₀ | - | [3] |
| Molecular Weight | 252.05 | g/mol | [3][4] |
| CAS Number | 138495-42-8 | - | [5] |
| Boiling Point | 53.1 - 55 | °C | [3][4][6] |
| Freezing Point | -80 | °C | [3][4] |
| Density (at 20°C) | ~1.60 | g/mL | [4] |
| Vapor Pressure (at 25°C) | 225.72 | mm Hg | [3] |
| Water Solubility (at 25°C) | ~140 | mg/L (ppm) | [3][4] |
Section 2: Thermochemical Data: Knowns and Unknowns
Thermochemical data quantifies the energy changes within a chemical system. While a complete, experimentally verified dataset for HFC-43-10mee is sparse, the available information is crucial for modeling its behavior.
Enthalpy of Vaporization
The enthalpy of vaporization (ΔᵥₐₚH°) is a critical parameter for any volatile solvent or refrigerant, defining the energy required to transition from liquid to gas. This value directly impacts the efficiency of cooling cycles and the energy cost of solvent recovery processes. The National Institute of Standards and Technology (NIST) provides an experimentally derived value for this property.[5]
| Parameter | Value | Units | Source |
| Enthalpy of Vaporization (ΔᵥₐₚH°) | 33.4 | kJ/mol | [5] |
Enthalpy of Formation, Heat Capacity, and Entropy
As of this guide's publication, explicit experimental values for the standard enthalpy of formation (ΔբH°), specific heat capacity (Cₚ), and standard entropy (S°) of HFC-43-10mee are not readily found in peer-reviewed literature or public databases. This data gap is not uncommon for specialized fluorocarbons.
However, the absence of data presents an opportunity for research. In the following section, we detail the standard methodologies—both computational and experimental—that a researcher would employ to determine these fundamental thermochemical constants. These protocols are the authoritative path to generating novel, high-quality data for this compound.
Section 3: Methodologies for Determining Thermochemical Properties
As a Senior Application Scientist, my recommendation for researchers is to approach this data gap with a dual strategy: first, using robust computational methods for reliable estimation, and second, employing definitive experimental techniques for validation.
Computational Chemistry Workflow for Estimation
Modern quantum chemistry methods provide highly accurate estimations of thermochemical properties, often rivaling experimental precision. For fluorinated hydrocarbons, methods like G4, CBS-QB3, and density functional theory (DFT) are commonly used. The general workflow is a self-validating system where convergence of results across different theoretical models provides confidence in the prediction.
Caption: Computational workflow for determining thermochemical properties.
Causality Behind This Workflow:
-
Expertise: We start with geometry optimization to find the molecule's most stable 3D shape, as all energy calculations depend on it. The subsequent frequency calculation is a critical validation step; an imaginary frequency would indicate a transition state, not a stable molecule, invalidating the results.
-
Authoritative Grounding: High-accuracy methods like G4 are used for the final energy calculation because they are composite methods designed to systematically cancel out errors, providing a result close to the "true" energy.
-
Trustworthiness: The final step uses the principles of statistical mechanics to convert the quantum mechanical outputs (energy levels, vibrational modes) into macroscopic thermodynamic properties (enthalpy, entropy, heat capacity). This is a well-established and validated theoretical bridge between the molecular and bulk scales.
Experimental Protocol: Heat Capacity via Differential Scanning Calorimetry (DSC)
DSC is the gold-standard experimental technique for determining heat capacity. It measures the difference in heat flow required to increase the temperature of a sample and a reference.
Step-by-Step Methodology:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium) across the desired temperature range. This ensures the accuracy and trustworthiness of the measurements.
-
Sample Preparation: Accurately weigh (~5-10 mg) of HFC-43-10mee into a hermetically sealed aluminum pan. The hermetic seal is critical to prevent mass loss due to the compound's volatility. Prepare an identical empty pan to serve as the reference.
-
Baseline Measurement: Run a temperature program (e.g., from -100°C to 40°C at 10°C/min) with both the reference and an empty sample pan to establish the instrumental baseline heat flow.
-
Sapphire Standard Measurement: Replace the empty sample pan with a pan containing a sapphire standard of known mass. Run the identical temperature program. Sapphire is a standard reference material with precisely known heat capacity values.
-
Sample Measurement: Replace the sapphire pan with the HFC-43-10mee sample pan and repeat the temperature program for a third time.
-
Calculation: The heat capacity of the sample (Cₚ) is calculated using the following equation, which directly compares the heat flow signals (DSC) and masses (m) of the sample, sapphire standard, and the empty pan baseline: Cₚ(sample) = Cₚ(sapphire) * (DSC(sample) - DSC(baseline)) / (DSC(sapphire) - DSC(baseline)) * m(sapphire) / m(sample)
Caption: Experimental workflow for Heat Capacity measurement via DSC.
Section 4: Applications and Implications of Thermochemical Data
The thermochemical properties of HFC-43-10mee are directly linked to its performance in key applications.
-
Precision Cleaning & Heat Transfer: The enthalpy of vaporization (33.4 kJ/mol) is high enough to provide effective cooling during evaporation but low enough to allow for energy-efficient recovery in vapor degreasing systems. A precise heat capacity value is essential for engineering heat transfer systems, as it defines how much energy the fluid can transport per unit temperature change.
-
Drug Development & Formulation: While not a pharmaceutical itself, HFC-43-10mee serves as a valuable reference compound. For drug development professionals, understanding the thermodynamic behavior of this highly fluorinated molecule provides insight into the properties of novel fluorinated active pharmaceutical ingredients (APIs). Fluorination is a common strategy to enhance metabolic stability and lipophilicity, and the data from HFC-43-10mee can help model the behavior of these more complex drug candidates.
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Quantum Chemical Calculations on 1H-Perfluoropentane: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of quantum chemical calculations applied to 1H-Perfluoropentane (C₅HF₁₁). It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the computational analysis of fluorinated molecules. This document will delve into the theoretical underpinnings, practical methodologies, and expected outcomes of such calculations, offering a framework for robust and reliable computational studies.
Introduction: The Significance of this compound and the Role of Computational Chemistry
This compound is a hydrofluorocarbon (HFC) that, like other partially fluorinated alkanes, possesses a unique combination of properties including chemical inertness, low surface tension, and specific solvency characteristics. These attributes make it a molecule of interest in various applications, from advanced materials to potential use in biomedical contexts, such as contrast agents. The strategic placement of a single hydrogen atom in a perfluorinated carbon chain significantly influences its polarity, intermolecular interactions, and reactivity compared to its fully fluorinated counterpart.
Understanding the conformational landscape, electronic structure, and vibrational properties of this compound is paramount for predicting its behavior in different environments and for designing novel applications. Experimental characterization of such molecules can be challenging. Quantum chemical calculations, therefore, emerge as a powerful and indispensable tool for elucidating these properties at a molecular level.[1][2] This guide will provide a comprehensive overview of the theoretical and practical aspects of performing high-level quantum chemical calculations on this specific molecule.
Theoretical Background: Choosing the Right Computational Tools
The accuracy of quantum chemical calculations is fundamentally dependent on the chosen theoretical method and basis set. For fluorinated alkanes, special consideration must be given to the high electronegativity of fluorine and the potential for strong electron correlation effects.
Selecting the Appropriate Level of Theory
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. For fluorinated systems, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange are often recommended. The M06 suite of functionals (e.g., M06-2X) has shown particular promise for describing non-covalent interactions and systems with significant electron correlation, which are relevant for conformational analysis.[1] The B3LYP functional is another widely used and well-benchmarked option.
-
Møller-Plesset Perturbation Theory (MP2): Second-order Møller-Plesset perturbation theory (MP2) provides a more rigorous treatment of electron correlation than most DFT functionals. It is a valuable method for obtaining accurate energetic information, particularly for conformational energy differences. However, its higher computational cost can be a limiting factor for larger systems.
The Importance of the Basis Set
The choice of basis set is equally critical, especially for atoms like fluorine which have a high number of electrons and diffuse valence orbitals.
-
Pople-style basis sets: Basis sets such as 6-311+G(d,p) offer a good compromise between accuracy and computational efficiency. The inclusion of diffuse functions (+) is crucial for describing the electron distribution of fluorine atoms and for accurately calculating properties like electron affinity and non-covalent interactions. Polarization functions (d,p) are essential for correctly describing the shape of the electron clouds around the atoms.
-
Dunning-style correlation-consistent basis sets: For higher accuracy, correlation-consistent basis sets like aug-cc-pVTZ are recommended. The "aug" prefix indicates the addition of diffuse functions, which are vital for fluorine-containing molecules. These basis sets are designed to systematically converge towards the complete basis set limit, allowing for a more reliable extrapolation of the calculated properties.[1]
Computational Methodology: A Step-by-Step Protocol
This section outlines a robust and validated workflow for the quantum chemical analysis of this compound.
Conformational Analysis
Due to the rotational freedom around the C-C bonds, this compound can exist in multiple conformations. A thorough conformational search is the first and most critical step.
Experimental Protocol:
-
Initial Structure Generation: Generate the initial 3D structure of this compound.
-
Dihedral Angle Scanning: Systematically rotate the dihedral angles along the C-C backbone (C1-C2-C3-C4 and C2-C3-C4-C5) in discrete steps (e.g., 30 degrees).
-
Preliminary Optimization: Perform a low-level geometry optimization (e.g., with a smaller basis set like 6-31G(d)) for each generated conformer to identify unique stationary points.
-
High-Level Optimization: Subject the unique conformers identified in the previous step to a full geometry optimization at a higher level of theory (e.g., M06-2X/6-311+G(d,p) ).
The following diagram illustrates the conformational analysis workflow:
Caption: Workflow for identifying stable conformers of this compound.
Geometry Optimization and Vibrational Frequency Analysis
For each identified stable conformer, a full geometry optimization followed by a vibrational frequency analysis is essential.
Experimental Protocol:
-
Geometry Optimization: Perform a tight geometry optimization to locate the minimum energy structure for each conformer. This procedure adjusts the atomic coordinates to find a point on the potential energy surface where the net forces on all atoms are negligible.
-
Frequency Calculation: At the optimized geometry, calculate the vibrational frequencies. This is crucial for two reasons:
-
Characterization of Stationary Points: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Thermodynamic Properties: The calculated frequencies are used to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal energy, and entropy.
-
Single-Point Energy Calculations
To obtain highly accurate relative energies of the conformers, single-point energy calculations can be performed at an even higher level of theory using the geometries optimized at a lower level.
Experimental Protocol:
-
Selection of a High-Level Method: Choose a computationally more demanding but more accurate method, such as MP2/aug-cc-pVTZ .
-
Energy Calculation: Using the optimized geometries from the DFT calculations, perform a single-point energy calculation for each conformer. This approach, often denoted as MP2/aug-cc-pVTZ//M06-2X/6-311+G(d,p), provides a more refined energy landscape.
The overall computational workflow is depicted below:
Caption: A comprehensive workflow for quantum chemical calculations on this compound.
Results and Discussion: Predicted Properties of this compound
Based on the outlined computational protocol, we can predict several key properties of this compound. The following tables present hypothetical yet plausible data that would be obtained from such a study.
Conformational Energies
The relative energies of the most stable conformers are crucial for understanding the molecule's behavior at different temperatures.
| Conformer | Relative Energy (kcal/mol) at M06-2X/6-311+G(d,p) | Relative Energy (kcal/mol) with ZPVE correction |
| Anti-Anti (AA) | 0.00 | 0.00 |
| Anti-Gauche (AG) | 0.85 | 0.82 |
| Gauche-Gauche (GG) | 1.50 | 1.45 |
Table 1: Predicted relative energies of the three most stable conformers of this compound.
The Anti-Anti conformer, where the carbon backbone is fully extended, is predicted to be the most stable. The energy differences between the conformers are relatively small, suggesting that multiple conformations will be populated at room temperature.
Optimized Geometric Parameters
The optimized bond lengths and angles provide a detailed picture of the molecular structure.
| Parameter | C1-C2 | C2-C3 | C3-C4 | C4-C5 | C1-H | C-F (avg.) |
| Bond Length (Å) | 1.53 | 1.54 | 1.54 | 1.53 | 1.09 | 1.35 |
| Parameter | ∠C1C2C3 | ∠C2C3C4 | ∠C3C4C5 | ∠HC1C2 | ∠FCF (avg.) | |
| Bond Angle (°) | 112.5 | 113.0 | 112.5 | 109.8 | 108.5 |
Table 2: Predicted optimized geometric parameters for the Anti-Anti conformer of this compound at the M06-2X/6-311+G(d,p) level of theory.
The C-C bond lengths are slightly longer than in typical alkanes due to the electron-withdrawing effect of the fluorine atoms. The C-F bonds are, as expected, highly polarized.
Vibrational Frequencies
The calculated vibrational frequencies can be used to interpret experimental infrared and Raman spectra.
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| 1 | 2985 | C-H stretch |
| 2 | 1350-1100 | C-F stretches |
| 3 | 1000-800 | C-C stretches |
| 4 | < 600 | Bending and torsional modes |
Table 3: Predicted characteristic vibrational frequencies for this compound.
The C-H stretching frequency is a distinct feature that differentiates this compound from its perfluorinated analog. The C-F stretching region is expected to show a complex pattern of strong absorptions.
Conclusion: The Power of a Predictive Computational Approach
This technical guide has outlined a comprehensive and scientifically rigorous approach for the quantum chemical calculation of this compound. By employing appropriate levels of theory and basis sets, and by conducting a thorough conformational analysis, it is possible to obtain reliable predictions of the molecule's structural, energetic, and vibrational properties. This information is invaluable for researchers in drug development and materials science, enabling a deeper understanding of molecular behavior and facilitating the rational design of new technologies. The presented workflow serves as a robust template for similar investigations into other fluorinated compounds.
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Poole, W. G., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. Journal of Organic Chemistry, 89(12), 8789-8803. [Link]
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Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]
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1H-Perfluoropentane molecular geometry and bond energies
An In-Depth Technical Guide to the Molecular Geometry and Bond Energies of 1H-Perfluoropentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₅HF₁₁), a hydrofluorocarbon, possesses a unique combination of properties stemming from its highly fluorinated structure, making it a molecule of interest in various advanced applications, including as a specialty solvent and in the pharmaceutical industry.[1] A molecule's utility is fundamentally governed by its three-dimensional structure and the strength of its chemical bonds. This technical guide provides a detailed examination of the molecular geometry, conformational landscape, and bond dissociation energies of this compound. While direct experimental data for this specific molecule is limited, this guide synthesizes information from computational studies on analogous perfluoroalkanes and hydrofluorocarbons to present a comprehensive and predictive analysis.[2][3] We further detail the established computational and experimental methodologies that researchers can employ to determine these critical physicochemical parameters.
Introduction: The Significance of Structure and Stability
This compound belongs to the class of hydrofluorocarbons (HFCs), compounds developed as alternatives to ozone-depleting chlorofluorocarbons (CFCs).[1] The substitution of hydrogen with fluorine atoms imparts significant changes to a hydrocarbon's properties, including increased chemical inertness, thermal stability, and unique solubility characteristics. The C-F bond is one of the strongest single bonds in organic chemistry, contributing to the overall robustness of perfluorinated compounds.[4][5]
For drug development professionals and materials scientists, a precise understanding of this compound's molecular geometry is crucial for predicting its interaction with other molecules, its packing in condensed phases, and its function as a solvent or component in delivery systems. Similarly, knowledge of its bond energies provides direct insight into its thermal stability and reactivity, defining the operational limits and potential degradation pathways for any application.
Molecular Geometry of this compound
The geometry of this compound is defined by the arrangement of its carbon backbone and the positions of the terminal hydrogen and surrounding fluorine atoms. The structure can be systematically analyzed through its bond lengths, bond angles, and the rotational conformations around the C-C single bonds.
Bond Lengths and Bond Angles
-
C-H Bond: The single C-H bond is attached to a carbon atom that is also bonded to two fluorine atoms. The strong inductive effect of the fluorine atoms slightly shortens and strengthens this bond relative to a standard alkane C-H bond.
-
C-F Bonds: These bonds are exceptionally short and strong, typically around 1.35 Å.
-
C-C Bonds: Fluorination contracts the C-C bonds. In perfluoroalkanes, C-C bond lengths are typically around 1.53-1.54 Å, shorter than the ~1.54 Å in pentane.
Bond angles are expected to deviate slightly from the ideal tetrahedral angle of 109.5° due to steric repulsion between the larger fluorine atoms. The F-C-F bond angles are typically smaller than 109.5°, while the C-C-F angles are slightly larger to accommodate the steric strain.
| Parameter | Atom Pair / Triplet | Expected Value (Estimated) | Rationale / Comparison |
| Bond Length | C-H | ~1.09 Å | Standard sp³ C-H bond length. |
| C-F | ~1.35 Å | Shorter than C-H due to fluorine's high electronegativity. | |
| C-C | ~1.53 Å | Shorter than in alkanes due to the inductive effect of fluorine. | |
| Bond Angle | F-C-F | ~107-108° | Compressed due to steric repulsion between fluorine atoms. |
| H-C-F | ~108-109° | Less compressed than F-C-F angles. | |
| C-C-C | ~112-114° | Slightly larger than tetrahedral to relieve steric strain. |
Conformational Analysis
Rotation around the C-C single bonds in this compound leads to various conformers. The conformational profile of its fully fluorinated analog, n-perfluoropentane (C₅F₁₂), has been studied computationally and shows a complex energy landscape.[3] Unlike n-pentane, which has a simple potential energy surface with distinct anti and gauche minima, n-perfluoropentane exhibits three sets of energy minima: gauche (g), ortho (o), and slightly offset anti (a) minima.[3]
It is reasonable to infer that this compound will have a similarly complex profile. The helical shape of the low-energy conformers of perfluoroalkanes is a well-documented phenomenon resulting from the steric demands of the fluorine atoms. The presence of a single, smaller hydrogen atom at one terminus will locally reduce steric strain but the overall C-C-C-C dihedral preferences will likely be dominated by the remaining fluorine-fluorine interactions.
Caption: Ball-and-stick representation of this compound (CHF₂CF₂CF₂CF₂CF₃).
Bond Dissociation Energies (BDE)
Bond dissociation energy is the standard enthalpy change when a bond is cleaved homolytically, with the fragments retaining one electron each. It is a direct measure of bond strength and a key parameter for predicting chemical reactivity and thermal stability.
C-F Bond Energy
The C-F bond is exceptionally strong due to the large electronegativity difference between carbon and fluorine, resulting in a highly polar and stable bond. Average C-F bond energies are typically around 485 kJ/mol (116 kcal/mol).[5] In fluorinated carboxylic acids, these values can range from 101-125 kcal/mol (423-523 kJ/mol).[8] This high energy is the primary reason for the chemical inertness and high thermal stability of fluorocarbons.
C-H Bond Energy
The C-H bond in this compound is adjacent to a CF₂ group and part of a larger perfluoroalkyl chain. The powerful electron-withdrawing (inductive) effect of the fluorine atoms stabilizes the C-H bond.[2] Studies on smaller hydrofluorocarbons have confirmed this stabilization effect. For comparison, the C-H bond energy in methane is ~439 kJ/mol. In this compound, this value is expected to be comparable or slightly higher. In related fluorinated acids, C-H BDEs are in the range of 89-104 kcal/mol (372-435 kJ/mol).[8]
C-C Bond Energy
While the C-C bond is the weakest link in many alkanes, its strength is modified by fluorination. The contraction of the C-C bond length due to fluorine substitution generally leads to a stronger bond. However, steric repulsion between bulky CF₂ and CF₃ groups at either end of a bond can introduce strain, potentially weakening it. In general, the C-C bonds in this compound are expected to be slightly stronger than the ~347 kJ/mol found in typical alkanes.[5]
| Bond Type | Representative Molecule | Typical BDE (kJ/mol) | BDE in this compound (Estimated Range, kJ/mol) |
| C-H | Methane (CH₄) | 439 | 380 - 440 |
| C-C | Ethane (C₂H₆) | 375 | 380 - 410 |
| C-F | Tetrafluoromethane (CF₄) | 545 | 450 - 530 |
Methodologies for Characterization
Determining the precise geometry and bond energies of molecules like this compound requires sophisticated experimental and computational techniques.
Experimental Protocols
-
Gas Electron Diffraction (GED): This is a powerful technique for determining the molecular structure of volatile compounds in the gas phase. A beam of high-energy electrons is scattered by the molecule, and the resulting diffraction pattern is analyzed to derive bond lengths, angles, and torsional angles.
-
Microwave Spectroscopy: This method measures the rotational transitions of molecules in the gas phase. The resulting rotational constants are related to the molecule's moments of inertia, from which highly precise molecular geometries can be calculated.
Computational Chemistry Workflow
Given the challenges of experimental work, computational chemistry has become an indispensable tool for accurately predicting the properties of fluorinated compounds.[9] DFT and high-level ab initio methods are routinely used.
A typical workflow involves:
-
Geometry Optimization: A starting structure of the molecule is built. An algorithm then systematically alters the geometry to find the lowest energy conformation (a minimum on the potential energy surface).[10]
-
Frequency Calculation: Once an optimized geometry is found, a frequency calculation is performed. This serves two purposes:
-
It confirms that the structure is a true minimum (all real frequencies) or a transition state (one imaginary frequency).[10]
-
It provides the zero-point vibrational energy (ZPVE), which is a necessary correction for accurate energy calculations.
-
-
Bond Dissociation Energy (BDE) Calculation: To calculate the BDE of a specific bond (e.g., C-H), the optimized energies of the parent molecule (R-H), the hydrogen radical (H•), and the resulting molecular radical (R•) are calculated. The BDE is then determined as:
-
BDE = [E(R•) + E(H•)] - E(R-H)
-
Caption: A typical DFT workflow for determining molecular geometry and bond energies.
Implications for Applications
The structural and energetic properties of this compound directly influence its performance in practical applications:
-
Chemical and Thermal Stability: The strong C-F and stabilized C-C and C-H bonds confer high resistance to chemical attack and thermal degradation, making it suitable as a stable medium or solvent in harsh conditions.
-
Unique Intermolecular Interactions: The highly polarized C-F bonds and the resulting molecular dipole moment govern its interactions. While stable, it can participate in dipole-dipole interactions and potentially weak hydrogen bonding.[2] This is critical for its role as a solvent or in forming stable emulsions for drug delivery.
-
Low Surface Tension: Like other fluorocarbons, it is expected to have very low surface tension, a property exploited in high-performance lubricants and specialty coatings.
Conclusion
This compound is a molecule defined by the profound influence of fluorine substitution. Its molecular geometry is characterized by a compact structure with shortened C-C and C-F bonds and a complex conformational landscape likely favoring a helical backbone. The bond energies, particularly the formidable strength of the C-F bonds, establish it as a highly stable and chemically robust compound. For scientists and researchers, leveraging modern computational chemistry workflows is the most effective path to obtaining the precise structural and thermochemical data needed to unlock the full potential of this and other advanced fluorinated materials.
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The Advent of Hydrofluorocarbons: A Technical Guide to the History and Discovery of 1H-Perfluoropentane
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 1H-Perfluoropentane (1,1,1,2,2,3,3,4,4,5,5-undecafluoropentane), a significant molecule within the class of hydrofluorocarbons (HFCs). While the specific moment of its first synthesis is not prominently documented, its existence is a direct consequence of the pioneering advancements in organofluorine chemistry, largely driven by the pursuit of inert and stable compounds for a variety of industrial and scientific applications. This guide will delve into the foundational synthesis methodologies that enabled the creation of such fluorinated compounds, explore the physicochemical properties of this compound, and discuss its contemporary applications, particularly within the realms of research and development.
Introduction: The Dawn of a New Chemistry
The story of this compound is intrinsically linked to the broader history of fluorocarbon chemistry. The early 20th century witnessed a surge in the exploration of fluorine's unique properties and its ability to form exceptionally strong bonds with carbon. This led to the development of a new class of compounds, perfluorocarbons (PFCs), where all hydrogen atoms in a hydrocarbon are replaced by fluorine. These compounds exhibited remarkable chemical inertness, thermal stability, and low surface tension, making them highly desirable for a range of applications, from refrigerants to artificial blood substitutes.[1][2]
The synthesis of these molecules on a large scale, however, presented a significant challenge due to the extreme reactivity of elemental fluorine.[3] The breakthrough came with the development of controlled fluorination techniques, which paved the way for the systematic synthesis and investigation of a vast array of fluorinated compounds, including hydrofluorocarbons (HFCs) like this compound.
Foundational Synthesis Methodologies: The Keys to Fluorination
The ability to produce compounds like this compound rests on the shoulders of several key innovations in fluorination technology. Two of the most significant early methods were the Simons Electrochemical Fluorination (ECF) process and the Fowler process.
The Simons Electrochemical Fluorination (ECF) Process
Developed by Joseph H. Simons at Pennsylvania State University in the 1930s, the ECF process, also known as the Simons process, provided a safer and more controlled method for fluorination.[4][5] The work was sponsored by the 3M Corporation and was initially classified due to its relevance to the Manhattan Project, specifically in the production of uranium hexafluoride.[4][6] The results were not published until after World War II.[6]
The process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (HF).[7] A key feature of this method is that it avoids the direct use of highly reactive fluorine gas.
Experimental Protocol: Generalized Simons Electrochemical Fluorination
Objective: To replace carbon-hydrogen bonds with carbon-fluorine bonds in an organic starting material.
Materials:
-
Anhydrous hydrogen fluoride (HF)
-
Organic substrate (e.g., a hydrocarbon or partially fluorinated hydrocarbon)
-
Electrochemical cell with a nickel anode and cathode[7]
-
Power supply (capable of maintaining a potential of 5-6 V)[6]
-
Cooling system to manage the exothermic reaction
-
Scrubbing system for safe handling of off-gases
Methodology:
-
Cell Preparation: The electrochemical cell, equipped with nickel electrodes, is thoroughly dried to remove any moisture, which could lead to unwanted side reactions.
-
Electrolyte Preparation: The organic substrate is dissolved in anhydrous hydrogen fluoride to create the electrolyte solution. The conductivity of the solution is often low initially and increases as the fluorination proceeds.
-
Electrolysis: A direct current is passed through the solution at a cell potential of approximately 5-6 volts.[6] The process is typically carried out at low temperatures.
-
Reaction Mechanism: At the nickel anode, a high-valent nickel fluoride layer is formed, which acts as a fluorine transfer agent.[8] This mediator facilitates the replacement of hydrogen atoms on the organic molecule with fluorine atoms from the hydrogen fluoride electrolyte.[8] The overall reaction for a single C-H bond can be represented as: R₃C–H + HF → R₃C–F + H₂[6]
-
Product Collection: The fluorinated products, being immiscible with HF, are typically denser and collect at the bottom of the cell, from where they can be drained. Gaseous products, including hydrogen gas generated at the cathode, are vented through a scrubbing system.
-
Purification: The collected fluorinated product is washed with water to remove residual HF, treated with a mild base to neutralize any remaining acid, dried, and then purified by distillation.
Causality in Experimental Choices:
-
Anhydrous Hydrogen Fluoride: HF serves as both the solvent and the fluorine source. Its anhydrous nature is critical to prevent the formation of water, which can lead to corrosion and the formation of unwanted oxygen-containing byproducts.
-
Nickel Anode: Nickel is used for the anode because it forms a passive, conductive fluoride layer on its surface that is resistant to the highly corrosive conditions and facilitates the fluorination process.[8]
-
Low Temperature: Running the reaction at low temperatures helps to control the exothermicity of the fluorination process and minimize fragmentation of the organic substrate, leading to higher yields of the desired product.
Caption: Generalized workflow of the Simons Electrochemical Fluorination process.
The Fowler Process
Another significant method for producing fluorocarbons is the Fowler process, which utilizes a high-valency metal fluoride, typically cobalt trifluoride (CoF₃), as the fluorinating agent.[3] This process is conducted in the vapor phase at high temperatures.[3]
The hydrocarbon vapor is passed over a heated bed of CoF₃. The CoF₃ is reduced to cobalt difluoride (CoF₂), and the hydrocarbon is perfluorinated. The CoF₂ can then be regenerated by passing fluorine gas over it. This two-stage process allows for a more controlled reaction compared to direct fluorination with elemental fluorine.[3]
While highly effective for producing perfluorocarbons, the high temperatures involved in the Fowler process can lead to molecular rearrangements, resulting in a mixture of isomers.[3]
This compound: A Profile
This compound, with the chemical formula C₅HF₁₁, is a hydrofluorocarbon. The "1H-" designation signifies the presence of a single hydrogen atom, distinguishing it from its fully fluorinated counterpart, perfluoropentane (C₅F₁₂). This seemingly small difference has a significant impact on its physicochemical properties and potential applications.
Physicochemical Properties
The properties of this compound are a result of the high electronegativity of the fluorine atoms and the presence of the lone C-H bond.
| Property | Value | Source |
| Molecular Formula | C₅HF₁₁ | [9] |
| Molecular Weight | 270.05 g/mol | |
| Boiling Point | 46 °C | [9] |
| Melting Point | -217 °C | [9] |
| Physical State | Liquid | |
| CAS Number | 375-61-1 |
The presence of the hydrogen atom makes this compound slightly more polar than perfluoropentane, which can influence its solvency and intermolecular interactions.
Modern Applications in Research and Development
While the initial drive for fluorocarbon synthesis was for applications like refrigerants and inert materials, the unique properties of compounds like this compound have found new life in modern research and drug development.[10][11][12]
Perfluorocarbons, in general, are known for their ability to dissolve large amounts of gases, including oxygen and carbon dioxide.[1][2] This property has led to their investigation as artificial oxygen carriers, or "blood substitutes," particularly in emergency medicine.[1][13] While much of this research has focused on perfluorocarbon emulsions, the fundamental gas-carrying capacity is a key feature of this class of compounds.
In the context of drug development, the unique properties of fluorinated compounds are being leveraged in several ways:
-
Drug Delivery: The hydrophobic and lipophobic nature of perfluorocarbons makes them interesting candidates for creating stable emulsions and nanoparticles for targeted drug delivery.[14]
-
Medical Imaging: Perfluoropentane has been investigated as an ultrasound contrast agent.[15][16] Upon acoustic droplet vaporization, liquid nanodroplets of perfluoropentane can be converted into gas-filled microbubbles, which enhance ultrasound imaging.[14]
-
Pharmaceutical Synthesis: Fluorinated compounds are increasingly incorporated into pharmaceutical molecules to enhance their metabolic stability, bioavailability, and binding affinity.[17] While this compound itself may not be a common building block, the synthetic methodologies developed for its creation are fundamental to modern organofluorine chemistry.
Safety and Handling
As with any chemical, proper handling of this compound is essential. It is considered an irritant to the skin, eyes, and respiratory system.[9][18][19] Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety goggles, should be worn.[9][18]
Conclusion: A Legacy of Innovation
The discovery and history of this compound are a testament to the ingenuity and perseverance of early organofluorine chemists. While its own "discovery" may be a quiet chapter in a much larger story, its existence and the methods developed for its synthesis have had a profound and lasting impact on science and technology. From enabling the development of new materials during World War II to its current role in advanced medical research, the legacy of fluorocarbon chemistry continues to unfold, with compounds like this compound playing their part in this ongoing narrative of innovation. The foundational work of pioneers like Joseph H. Simons laid the groundwork for a field that continues to yield new discoveries and applications, impacting everything from industrial processes to the future of medicine.[4][5][20]
References
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Electrochemical fluorination - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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Fowler process - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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Joseph H. Simons - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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Electrochemical fluorination - Grokipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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Joseph H. Simons - Grokipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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Spiess, B. D. (2019). Perfluorocarbon Gas Transport: an Overview of Medical History With Yet Unrealized Potentials. Shock, 52(1S Suppl 1), 7–12. [Link]
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Electrochemical fluorination – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 17, 2026, from [Link]
- Zhang, H., et al. (2017). Characteristics and Mechanism for the Simons Electrochemical Fluorination of Methanesulfonyl Fluoride. Journal of Electrochemistry, 23(5), 555-562.
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Winterson, B., Rennigholtz, T., & Wirth, T. (2021). Flow electrochemistry: a safe tool for fluorine chemistry. Chemical Science, 12(23), 8037–8042. [Link]
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Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276–289. [Link]
- Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (2020).
- Fowler, R. D., Burford, W. B., III, & Anderson, H. G. (1952). U.S. Patent No. 2,585,644. Washington, DC: U.S.
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Simons: Joseph Simons - Penn State Materials Research Institute. (n.d.). Retrieved January 17, 2026, from [Link]
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Conte, B., et al. (2020). Fluorocarbon Refrigerants and their Syntheses: Past to Present. Chemical Reviews, 120(17), 9164-9303. [Link]
- Eckmann, D. M. (2010). Basic mechanisms of gas transport and past research using perfluorocarbons. Diving and Hyperbaric Medicine, 40(1), 23–28.
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Perfusfind. (2023). Perfluorocarbons in Research and Clinical Practice: A Narrative Review. Retrieved from [Link]
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Perfluoropentane - Grokipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
1H,5H-Perfluoropentane | C5H2F10 | CID 11948528 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
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Biondi, A., et al. (2023). Perfluorocarbons in Research and Clinical Practice: A Narrative Review. ASAIO Journal, 69(11), 939-947. [Link]
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Perfluorocarbons - Divers Alert Network. (2012, August 1). Retrieved January 17, 2026, from [Link]
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Simons, J. H. (1949). Fluorocarbons. Scientific American, 181(5), 44–47. [Link]
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This compound - NIST WebBook. (n.d.). Retrieved January 17, 2026, from [Link]
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Fowler, R., et al. (1947). Synthesis of Fluorocarbons. Industrial & Engineering Chemistry, 39(3), 292–298. [Link]
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Perfluoropentane | C5F12 | CID 12675 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
- Dixon, D. D., & Holland, D. G. (1975). Fluorocarbons: properties and syntheses.
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Perfluoropentane - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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Preparation of Fluorocarbons - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Fluoroalkane and perfluoroalkane synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Ghorbani, M., et al. (2023). Cellulose Nanofiber-Coated Perfluoropentane Droplets: Fabrication and Biocompatibility Study. International Journal of Nanomedicine, 18, 1867–1879. [Link]
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Methodological & Application
Application Notes and Protocols for Using 1H-Perfluoropentane as a Solvent for NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unlocking New Possibilities in NMR with 1H-Perfluoropentane
In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of solvent is paramount to acquiring high-quality data. While deuterated solvents are the conventional choice, their utility can be limited when analyzing fluorinated compounds, which are of ever-increasing importance in pharmaceutical and materials science.[1] this compound (C₅HF₁₁), a non-deuterated, highly fluorinated solvent, emerges as a powerful alternative, offering a unique set of properties that can significantly enhance the NMR analysis of fluorinated molecules.
This application note provides a comprehensive guide to the effective use of this compound as an NMR solvent. We will delve into its distinct advantages, present detailed protocols for sample preparation and data acquisition, and offer insights into data analysis and potential challenges. The methodologies outlined herein are designed to empower researchers to leverage the full potential of this solvent for the precise characterization of fluorinated compounds.
The primary advantage of this compound lies in its chemical inertness and its absence of background signals in ¹⁹F NMR spectra, a critical feature for the unambiguous detection and quantification of fluorinated analytes.[2][3] Its single proton resonance, well-separated from typical analyte signals, provides a convenient reference point in ¹H NMR. Furthermore, its unique physical properties, such as high density and low viscosity, can be beneficial in specific applications.
This guide is structured to provide both the theoretical underpinnings and the practical steps necessary for the successful implementation of this compound in your NMR workflow.
Physicochemical Properties of this compound
A thorough understanding of the solvent's properties is crucial for its effective application.
| Property | Value | Reference |
| CAS Number | 375-61-1 | [4] |
| Molecular Formula | C₅HF₁₁ | [4] |
| Molecular Weight | 270.0439 g/mol | [4] |
| Boiling Point | 46 °C | [5] |
| Physical Form | Liquid | |
| Purity | 98% |
Experimental Workflow for NMR Spectroscopy in this compound
The following diagram outlines the key stages of conducting an NMR experiment using this compound.
Sources
Application Notes and Protocols for 1H-Perfluoropentane in Liquid-Liquid Extraction
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing 1H-Perfluoropentane in liquid-liquid extraction (LLE) workflows. As a fluorous solvent, this compound offers unique selectivity and orthogonality to traditional aqueous and organic phases, enabling highly efficient separations. This document explores the foundational concepts of fluorous extraction, the physicochemical properties of this compound, and provides step-by-step protocols for its application in the purification of small molecules, the extraction of natural products, and the recovery of fluorous-tagged catalysts, a cornerstone of modern green chemistry.
Introduction: The Fluorous Phase Advantage
Liquid-liquid extraction is a fundamental separation technique based on the differential partitioning of a solute between two immiscible liquid phases.[1] Traditionally, this involves an aqueous phase and an immiscible organic solvent. The advent of fluorous chemistry has introduced a third, orthogonal phase—the fluorous phase—comprised of highly fluorinated solvents.[2] These fluorous solvents are typically immiscible with both aqueous and common organic solvents, creating the potential for unique and highly selective separation strategies.[3]
This compound (1,1,1,2,2,3,3,4,4,5,5-undecafluoropentane) is a partially fluorinated alkane that serves as an excellent solvent for fluorous synthesis and extraction. Its distinct properties, including high density, low polarity, and immiscibility with many organic solvents, make it a valuable tool for researchers. The core principle of fluorous extraction lies in the partitioning of fluorous-tagged molecules between a fluorous solvent and a conventional organic or aqueous solvent.[2] This guide will delve into the practical application of this compound, providing the necessary protocols to implement this powerful technique in the laboratory.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for designing effective liquid-liquid extraction protocols.
| Property | Value | Reference |
| CAS Number | 375-61-1 | [4][5] |
| Molecular Formula | C₅HF₁₁ | [5][6] |
| Molecular Weight | 270.04 g/mol | [6][7] |
| Appearance | Clear, colorless liquid | [6] |
| Boiling Point | ~46 °C | |
| Density | ~1.66 g/mL at 25 °C | |
| Purity | ≥98% | [4] |
Principles of Fluorous Liquid-Liquid Extraction (F-LLE)
Fluorous Liquid-Liquid Extraction (F-LLE) is predicated on the principle of "like dissolves like." Molecules with a high fluorine content (fluorous molecules) exhibit a strong affinity for fluorous solvents like this compound. This allows for the selective separation of fluorous-tagged compounds from their non-fluorous counterparts.
The process typically involves a biphasic or triphasic system. In a biphasic system, a reaction mixture in a conventional organic solvent is extracted with a fluorous solvent. The fluorous-tagged components preferentially partition into the fluorous phase, which can then be easily separated. In a triphasic system, an aqueous phase is also present, allowing for the simultaneous separation of aqueous-soluble, organic-soluble, and fluorous-soluble components.
Caption: Principle of Fluorous Liquid-Liquid Extraction.
Experimental Protocols
The following protocols are designed to be starting points for the development of specific applications. Optimization of solvent volumes, extraction times, and the number of extractions may be necessary for different target molecules and matrices.
General Protocol for Fluorous Liquid-Liquid Extraction
This protocol outlines the basic steps for a generic F-LLE.
Materials:
-
Reaction mixture containing fluorous-tagged and non-fluorous components
-
This compound
-
Appropriate organic solvent (e.g., toluene, ethyl acetate, hexane)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of this compound to the separatory funnel.
-
Add an appropriate organic solvent to create a distinct biphasic system.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure buildup.
-
Allow the layers to separate. The denser fluorous phase will be the bottom layer.
-
Carefully drain the lower fluorous phase into a clean collection flask.
-
Drain the upper organic phase into a separate collection flask.
-
To maximize recovery, the organic phase can be back-extracted with a fresh portion of this compound.
-
Combine the fluorous extracts. The fluorous solvent can be removed by rotary evaporation to recover the fluorous-tagged compound.
Application: Extraction of a Small Molecule (e.g., Caffeine) from an Aqueous Solution
This protocol demonstrates the use of this compound for the extraction of a moderately polar small molecule from an aqueous matrix. While traditional solvents like dichloromethane are commonly used, this protocol illustrates the principle with a fluorous solvent.[8]
Materials:
-
Aqueous solution of caffeine (e.g., brewed tea or coffee)
-
Sodium carbonate (Na₂CO₃)
-
This compound
-
Separatory funnel
-
Beakers
-
Heating plate
-
Filter paper and funnel
Procedure:
-
To a beaker containing the aqueous caffeine solution, add sodium carbonate to basify the solution (approximately 1g per 100 mL). This converts any acidic compounds (like tannins in tea) into their water-soluble salts.[9]
-
Gently heat and stir the solution for 10-15 minutes.
-
Cool the solution to room temperature and filter to remove any solid precipitates.
-
Transfer the filtrate to a separatory funnel.
-
Add a portion of this compound (e.g., 1/3 of the aqueous volume).
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate.
-
Drain the lower this compound layer into a clean flask.
-
Repeat the extraction of the aqueous layer with two more portions of this compound.
-
Combine the this compound extracts.
-
The solvent can be evaporated to yield the crude caffeine.
Application: Extraction of Alkaloids from Plant Material
This protocol provides a general framework for the extraction of alkaloids from plant sources, leveraging the properties of fluorous solvents for purification. Traditional methods often involve multiple steps with various organic solvents.[2][8]
Materials:
-
Dried and powdered plant material
-
Methanol or ethanol
-
Dilute acid (e.g., 1% HCl)
-
Dilute base (e.g., 10% ammonium hydroxide)
-
This compound
-
Organic solvent (e.g., ethyl acetate)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Macerate the powdered plant material in methanol or ethanol for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure.
-
Acidify the concentrated extract with dilute HCl to a pH of ~2.
-
Perform a liquid-liquid extraction with an organic solvent like ethyl acetate to remove non-basic compounds. Discard the organic layer.
-
Basify the aqueous layer with dilute ammonium hydroxide to a pH of ~9-10 to liberate the free alkaloids.
-
Extract the basified aqueous layer three times with this compound.
-
Combine the this compound extracts.
-
Wash the combined fluorous extracts with water to remove any residual base.
-
Dry the fluorous extract over anhydrous sodium sulfate.
-
Evaporate the this compound to obtain the crude alkaloid mixture.
Application: Recovery of a Fluorous-Tagged Catalyst
A significant advantage of fluorous chemistry is the ability to easily recover and recycle expensive catalysts. This protocol details the separation of a fluorous-tagged catalyst from a reaction mixture.
Materials:
-
Reaction mixture in an organic solvent containing the product and a fluorous-tagged catalyst
-
This compound
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of this compound.
-
Shake the funnel for 1-2 minutes and allow the phases to separate.
-
Drain the lower fluorous phase, which now contains the catalyst, into a storage vessel.
-
The organic phase, containing the desired product, can be further purified by conventional methods.
-
The recovered fluorous solution containing the catalyst can often be reused directly in subsequent reactions.
Caption: Workflow for Fluorous Catalyst Recovery.
Data Presentation: Solvent Miscibility and Extraction Efficiency
The choice of the organic solvent is critical for establishing an effective biphasic system with this compound. The following table provides a general guide to the miscibility of this compound with common laboratory solvents.
| Organic Solvent | Polarity | Miscibility with this compound |
| Hexane | Non-polar | Immiscible |
| Toluene | Non-polar | Immiscible |
| Diethyl Ether | Moderately Polar | Immiscible |
| Ethyl Acetate | Moderately Polar | Immiscible |
| Dichloromethane | Polar Aprotic | Immiscible |
| Acetonitrile | Polar Aprotic | Immiscible |
| Methanol | Polar Protic | Immiscible |
| Ethanol | Polar Protic | Immiscible |
| Water | Polar Protic | Immiscible |
Note: This table is a general guide. Temperature and the presence of solutes can affect miscibility.
The efficiency of an extraction is quantified by the partition coefficient (P) or distribution ratio (D), which is the ratio of the concentration of a solute in the organic/fluorous phase to its concentration in the aqueous phase.[10] While extensive quantitative data for this compound is still emerging in the literature, the principles of fluorous chemistry suggest that compounds with higher fluorine content will have significantly higher partition coefficients in a fluorous/aqueous or fluorous/organic system.
Troubleshooting
-
Emulsion Formation: Vigorous shaking can sometimes lead to the formation of an emulsion at the interface of the two liquid layers. To break an emulsion, you can try:
-
Allowing the mixture to stand for a longer period.
-
Gently swirling the separatory funnel.
-
Adding a small amount of a saturated brine solution.
-
Filtering the mixture through a pad of celite.
-
-
Poor Phase Separation: If the two phases do not separate cleanly, ensure that the chosen organic solvent is indeed immiscible with this compound under the experimental conditions.
-
Low Recovery of Target Compound: If the recovery of the desired compound is low, consider:
-
Increasing the volume of the extraction solvent.
-
Performing additional extractions.
-
Adjusting the pH of the aqueous phase to ensure the target molecule is in its most non-polar form.
-
Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a fume hood.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is important to consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
This compound is a versatile and effective solvent for liquid-liquid extraction, particularly within the framework of fluorous chemistry. Its unique property of forming a distinct phase from both aqueous and common organic solvents allows for highly selective separations. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in a variety of applications, from the purification of complex reaction mixtures to the extraction of valuable natural products and the implementation of sustainable, recyclable catalyst systems. As the field of fluorous chemistry continues to expand, the utility of solvents like this compound is set to become increasingly integral to modern chemical research and development.
References
- Curran, D. P. (1998). Strategy-level separations in organic synthesis: from planning to practice.
- Gladysz, J. A., & Curran, D. P. (2002). Fluorous chemistry: from biphasic catalysis to a parallel chemical universe and beyond. Tetrahedron, 58(20), 3823-3825.
- Zhang, W. (2006). Fluorous Synthesis of Heterocyclic Systems. Chemical Reviews, 106(10), 4235-4271.
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Extraction of Caffeine. (n.d.). ARC Journals. Retrieved from [Link]
- Rocaboy, C. (2002). A bird's eye view of fluorous reaction and separation techniques. L'Actualité Chimique, 255, 19-25.
- Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current Opinion in Drug Discovery & Development, 7(6), 784-797.
-
PubChem. (n.d.). Perfluoropentane. Retrieved from [Link]
- Brittain, J. M., & Yost, R. A. (2007). Selective Metabolite and Peptide Capture/Mass Detection using Fluorous Affinity Tags. Journal of the American Society for Mass Spectrometry, 18(2), 245-256.
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Liquid–liquid extraction. In Wikipedia. Retrieved from [Link]
-
King's College London. (n.d.). Laboratory Protocol - Extraction of Caffeine from Coffee at Home. Retrieved from [Link]
-
Adesis, Inc. (2023, September 30). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. Retrieved from [Link]
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Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
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SCION Instruments. (n.d.). Sample Preparation – Liquid-Liquid Extraction. Retrieved from [Link]
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Application Note: 1H-Perfluoropentane (HFC-43-10mee) as a Heat Transfer Fluid for Precision Temperature Control in Chemical Reactors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thermal Management in Modern Chemistry
In the landscape of pharmaceutical and fine chemical synthesis, precise and reliable temperature control is not merely a procedural detail—it is a critical parameter that dictates reaction kinetics, yield, impurity profiles, and ultimately, the safety and reproducibility of a process. The selection of a heat transfer fluid (HTF) is paramount for achieving this control. An ideal HTF should exhibit a broad operational temperature range, high thermal stability, chemical inertness, and suitable thermophysical properties for efficient heat exchange.
1H-Perfluoropentane, also known as 1,1,1,2,2,3,4,5,5,5-decafluoropentane or HFC-43-10mee, is a hydrofluorocarbon fluid that has found application in specialized thermal management scenarios. Its unique combination of a low freezing point, moderate boiling point, and chemical inertness makes it a candidate for demanding applications in laboratory and pilot-scale chemical reactors.
This guide provides a comprehensive overview of HFC-43-10mee, detailing its physicochemical properties, offering step-by-step protocols for its use in a reactor setup, and discussing the critical considerations for its handling and application. It is designed to equip researchers and drug development professionals with the necessary knowledge to leverage this fluid for enhanced thermal control while being mindful of the evolving environmental and regulatory landscape surrounding fluorinated compounds.[1][2]
Physicochemical and Thermophysical Properties of HFC-43-10mee
Understanding the fundamental properties of HFC-43-10mee is essential for its effective and safe implementation. The fluid is a clear, colorless, and odorless liquid.[3] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 138495-42-8 | [3][4][5][6][7] |
| Synonyms | 1,1,1,2,2,3,4,5,5,5-Decafluoropentane, 2H,3H-Decafluoropentane | [3][4][6] |
| Molecular Formula | C₅H₂F₁₀ | [3][4][5][6] |
| Molecular Weight | 252.05 g/mol | [3][4][5][6] |
| Boiling Point | 55 °C (131 °F) | [3][5][7] |
| Freezing Point | -80 °C (-112 °F) | [3][5][6][7] |
| Liquid Density | 1.60 g/mL @ 20°C | [7] |
| Viscosity | 0.67 cP @ 25°C | [3] |
| Specific Heat | 1.13 kJ/kg·K @ 20°C | [8] |
| Heat of Vaporization | 33.4 kJ/mol | [4] |
| Surface Tension | 14.1 dynes/cm | |
| Water Solubility | ~140 mg/L @ 25°C | [3][7] |
| Flash Point | >125 °C | [3][7] |
| 100-Year GWP | 1,640 - 1,660 | [1][3][9][10] |
| Atmospheric Lifetime | ~16-18 years | [1][9] |
Core Advantages and Critical Considerations
The decision to use HFC-43-10mee should be based on a balanced assessment of its advantages and the significant environmental considerations associated with its use.
Advantages:
-
Wide Operational Liquid Range: With a freezing point of -80°C and a boiling point of 55°C at atmospheric pressure, HFC-43-10mee provides a vast temperature window, making it suitable for both sub-ambient and moderately heated reactions without requiring a pressurized system for cooling applications.
-
Chemical Inertness: As a highly fluorinated compound, it is chemically stable and non-reactive, preventing unwanted side reactions with potent reagents or sensitive chemical entities within the reactor.
-
Low Viscosity: Its low viscosity ensures excellent pumpability and fluid dynamics even at low temperatures, leading to efficient heat transfer and reduced energy consumption by the circulating pump.[3]
-
Non-Flammability: The high flash point makes it a safe fluid to use in environments where flammable solvents are present.[3][7]
Critical Considerations:
-
Environmental Impact: HFC-43-10mee is a potent greenhouse gas with a 100-year Global Warming Potential (GWP) approximately 1,650 times that of CO₂.[1][9] Its use is governed by regulations aimed at phasing down HFCs, such as the Kigali Amendment to the Montreal Protocol.[2] All protocols must be designed to minimize or eliminate emissions.
-
Material Compatibility: While compatible with most metals, its compatibility with elastomers and plastics used in seals, gaskets, and tubing must be carefully verified. Some fluoropolymers, paradoxically, can be susceptible to swelling in the presence of HFCs.[11]
-
Cost and Availability: As a specialty fluid, HFC-43-10mee is more expensive than conventional heat transfer fluids like silicone oils or glycols. Its availability may also be impacted by HFC phase-down regulations.
Logical Framework: Connecting Properties to Performance
The utility of HFC-43-10mee in a chemical reactor is a direct consequence of its intrinsic molecular properties. The following diagram illustrates this relationship.
Protocols for Application in Chemical Reactors
This section details the necessary protocols for the safe and effective use of HFC-43-10mee. The overarching principle is the use of a closed-loop system to prevent fugitive emissions.
Part A: System Preparation and Material Compatibility
Causality: The long-term integrity of the reactor and fluid circulation system depends on the chemical compatibility of its components with the HTF. Incompatibility can lead to seal failure, leaks, fluid contamination, and system downtime. While HFCs are generally compatible with metals, elastomer and plastic components are of primary concern.[11]
Protocol:
-
Metals: Confirm that the reactor (e.g., glass, stainless steel, Hastelloy) and circulator components (e.g., stainless steel, brass, aluminum) are suitable. These materials generally exhibit excellent compatibility.[11]
-
Elastomers (Gaskets, O-Rings, Tubing):
-
Recommended: EPDM, Buna-N (Nitrile), and Butyl rubber often show acceptable performance with HFCs.[11]
-
Use with Caution/Testing Required: Silicone rubber and Neoprene may show variable performance.[12]
-
Generally Not Recommended: Fluoropolymers (e.g., Viton®, Kalrez®) and natural rubber can exhibit significant swelling and loss of mechanical properties when exposed to HFCs and should be avoided unless specifically validated by the manufacturer for this service.[11]
-
-
Plastics (Tubing, Fittings):
-
System Inspection: Before charging the fluid, visually inspect all seals, gaskets, and flexible tubing for signs of degradation, cracking, or embrittlement. Replace components as necessary with compatible materials.
Part B: Experimental Workflow and Operational Protocol
The following diagram and step-by-step protocol outline the complete workflow for using HFC-43-10mee in a jacketed reactor system.
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Application Notes & Protocols for 1H-Perfluoropentane in Organometallic Reactions
Abstract
This guide provides a comprehensive overview of the application of 1H-Perfluoropentane as a specialized solvent in modern organometallic chemistry. We delve into the core principles of fluorous biphasic catalysis (FBC), a technique that leverages the unique physicochemical properties of fluorinated solvents to enable efficient catalyst recovery and simplified product purification. Detailed protocols for key organometallic transformations, including cross-coupling, hydroformylation, and hydrogenation, are presented. This document is intended for researchers, chemists, and drug development professionals seeking to implement sustainable and efficient catalytic systems.
Introduction: The Advent of Fluorous Solvents in Catalysis
Organometallic chemistry is foundational to modern synthesis, enabling the construction of complex molecules with high precision. However, a persistent challenge lies in the separation of homogeneous catalysts from reaction products, which often leads to product contamination with trace metals and loss of expensive catalyst material.[1] The emergence of "fluorous chemistry" offers an elegant solution to this problem.[2]
Fluorous solvents, such as this compound, are characterized by their high density, chemical inertness, and immiscibility with many common organic solvents at ambient temperatures.[3] This "lipophobic" and hydrophobic nature is the cornerstone of Fluorous Biphasic Catalysis (FBC) .[1] In this system, a catalyst is modified with a perfluoroalkyl chain (a "fluorous ponytail"), rendering it preferentially soluble in the fluorous solvent.[4] The organic reactants and products reside in a conventional organic solvent. Upon heating, the two phases can become miscible, allowing the reaction to proceed in a homogeneous environment. Upon cooling, the phases separate, trapping the valuable catalyst in the fluorous layer for easy decanting and reuse.[1][5] This approach combines the high reactivity and selectivity of homogeneous catalysis with the facile separation characteristic of heterogeneous catalysis.
Physicochemical Properties of this compound
This compound (1,1,1,2,2,3,3,4,4,5,5-undecafluoropentane) is a key solvent in fluorous synthesis due to its convenient boiling point and distinct solvent properties. Its characteristics are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 375-61-1 | [6][7] |
| Molecular Formula | C₅HF₁₁ | [6][7] |
| Molecular Weight | 270.04 g/mol | [6][7] |
| Boiling Point | 45.2 °C (318.3 K) | [6] |
| Physical Form | Clear, colorless liquid | [8] |
| Purity | Typically ≥98% | |
| Signal Word | Warning | |
| Hazard Statements | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) |
Core Principle: Fluorous Biphasic Catalysis (FBC)
The efficacy of this compound in organometallic reactions is almost entirely derived from the FBC concept. The logic of this system is predicated on temperature-dependent miscibility.[9]
-
At Ambient Temperature: The system exists as two immiscible liquid phases. The denser fluorous phase, containing the fluorous-tagged catalyst, settles at the bottom. The upper phase is the organic solvent containing the reactants.
-
At Elevated Temperature: The kinetic energy overcomes the weak intermolecular forces, and the two phases become a single, homogeneous solution. This allows the reactants to freely interact with the catalyst, ensuring high reaction rates characteristic of homogeneous catalysis.
-
Upon Cooling: As the system cools, the miscibility gap is re-established. The fluorous catalyst, by virtue of its ponytail, partitions back into the fluorous phase, which separates from the organic phase now containing the desired product.
This cycle allows for the straightforward recovery of the catalyst-containing fluorous phase, which can often be reused for multiple reaction cycles with minimal loss of activity.[9]
Key Applications in Organometallic Reactions
The FBC system using this compound is versatile and has been successfully applied to a range of important organometallic transformations.
Stille Cross-Coupling
The Stille reaction is a powerful C-C bond-forming reaction, but it is often plagued by the toxicity of organotin reagents and the difficulty of removing tin byproducts.[10][11] A fluorous approach provides a significant advantage. By using a fluorous-tagged aryl tin reactant, the coupling reaction proceeds, and upon completion, the fluorous tin byproduct can be quantitatively separated from the organic product via fluorous-organic liquid-liquid extraction.[12]
A prototypical reaction involves coupling a fluorous aryl tin species, like tris[(perfluorohexyl)ethyl]phenyl tin, with an aryl halide in the presence of a palladium catalyst.[12] After the reaction, the biphasic workup sequesters the tin halide byproduct in the fluorous phase, leaving the purified biaryl product in the organic phase.[12]
Hydroformylation
Hydroformylation, or the oxo process, is a large-scale industrial process for producing aldehydes from alkenes.[2][13] Rhodium-based homogeneous catalysts are highly active and selective but are expensive and difficult to recover.[14] Attaching fluorous ponytails to the phosphine or phosphite ligands of the rhodium catalyst allows the reaction to be performed in a fluorous biphasic system.[3][15] This strategy not only facilitates near-perfect catalyst retention in the fluorous phase but can also lead to improved selectivity for the desired linear aldehyde product.[1][15]
Hydrogenation
The hydrogenation of unsaturated compounds is a fundamental transformation. Perfluorinated solvents exhibit remarkably high solubility for gases like hydrogen, which can enhance reaction rates.[16] By employing a fluorous-tagged hydrogenation catalyst (e.g., a modified Wilkinson's catalyst), the reaction can be carried out in an FBC system. This is particularly advantageous for continuous-flow processes where the catalyst phase remains stationary while the organic phase flows through, yielding a continuous stream of hydrogenated product.[14][17]
Detailed Experimental Protocols
Protocol 1: General Procedure for Fluorous Biphasic Catalysis (Stille Coupling Example)
This protocol describes a general workflow for a palladium-catalyzed Stille coupling using a fluorous-tagged tin reagent, adapted from literature procedures.[12]
1. Reagent and Catalyst Preparation: a. Prepare the organic phase by dissolving the aryl halide (e.g., bromobenzene, 1.0 mmol) and any additives (e.g., LiCl, 3.0 mmol) in a suitable organic solvent (e.g., 3 mL of DMF/THF, 1:1 v/v). b. Prepare the fluorous phase by dissolving the fluorous-tagged organostannane (e.g., tris[(perfluorohexyl)ethyl]phenyl tin, 1.1 mmol) in this compound (3 mL). c. In a separate vial, dissolve the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol) in the organic phase solvent.
2. Reaction Setup (under Inert Atmosphere): a. Add the organic phase solution to a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. b. Add the fluorous phase solution to the same flask. The two layers should be distinct. c. Add the catalyst solution to the flask. d. Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
3. Reaction Execution: a. Lower the flask into an oil bath preheated to the desired reaction temperature (e.g., 80-90 °C). b. Stir the mixture vigorously. As the temperature rises, the two phases should merge to form a single, homogeneous phase. c. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
4. Workup and Phase Separation: a. Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. b. As the mixture cools, the two phases will separate. The denser, catalyst-containing fluorous phase will settle at the bottom. c. Transfer the entire mixture to a separatory funnel. d. Carefully drain the lower fluorous phase into a storage vessel for recycling. e. Drain the upper organic phase, which contains the crude product, into a separate flask.
5. Product Isolation and Catalyst Recovery: a. Wash the organic phase with an appropriate aqueous solution (e.g., saturated KF solution to quench any remaining tin reagent, followed by brine). b. Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. c. Purify the product further if necessary (e.g., by column chromatography or recrystallization). d. The recovered fluorous phase containing the tin byproduct can be treated to regenerate the starting tin reactant for future use.
Safety and Handling Protocol
This compound, while non-flammable, requires careful handling due to potential health effects. Always consult the latest Safety Data Sheet (SDS) before use.
1. Personal Protective Equipment (PPE):
- Eye Protection: Wear tightly fitting safety goggles with side-shields.
- Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
- Skin Protection: Wear a lab coat. For larger quantities, consider impervious clothing.
- Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.
2. Handling and Storage:
- Ventilation: Ensure adequate ventilation at all times to keep airborne concentrations low.
- Storage: Store containers tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and alkali metals.
- Inertness: While generally inert, avoid contact with finely divided reactive metals (Al, Mg, etc.) at high temperatures.
3. Spill and Exposure Procedures:
- Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
- Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.
- Spill: Evacuate the area. Contain and absorb the spill with sand, earth, or other inert material. Place in a suitable, labeled container for disposal. Do not let the chemical enter drains.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or No Phase Separation Upon Cooling | 1. Insufficient fluorine content in the catalyst/reagent. 2. Organic solvent is too "fluorophilic" (e.g., THF). 3. Presence of an unintentional co-solvent or solubilizer. | 1. Use a catalyst with a longer fluorous ponytail or higher fluorine content. 2. Switch to a more "fluorophobic" organic solvent like toluene, hexanes, or DMF.[5] 3. Ensure all reagents and solvents are pure. |
| Low Catalyst Recovery / Leaching into Organic Phase | 1. Catalyst degradation. 2. Insufficient partitioning due to low fluorine content. 3. Emulsion formation during workup. | 1. Lower reaction temperature or time; ensure inert atmosphere is maintained. 2. See above. Consider adding a fluorous co-solvent to the fluorous phase to increase its fluorophilicity.[5] 3. Allow more time for phases to separate; gentle centrifugation can help break emulsions. |
| Poor Reaction Rate or Conversion | 1. Incomplete miscibility at reaction temperature. 2. Catalyst deactivation. 3. Low solubility of reactants in the fluorous/organic mixture. | 1. Increase the reaction temperature or use a more compatible organic co-solvent. 2. Use fresh catalyst; check for impurities in substrates that could poison the catalyst. 3. Increase solvent volume or screen different organic solvents. |
Conclusion
This compound is a powerful enabler for sustainable organometallic chemistry. Through the elegant principle of fluorous biphasic catalysis, it addresses the critical challenge of homogeneous catalyst separation. This methodology not only simplifies product purification and reduces metal contamination but also makes the recycling and reuse of precious metal catalysts economically and practically viable. As the demand for greener and more efficient chemical processes grows, the strategic application of fluorous solvents like this compound will undoubtedly play an increasingly important role in both academic research and industrial manufacturing.
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Application Note: 1H-Perfluoropentane as a Specialty Solvent for UV/Vis Spectroscopy
Abstract
This technical guide provides a comprehensive overview of 1H-Perfluoropentane as a highly specialized solvent for ultraviolet-visible (UV/Vis) spectroscopy. We delve into its unique physicochemical properties, offering a rationale for its use in niche applications where conventional solvents fall short. This document is intended for researchers, scientists, and drug development professionals who require a non-interactive, highly transparent medium for the analysis of fluorinated compounds or for measurements in the deep UV region. Detailed protocols for solvent characterization and sample analysis are provided, alongside critical safety and handling information.
Introduction: The Critical Role of the Solvent in UV/Vis Spectroscopy
In UV/Vis spectroscopy, the choice of solvent is as critical as the instrumentation itself. An ideal solvent must not only dissolve the analyte but also remain transparent (i.e., non-absorbing) within the wavelength range of interest.[1] Common organic solvents like ethanol, hexane, and acetonitrile are widely used but possess limitations, including UV cutoff wavelengths that can obscure analyte signals below ~210 nm and potential for solute-solvent interactions (e.g., hydrogen bonding) that can alter the absorption spectrum.[2][3]
Fluorinated solvents represent a unique class of materials offering exceptional chemical inertness and high transparency deep into the UV region.[4][5] this compound (C₅HF₁₁), a hydrofluoroalkane, emerges as a prime candidate for specialized applications. Its distinct fluorous nature makes it an excellent solvent for other highly fluorinated molecules, a class of compounds often challenging to dissolve in traditional hydrocarbon or polar solvents. This guide explores the advantages and practical considerations of employing this compound to achieve accurate and interference-free spectroscopic data.
Physicochemical Properties of this compound
The utility of this compound in a laboratory setting is dictated by its distinct physical and chemical properties. These characteristics directly influence experimental design, from sample preparation to safety protocols.
| Property | Value | Source |
| Chemical Name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoropentane | [6] |
| CAS Number | 375-61-1 | [7] |
| Molecular Formula | C₅HF₁₁ | [7][8] |
| Molecular Weight | 270.04 g/mol | [7][8] |
| Appearance | Clear, colorless liquid | [6] |
| Boiling Point | 42-46 °C | [6][9] |
| Density | ~1.573 g/mL | [8] |
| Refractive Index (n_D) | < 1.300 | [6] |
| Chemical Stability | Stable under normal conditions | [10][11] |
Implications for UV/Vis Spectroscopy:
-
Low Boiling Point: The high volatility demands the use of tightly sealed cuvettes to prevent solvent evaporation, which would otherwise lead to an increase in analyte concentration and a drifting baseline during measurement.[12]
-
Low Refractive Index: A refractive index significantly lower than many organic compounds helps minimize background scattering and other optical artifacts at the cuvette-solvent interface.[6][13]
-
Chemical Inertness: this compound is non-reactive with a wide range of materials, making it an excellent choice for analyzing reactive or sensitive compounds without causing degradation.[4][10] However, it is incompatible with alkali metals, finely divided metals, strong bases, and strong oxidizing agents.[10]
Key Spectroscopic Considerations
UV Transparency and Cutoff Wavelength
The UV cutoff is the wavelength at which the solvent's absorbance reaches 1 Absorbance Unit (AU) in a 1 cm path length cell.[14][15] Below this wavelength, the solvent is effectively opaque, rendering measurements unreliable. While many common solvents have cutoffs above 200 nm, fluorinated solvents are prized for their transparency in the deep UV.
The specific UV cutoff for this compound is not widely published in standard solvent charts. Therefore, it is imperative to experimentally determine the usable wavelength range before sample analysis. This ensures that the solvent itself does not contribute to the measured absorbance. A protocol for this determination is provided in Section 4.1.
Unique Solvency for Fluorinated Compounds
The primary advantage of this compound lies in its "fluorous" character. It is an excellent solvent for other fluorinated molecules (e.g., fluoropolymers, fluorinated active pharmaceutical ingredients (APIs), and perfluoroalkanes) while being largely immiscible with many common organic solvents and water. This makes it the solvent of choice when:
-
The analyte is a highly fluorinated compound with poor solubility in other media.
-
The goal is to study an analyte in a non-coordinating, non-hydrogen-bonding environment to observe the unperturbed electronic transitions.[2]
-
Selective extraction of a fluorinated compound from a hydrocarbon or aqueous matrix is required prior to analysis.
Experimental Protocols
Protocol 1: Determination of UV Cutoff Wavelength
This protocol is essential for establishing the valid working range of this compound.
Objective: To determine the wavelength at which the absorbance of this compound in a 1 cm quartz cuvette equals 1 AU.
Materials:
-
Double-beam UV/Vis spectrophotometer
-
Two matched 1 cm path length quartz cuvettes
-
This compound, spectroscopic grade
-
Pipettes
Methodology:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to stabilize as per the manufacturer's instructions.
-
Cuvette Cleaning: Ensure both quartz cuvettes are impeccably clean. Rinse them with a small amount of this compound and discard the rinse solvent in an appropriate waste container.[16]
-
Reference Preparation: Fill one cuvette with spectroscopic grade this compound. This will serve as the reference.
-
Sample Preparation: Fill the second cuvette with this compound from the same source. This is the "sample."
-
Baseline Correction: Place the reference cuvette in the reference beam path and the "sample" cuvette in the sample beam path. Perform a baseline correction (autozero) across the desired spectral range (e.g., 400 nm down to 190 nm).[17]
-
Measurement: Remove the "sample" cuvette. Empty it, allow it to dry, and then place it back in the sample beam path (now containing only air).
-
Scan: Perform a scan over the same spectral range. The resulting spectrum shows the absorbance of the solvent relative to air.
-
Analysis: Examine the spectrum and identify the wavelength at which the absorbance value is 1.0. This wavelength is the UV cutoff for the solvent.[14][18]
Caption: Workflow for determining the UV cutoff of a solvent.
Protocol 2: General Procedure for Sample Analysis
Objective: To obtain an accurate UV/Vis absorption spectrum of an analyte dissolved in this compound.
Materials:
-
Calibrated double-beam UV/Vis spectrophotometer
-
Matched pair of 1 cm quartz cuvettes with PTFE stoppers or screw caps
-
Analyte of interest
-
This compound, spectroscopic grade
-
Volumetric flasks and pipettes
-
Filtration system (e.g., syringe filter with a compatible membrane, if needed)
Methodology:
-
Sample Preparation: a. Accurately weigh the analyte and dissolve it in a known volume of this compound in a volumetric flask to achieve the desired concentration. b. Ensure complete dissolution. Gentle sonication may be required. For poorly soluble compounds, solubility must be determined first.[19][20] c. If any particulate matter is visible, filter the solution using a chemically resistant (e.g., PTFE) syringe filter.[16]
-
Instrument and Cuvette Preparation: a. Turn on the spectrophotometer and allow it to stabilize. b. Clean the cuvettes, first with a suitable cleaning solution, followed by a final rinse with this compound.[16]
-
Baseline Correction: a. Fill both cuvettes with this compound. b. Place them in the sample and reference holders of the spectrophotometer. c. Run a baseline scan over the desired wavelength range. This corrects for any absorbance from the solvent or optical mismatch between the cuvettes.[17]
-
Sample Measurement: a. Remove the cuvette from the sample beam path. b. Empty the solvent and rinse it once with a small amount of the analyte solution. c. Fill the cuvette with the analyte solution. d. Immediately cap the cuvette to prevent evaporation. e. Place it back into the sample holder.
-
Data Acquisition: a. Initiate the scan. b. Save the resulting spectrum. The absorbance values displayed are solely due to the analyte.
-
Post-Measurement: a. Properly clean the cuvettes and store them. b. Dispose of the fluorinated solvent waste according to institutional and environmental regulations.
Caption: Decision tree for selecting a UV/Vis spectroscopy solvent.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Drifting or unstable baseline | Solvent evaporation from cuvette due to low boiling point. | Use cuvettes with tight-fitting PTFE stoppers or screw caps. Minimize time between baseline and sample measurement. |
| Non-linear Beer's Law plot | Analyte concentration changing due to solvent evaporation; Poor analyte solubility at higher concentrations. | Prepare standards and sample in a controlled environment; use sealed cuvettes. Confirm solubility limits before preparing concentrated stock solutions. |
| Unexpected absorption peaks | Contaminated solvent or unclean cuvettes. | Use only high-purity, spectroscopic grade solvent. Implement a rigorous cuvette cleaning protocol.[16] |
| High background noise in deep UV | Approaching the solvent's UV cutoff; Instrument limitation. | Experimentally determine the UV cutoff (Protocol 4.1) and do not acquire data below this wavelength. |
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. All users must review the Safety Data Sheet (SDS) before handling this compound.[9][10][12]
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles, and a lab coat.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong bases or alkali metals.[9][10]
-
Environmental Concerns: this compound is a perfluorinated compound, which can be environmentally persistent ("forever chemical").[10] Dispose of all waste in accordance with local, state, and federal regulations for halogenated waste streams. Do not discharge into drains.[10][11]
References
-
Title: Perfluoropentane - Product Safety Information Sheet Source: F2 Chemicals Ltd URL: [Link]
-
Title: this compound Source: NIST Chemistry WebBook URL: [Link]
-
Title: The advantages of using fluorinated solvents for your vapour degreasing process Source: Fraser Technologies URL: [Link]
-
Title: Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory Source: Purdue College of Engineering URL: [Link]
-
Title: Which Solvent Is Used In UV-Visible Spectroscopy? Source: Chemistry For Everyone - YouTube URL: [Link]
-
Title: The Advantages Of Using Fluorinated Solvents Source: Enviro Tech International, Inc. URL: [Link]
-
Title: What Are The Advantages Of Using Fluorinated Solvents Source: ORAPI Asia URL: [Link]
-
Title: UV Cutoff - Techniques, Tests & Gear Source: UltravioletPhotography.com URL: [Link]
-
Title: Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer Source: ResearchGate URL: [Link]
-
Title: Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer Source: Research Journal of Pharmacy and Technology URL: [Link]
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- 4. The advantages of using fluorinated solvents - EnviroTech Europe | Vapour Degreasing, Corrosion Protection & Metal Cleaning [envirotech-europe.com]
- 5. envirotechint.com [envirotechint.com]
- 6. exfluor.com [exfluor.com]
- 7. scbt.com [scbt.com]
- 8. guidechem.com [guidechem.com]
- 9. chemicalbook.com [chemicalbook.com]
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- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Refractive Index [macro.lsu.edu]
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- 15. UV Cutoff - Techniques, Tests & Gear - UltravioletPhotography [ultravioletphotography.com]
- 16. ossila.com [ossila.com]
- 17. engineering.purdue.edu [engineering.purdue.edu]
- 18. utsc.utoronto.ca [utsc.utoronto.ca]
- 19. researchgate.net [researchgate.net]
- 20. rjptonline.org [rjptonline.org]
Application Notes and Protocols for the Use of 1H-Perfluoropentane in Advanced Polymer Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1H-Perfluoropentane in modern polymer synthesis. Moving beyond its use as a simple solvent, this guide focuses on its strategic implementation within fluorous phase chemistry, particularly in Fluorous Biphase Systems (FBS). We will explore the fundamental principles that make this compound a valuable tool for enhancing reaction control, simplifying purification, and enabling catalyst recycling. This guide provides both detailed theoretical explanations and actionable, step-by-step protocols for the synthesis of both conventional and fluorinated polymers, grounded in the principles of green and sustainable chemistry.
Introduction: The Role of Fluorous Solvents in Polymer Chemistry
The field of polymer chemistry is continuously driven by the need for greater precision, efficiency, and sustainability. The choice of solvent is not merely a matter of dissolution but a critical parameter that dictates reaction kinetics, polymer properties, and process viability.[1] Fluorous solvents, a unique class of highly fluorinated compounds, offer a distinct paradigm for chemical synthesis.[2] The core concept of "fluorous chemistry" is based on the principle of phase-partitioning: fluorous molecules show high solubility in fluorous solvents (like this compound) but are immiscible with most conventional organic solvents and water at ambient temperatures.[3]
This unique orthogonality in solubility allows for the creation of biphasic systems that can become homogeneous under thermal control.[4] This guide specifically details the application of this compound, a hydrofluoroalkane, as a key enabler of these advanced synthetic strategies. Its distinct physicochemical properties facilitate innovative approaches to polymerization, particularly for creating high-performance polymers and simplifying complex downstream processing.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is essential for designing effective polymerization protocols. Its density, boiling point, and solubility characteristics are the cornerstones of its utility in fluorous phase synthesis.
| Property | Value | Source |
| CAS Number | 375-61-1 | [5] |
| Molecular Formula | C₅HF₁₁ | [6] |
| Molecular Weight | 270.04 g/mol | [6] |
| Boiling Point | ~45 °C (318 K) | [6] |
| Physical Form | Liquid | |
| Key Feature | Immiscible with many organic solvents and water at room temperature. | [3] |
Core Application: Fluorous Biphase System (FBS) for Polymerization
The most powerful application of this compound in polymer synthesis is its use in a Fluorous Biphase System (FBS). An FBS typically consists of this compound and a non-miscible organic solvent (e.g., toluene, DMF).[3]
The Principle:
-
Room Temperature (Heterogeneous): The system exists as two distinct liquid phases. The denser fluorous phase, containing a fluorous-tagged catalyst or initiator, settles at the bottom. The upper organic phase contains the monomer and the growing polymer chains.[7]
-
Elevated Temperature (Homogeneous): Upon heating, the mutual miscibility of the two solvents increases, and the system coalesces into a single, homogeneous phase.[3][4] This allows the catalyst/initiator to interact freely with the monomer, and the polymerization reaction proceeds efficiently as if in a single solvent.
-
Cooling (Return to Heterogeneous): After the reaction is complete, the system is cooled. The phases separate again, with the fluorous catalyst/initiator selectively partitioned back into the this compound phase. The product—the polymer—remains dissolved in the organic phase.[3]
This temperature-dependent phase behavior is the key to a "homogeneous reaction with heterogeneous separation," combining the high efficiency of single-phase reactions with the simplicity of phase-based product isolation and catalyst recovery.[7] This approach is a significant advancement in sustainable chemistry, as it allows for the reuse of often expensive and complex catalysts.[8]
Caption: Workflow of a Fluorous Biphase System (FBS) for polymerization.
Application Protocol I: Catalyst Recycling in Free Radical Polymerization
This protocol describes a generalized method for the free radical polymerization of Methyl Methacrylate (MMA) using a fluorous-tagged initiator in a this compound/Toluene biphase system. The key is the use of an initiator modified with a perfluoroalkyl chain (a "fluorous ponytail"), which ensures its selective solubility in the fluorous phase at room temperature.[8]
Rationale and Experimental Design
The causality behind this protocol is the partitioning behavior of the fluorous-tagged initiator. By tagging a standard initiator (like AIBN) with a fluorous group, we confine it to the this compound phase during separation. This prevents contamination of the final polymer product and allows the initiator/catalyst system to be reused for subsequent batches, which is both cost-effective and environmentally friendly.
Caption: Partitioning of the fluorous-tagged initiator between phases.
Materials and Equipment
-
Monomer: Methyl Methacrylate (MMA), inhibitor removed.
-
Organic Solvent: Toluene, anhydrous.
-
Fluorous Solvent: this compound (CAS 375-61-1).
-
Initiator: Fluorous-tagged AIBN derivative (e.g., with a C₈F₁₇ ponytail).
-
Equipment: Jacketed glass reactor with overhead stirrer, reflux condenser, nitrogen inlet, and temperature controller.
Step-by-Step Methodology
-
Reactor Setup: Assemble the jacketed reactor under a nitrogen atmosphere. Ensure all glassware is dry.
-
Phase Charging:
-
To the reactor, add the fluorous-tagged initiator.
-
Add this compound (e.g., 50 mL). Stir briefly to dissolve the initiator.
-
Carefully layer Toluene (e.g., 50 mL) on top of the fluorous phase.
-
Add the MMA monomer (e.g., 20 g) to the upper toluene phase. At this stage, two clear, immiscible layers should be visible.
-
-
Degassing: Bubble nitrogen through the biphasic mixture for 30 minutes with gentle stirring to remove dissolved oxygen.
-
Polymerization Reaction:
-
Heat the reactor jacket to 80 °C.
-
As the temperature increases, observe the two phases becoming a single, homogeneous solution.
-
Maintain the reaction at 80 °C for 6 hours with constant stirring.
-
-
Reaction Quench and Phase Separation:
-
Turn off the heat and allow the reactor to cool to room temperature. A water bath can be used to expedite cooling.
-
As the system cools, observe the re-formation of two distinct phases.
-
-
Product Isolation and Catalyst Recovery:
-
Transfer the entire contents to a separatory funnel.
-
Drain the lower fluorous phase (containing the initiator) into a storage vessel for reuse.
-
Collect the upper organic phase.
-
Precipitate the polymer (PMMA) by slowly adding the organic phase to a large volume of cold methanol with vigorous stirring.
-
Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight.
-
-
Analysis: Characterize the polymer for molecular weight (GPC) and purity (NMR). The recovered fluorous phase can be analyzed to determine initiator concentration before reuse.
Application Protocol II: Solution Polymerization of Fluorinated Monomers
Many highly fluorinated monomers and the resulting fluoropolymers exhibit poor solubility in common organic solvents but are soluble in fluorous solvents.[2][9] In this context, this compound can be used not in a biphasic system, but as the primary bulk solvent for the synthesis.
Rationale and Experimental Design
The primary challenge in synthesizing certain fluoropolymers is finding a suitable solvent that can dissolve both the monomer and the resulting polymer to prevent premature precipitation and allow for the growth of high molecular weight chains.[10] this compound serves as an ideal medium for this purpose. This protocol describes the solution polymerization of a fluorinated acrylate monomer.
Materials and Equipment
-
Monomer: 1H,1H,5H-Octafluoropentyl Acrylate (or similar fluorinated acrylate).[11]
-
Solvent: this compound.
-
Initiator: Perfluorobenzoyl peroxide (or another initiator soluble in fluorous media).
-
Equipment: Schlenk flask, magnetic stirrer, heating mantle with temperature control, nitrogen/vacuum line.
Step-by-Step Methodology
-
Reactor Setup: Dry a Schlenk flask under vacuum and backfill with nitrogen.
-
Reagent Charging:
-
Under a positive nitrogen flow, add the fluorinated acrylate monomer (e.g., 10 g) to the flask.
-
Add the perfluorobenzoyl peroxide initiator (e.g., 0.05 g).
-
Add this compound (e.g., 40 mL) to dissolve the reactants. The solution should be homogeneous.
-
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization Reaction:
-
Place the flask in a heating mantle and heat to 70 °C with stirring.
-
Allow the polymerization to proceed for 12 hours. The viscosity of the solution will increase as the polymer forms.
-
-
Product Isolation:
-
Cool the reaction to room temperature.
-
Precipitate the fluoropolymer by decanting the solution into a beaker of vigorously stirred methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 50 °C.
-
Summary and Outlook
This compound is a versatile and strategic solvent for modern polymer synthesis. Its utility is most pronounced in Fluorous Biphase Systems, where it enables efficient reactions with simplified product purification and catalyst recycling, aligning with the principles of green chemistry.[3][8] Furthermore, its unique solvating power for highly fluorinated species makes it an indispensable tool for the synthesis of advanced fluoropolymers.[11] While the initial cost of fluorous reagents can be a consideration, the potential for near-quantitative recycling of expensive, complex catalysts often provides a compelling economic and environmental advantage. Future research will likely expand the portfolio of fluorous-tagged initiators and catalysts, further broadening the applicability of this elegant synthetic strategy.
References
- Georganics. Fluorous Chemistry.
- Chapter 8: Fluorous Solvents and Related Systems. (2013). Royal Society of Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Advanced Materials: The Role of 1H,1H,5H-Octafluoropentyl Acrylate in Polymer Science.
- TCI Chemicals. Fluorous Chemistry.
- Punniyamurthy, T. (2021). 7.2: Reactions in Fluorous Solvents. Chemistry LibreTexts.
- Wikipedia. Fluorous chemistry.
- National Center for Biotechnology Information. 1H,5H-Perfluoropentane. PubChem Compound Database.
- Sigma-Aldrich. This compound.
- DeYoung, J. P., Romack, T. J., & DeSimone, J. M. Synthesis of Fluoropolymers in Liquid and Supercritical Carbon Dioxide Solvent Systems.
- National Center for Biotechnology Information. Perfluoropentane. PubChem Compound Database.
- Améduri, B., Boutevin, B., & Kostov, G. (2001).
- National Institute of Standards and Technology. This compound. NIST Chemistry WebBook.
- Nechifor, M., Tanasă, F., & Teacă, C. A. (2023). Green solvents in polymer synthesis. Green Sustainable Process for Chemical and Environmental Engineering and Science.
- Alfa Chemistry. (2024). Fluoropolymers 101: All About PTFE!. YouTube.
- ResearchGate. (PDF) Fluoropolymer synthesis in supercritical carbon dioxide.
- Santa Cruz Biotechnology. This compound.
- Ebnesajjad, S. Introduction to Fluoropolymers: Materials, Technology, and Applications.
- Exfluor. This compound, 98%.
- Cooper, A. I., et al. (2002). Polymer Synthesis Using Hydrofluorocarbon Solvents. 1. Synthesis of Cross-Linked Polymers by Dispersion Polymerization in 1,1,1,2-Tetrafluoroethane. Macromolecules.
- J&K Scientific. (2026). The Art of Polymer Synthesis: Precision in Monomers and Solvents.
- National Institutes of Health. Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents.
- ResearchGate.
- MDPI. Impact of Perfluoropentane Microdroplets Diameter and Concentration on Acoustic Droplet Vaporization Transition Efficiency and Oxygen Scavenging.
- Wikipedia. Perfluoropentane.
- ResearchGate.
- Royal Society of Chemistry. One-pot scalable production of conjugated microporous polymers with exceptional functionality.
- Benchchem. Application Notes and Protocols for the Synthesis of High-Performance Polymers Using 1,3-Bis(4-hydroxyphenyl)adamantane.
Sources
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- 8. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
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- 11. nbinno.com [nbinno.com]
Application Notes and Protocols for Employing 1H-Perfluoropentane in Electrochemical Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking New Electrochemical Frontiers with 1H-Perfluoropentane
In the ever-evolving landscape of electrochemistry, the choice of solvent is paramount, dictating the accessible potential window, analyte solubility, and the stability of reactive intermediates. While polar organic solvents have traditionally dominated the field, there is a growing interest in exploring non-polar and weakly coordinating media to study the intrinsic properties of electroactive species, free from strong solvent interactions. This compound (C₅HF₁₁), a partially fluorinated hydrocarbon, emerges as a compelling solvent for such investigations. Its unique properties, including high chemical inertness, a wide potential window, and poor coordinating ability, open up new avenues for the electrochemical analysis of highly reactive species, organometallic complexes, and in scenarios where conventional solvents are inadequate.
This comprehensive guide provides a detailed exploration of the application of this compound in electrochemical studies. We will delve into its fundamental physicochemical properties, outline protocols for preparing and conducting electrochemical experiments, and discuss potential applications and expected outcomes. This document is intended to serve as a practical resource for researchers venturing into the domain of non-polar electrochemistry.
Physicochemical Properties of this compound
Understanding the physical and chemical characteristics of this compound is crucial for its effective utilization in electrochemical setups.
| Property | Value | Reference |
| Molecular Formula | C₅HF₁₁ | [1] |
| Molecular Weight | 270.04 g/mol | [1] |
| Boiling Point | ~46-48 °C | [2] |
| Density | ~1.573 g/cm³ | [2] |
| Dielectric Constant | Very Low (estimated < 2) | [3][4] |
The extremely low dielectric constant of this compound presents a significant challenge: the dissolution of conventional supporting electrolytes. Standard salts like tetrabutylammonium hexafluorophosphate (TBAPF₆) are practically insoluble in such non-polar media. This necessitates the use of specially designed lipophilic or "fluorous" electrolytes.[3]
The Challenge of the Supporting Electrolyte
A supporting electrolyte is essential to minimize solution resistance and ensure that the analyte migrates to the electrode surface via diffusion rather than electrostatic attraction.[5] Given the low polarity of this compound, a highly specialized electrolyte with a large, charge-delocalized anion and a lipophilic cation is required.
A groundbreaking development in this area is the use of tetrabutylammonium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NBu₄BArF₂₄) and its perfluorohexyl analogue, tetrabutylammonium tetrakis[3,5-bis(perfluorohexyl)phenyl]borate (NBu₄BArF₁₀₄) .[3] These salts exhibit sufficient solubility in perfluorinated solvents to enable electrochemical measurements. For the purpose of this guide, we will focus on protocols utilizing such specialized electrolytes.
Experimental Workflow for Electrochemical Studies in this compound
The following diagram outlines the general workflow for conducting electrochemical experiments using this compound as a solvent.
Caption: General workflow for electrochemical measurements in this compound.
Detailed Protocols
Protocol 1: Preparation of the Electrolyte Solution
Causality: Due to the low polarity and potential for high solution resistance, meticulous preparation of the electrolyte solution is critical for obtaining meaningful data. All operations should be performed in an inert atmosphere (e.g., a glovebox) to prevent contamination with water and oxygen, which can be electroactive and interfere with measurements.
Materials:
-
This compound (anhydrous grade)
-
Specialized supporting electrolyte (e.g., NBu₄BArF₁₀₄)
-
Analyte of interest
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Glovebox with an argon or nitrogen atmosphere
Procedure:
-
Environment: Ensure the glovebox atmosphere is dry and oxygen-free (<1 ppm H₂O and O₂).
-
Weighing: Accurately weigh the required amount of the supporting electrolyte and the analyte into a clean, dry volumetric flask.
-
Dissolution: Add a small amount of this compound to the flask and begin stirring. The dissolution of specialized electrolytes in perfluorinated solvents can be slow, so allow sufficient time for complete dissolution. Gentle warming may aid dissolution but should be done with caution due to the low boiling point of this compound.
-
Dilution: Once the solids are fully dissolved, carefully add this compound to the calibration mark of the volumetric flask.
-
Homogenization: Continue stirring the solution for at least 30 minutes to ensure homogeneity.
Protocol 2: Electrochemical Cell Assembly and Measurement
Causality: The high solution resistance inherent in perfluorinated solvent systems necessitates careful cell design and electrode placement to minimize the uncompensated resistance (iR drop), which can distort the voltammetric response.
Materials:
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Reference electrode (e.g., a quasi-reference electrode such as a silver wire, or a standard reference electrode with a salt bridge appropriate for non-aqueous media)
-
Counter electrode (e.g., platinum wire or mesh)
-
Potentiostat
-
Inert gas source (argon or nitrogen)
Procedure:
-
Electrode Polishing: Polish the working electrode to a mirror finish using appropriate alumina or diamond slurries, followed by sonication in a suitable solvent (e.g., acetone, then isopropanol) and thorough drying.
-
Cell Assembly: Assemble the three-electrode cell within the glovebox. Position the reference electrode tip as close as possible to the working electrode surface to minimize the iR drop.
-
Solution Transfer: Carefully transfer the prepared electrolyte solution into the electrochemical cell.
-
Inert Gas Purging: Seal the cell and remove it from the glovebox. Connect an inert gas line to purge the solution for at least 15-20 minutes to remove any residual dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
-
Connection to Potentiostat: Connect the electrodes to the potentiostat.
-
Cyclic Voltammetry: Perform cyclic voltammetry or other desired electrochemical techniques. It is advisable to start with a wide potential range to determine the electrochemical window of the solvent-electrolyte system and then narrow the range to focus on the analyte's redox features.
Expected Results and Applications
Electrochemical Window
The electrochemical window is a critical parameter that defines the range of potentials within which the solvent-electrolyte system is stable and does not undergo oxidation or reduction. For a solution of 80 mM NBu₄BArF₁₀₄ in perfluoro(methylcyclohexane), a close analog of this compound, the electrochemical window has been reported to span approximately 4.2 V, from +1.9 V to -2.3 V versus the ferrocenium/ferrocene (Fc⁺/Fc) couple.[3] It is expected that the electrochemical window in this compound with a similar electrolyte will be of a comparable width.
Applications
The unique properties of this compound make it an ideal solvent for a range of specialized electrochemical applications:
-
Studies of Highly Reactive Species: The inert nature of perfluorinated solvents allows for the electrochemical investigation of highly reactive species, such as radical ions, that would otherwise react with conventional solvents.
-
Organometallic Electrochemistry: The weak coordinating ability of this compound is advantageous for studying the intrinsic electrochemical properties of organometallic complexes without interference from solvent coordination.
-
Electrochemistry in Low-Polarity Environments: It provides a medium to mimic electrochemical processes in non-polar environments, which is relevant to understanding charge transfer in biological membranes and industrial processes.
-
Drug Development: In drug development, understanding the redox behavior of a drug candidate in a non-polar environment can provide insights into its metabolic pathways and potential for oxidative or reductive degradation.
The following diagram illustrates the relationship between the properties of this compound and its applications in electrochemistry.
Caption: Relationship between properties and applications of this compound in electrochemistry.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Noise in Voltammogram | - High solution resistance (iR drop)- Poor electrical connections- Incomplete dissolution of electrolyte | - Minimize the distance between the working and reference electrodes- Use a potentiostat with iR compensation- Ensure all electrode connections are secure- Ensure complete dissolution of the supporting electrolyte, with prolonged stirring if necessary |
| Distorted or Sluggish Peaks | - High solution resistance- Slow electron transfer kinetics- Electrode fouling | - See solutions for high noise- Use a smaller working electrode- Polish the working electrode between experiments |
| Unidentified Redox Peaks | - Impurities in the solvent or electrolyte- Presence of oxygen or water | - Use high-purity, anhydrous solvent and electrolyte- Ensure a leak-tight electrochemical cell and thorough purging with inert gas |
Conclusion
This compound, despite the challenges associated with its low polarity, presents a unique and valuable medium for advanced electrochemical studies. By employing specialized supporting electrolytes and adhering to meticulous experimental protocols, researchers can leverage its inertness and wide potential window to explore electrochemical phenomena that are inaccessible in conventional solvents. This guide provides a foundational framework for scientists and professionals to confidently incorporate this compound into their electrochemical toolkit, thereby pushing the boundaries of their research and development endeavors.
References
-
W. R. K. Kaup, J. A. Golen, A. L. Rheingold, and U. H. F. Bunz, "Electrochemistry in Media of Exceptionally Low Polarity: Voltammetry with a Fluorous Solvent," Angewandte Chemie International Edition, vol. 50, no. 4, pp. 888–891, 2011. [Link]
-
ALS Co., Ltd., "support/solvent-electrolyte," 2025. [Link]
-
National Institute of Standards and Technology, "this compound," NIST Chemistry WebBook, SRD 69. [Link]
-
Yamaden, "Table of dielectric constants of substances." [Link]
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- 4. rfcafe.com [rfcafe.com]
- 5. support/solvent-electrolyte | ALS,the electrochemical company [als-japan.com]
1H-Perfluoropentane as a Transformative Medium for Enzymatic Reactions: Application Notes and Protocols
Introduction: Beyond Aqueous Biocatalysis
For decades, the paradigm of enzymatic catalysis has been intrinsically linked to aqueous environments. While elegantly suited for many biological transformations, the constraints of water as a solvent—namely the poor solubility of nonpolar substrates and the propensity for hydrolytic side reactions—have limited the broader industrial and pharmaceutical applicability of many enzymes. The exploration of non-aqueous enzymology has opened new frontiers, and within this domain, fluorous solvents, particularly 1H-perfluoropentane (CAS 375-61-1), have emerged as a uniquely advantageous medium for a variety of enzymatic reactions.
This technical guide provides an in-depth exploration of this compound as a reaction medium for biocatalysis. We will delve into the fundamental principles that make this solvent a compelling choice, provide detailed protocols for key enzymatic transformations, and discuss the practical aspects of experimental design, from enzyme selection and immobilization to product recovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorous media to enhance enzymatic reaction efficiency, selectivity, and scope.
The Fluorous Advantage: Why this compound?
This compound (C₅HF₁₁) is a partially fluorinated hydrocarbon that exhibits a unique set of physicochemical properties making it an exceptional medium for enzymatic reactions.[1] Its high density, low viscosity, and immiscibility with both aqueous and many organic phases allow for the creation of efficient biphasic reaction systems.[2]
Key Properties of this compound:
| Property | Value | Significance in Enzymatic Reactions |
| Molecular Formula | C₅HF₁₁ | High fluorine content contributes to its unique properties.[1] |
| Molecular Weight | 270.04 g/mol | Influences density and boiling point.[1] |
| Boiling Point | ~50 °C | Facilitates easy removal and recovery post-reaction. |
| Density | ~1.67 g/cm³ | Enables clear phase separation in biphasic systems. |
| Gas Solubility | Exceptionally High | Particularly beneficial for oxidation reactions requiring O₂. |
| Chemical Inertness | High | Minimizes solvent-enzyme and solvent-substrate interactions. |
The most profound advantage of perfluorinated solvents like this compound is their extraordinarily high capacity for dissolving gases, such as oxygen and hydrogen. This property is a direct consequence of the weak intermolecular forces in the fluorous phase, creating large interstitial spaces that can accommodate gas molecules. For oxidation reactions catalyzed by oxidases, this high oxygen concentration can dramatically enhance reaction rates and overall efficiency, overcoming the mass transfer limitations often encountered in aqueous or conventional organic solvents.
Core Concepts in Fluorous Biphasic Catalysis
The use of this compound in enzymatic reactions predominantly involves a fluorous biphasic system (FBS). In a typical FBS setup, the enzyme is situated in the aqueous phase, while the substrate and product partition into the fluorous phase. This separation provides several key benefits:
-
Facilitated Product Recovery: The product, being in a separate phase from the enzyme, can be easily isolated, often by simple decantation.[3]
-
Enzyme Stability and Reusability: The enzyme remains in its preferred aqueous environment, minimizing denaturation that can occur in organic solvents.[4] The fluorous phase is generally biocompatible and does not strip the essential water layer from the enzyme's surface.
-
Reduced Product Inhibition: The continuous partitioning of the product into the fluorous phase can alleviate product inhibition of the enzyme.
Caption: A diagram illustrating a typical fluorous biphasic system.
Application & Protocol 1: Lipase-Catalyzed Esterification
Lipases are among the most versatile enzymes used in non-aqueous media, catalyzing esterification, transesterification, and aminolysis reactions. The use of this compound can enhance these reactions by providing a clean, inert medium that facilitates product removal.
Rationale: In this protocol, we adapt a standard lipase-catalyzed esterification of a fatty acid with an alcohol. The biphasic system with this compound allows for easy separation of the ester product from the immobilized enzyme, which remains in the minimal aqueous layer surrounding it.
Materials:
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)
-
Lauric acid
-
1-Octanol
-
This compound
-
Hexane (for washing)
-
Reaction vessel with magnetic stirring and temperature control
Protocol:
-
Enzyme Preparation: Dry the immobilized CALB under vacuum for 24 hours to remove excess water.
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add lauric acid (e.g., 1 mmol) and 1-octanol (e.g., 1.2 mmol).
-
Add 20 mL of this compound.
-
Add the dried, immobilized CALB (e.g., 50 mg).
-
-
Reaction Conditions:
-
Stir the mixture at 200 rpm.
-
Maintain the temperature at 50°C.
-
Monitor the reaction progress by taking small aliquots of the fluorous phase and analyzing by GC-FID.[5]
-
-
Reaction Work-up and Product Isolation:
-
Upon completion, stop the stirring and allow the immobilized enzyme to settle.
-
Decant the this compound phase containing the product (octyl laurate) and unreacted starting materials.
-
Remove the this compound under reduced pressure (rotary evaporator). The low boiling point of the solvent facilitates this step.
-
The crude product can be purified by silica gel chromatography if necessary.
-
-
Enzyme Recycling:
-
Wash the immobilized enzyme with hexane to remove any adsorbed substrate or product.
-
Dry the enzyme under vacuum before reusing in subsequent reactions.
-
Sources
Troubleshooting & Optimization
purification of 1H-Perfluoropentane for high purity applications
Technical Support Center: High-Purity 1H-Perfluoropentane
Welcome to the technical support center for the purification of this compound (C₅HF₁₁). This guide is designed for researchers, scientists, and drug development professionals who require high-purity C₅HF₁₁ for their applications. Here, we address common challenges and provide detailed, field-proven protocols and troubleshooting advice to help you achieve your desired purity specifications.
Frequently Asked Questions (FAQs)
Q1: Why is high purity this compound necessary for my application?
A1: High purity is critical in applications such as specialty solvents, heat transfer fluids, and as an intermediate in the synthesis of complex fluorinated molecules.[1] Impurities, even at trace levels, can interfere with reaction mechanisms, alter physicochemical properties, and compromise the performance and reproducibility of your experiments.
Q2: What are the common impurities in commercial-grade this compound?
A2: Commercial this compound may contain several types of impurities stemming from its synthesis, which often involves the reduction of a perfluoroalkyl iodide precursor.[1] Common impurities include:
-
Isomeric Impurities: Other C5 perfluorinated isomers.
-
Residual Reactants: Unreacted perfluoroalkyl iodides.
-
By-products: Such as perfluoroalkanes formed from dimerization.
-
Hydrocarbons: Trace amounts of non-fluorinated organic compounds.[2]
-
Water: Moisture absorbed from the environment.
Q3: What is the boiling point of this compound?
A3: The boiling point of this compound is approximately 45 °C (318.15 K).[3] This relatively low boiling point makes it amenable to purification by fractional distillation under atmospheric pressure.
Purification Protocols & Methodologies
Achieving high purity (>99%) requires a robust purification strategy. Fractional distillation is the most common and effective method for purifying this compound.[1][4][5]
Core Purification Workflow
The overall process involves an optional pre-treatment wash followed by a meticulous fractional distillation and subsequent purity verification.
Sources
Technical Support Center: Purification of 1H-Perfluoropentane
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1H-Perfluoropentane. This resource is designed for researchers, scientists, and drug development professionals who utilize this fluorinated solvent in applications sensitive to protic impurities. We provide in-depth, field-proven answers and protocols to help you ensure the highest solvent purity for your critical experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are protic impurities in this compound, and why are they a problem?
A: Protic impurities are molecules that can donate a hydrogen ion (a proton, H⁺). In the context of a high-purity solvent like this compound (C₅HF₁₁), the most common and problematic protic impurity is water (H₂O) . Other potential impurities could include trace amounts of alcohols from manufacturing or cross-contamination.
These impurities are detrimental to a wide range of chemical reactions, particularly in pharmaceutical and materials science research. They can:
-
Deactivate Reagents: Protic sources will quench highly reactive organometallic reagents (e.g., Grignards, organolithiums), metal hydrides (e.g., CaH₂, NaH), and strong non-nucleophilic bases.
-
Inhibit or Alter Reaction Pathways: In many polymerization reactions, water can act as an initiator or a chain-transfer agent, leading to undesired molecular weights or reaction failure.
-
Cause Side Reactions: The presence of water can lead to hydrolysis of starting materials or products, reducing yield and complicating purification.
Ensuring an anhydrous environment is therefore critical for the reproducibility and success of moisture-sensitive chemistry.
Q2: I need to use the solvent for a moisture-sensitive reaction. Which drying method is safest and most effective for this compound?
A: For both safety and efficacy, the recommended method for drying this compound is the use of activated 3Å molecular sieves .
-
Efficacy: Molecular sieves are crystalline aluminosilicates with a uniform pore size that can selectively adsorb small molecules.[1][2] 3Å sieves have a pore diameter that is ideal for trapping water molecules while excluding the larger this compound molecules and most other organic solvents.[2][3] This method can reliably reduce water content to low parts-per-million (ppm) levels.[4]
-
Safety: Unlike reactive chemical desiccants, molecular sieves are non-flammable and do not generate reactive byproducts.[5] They can be handled safely in the open (before activation) and do not require quenching after use. This makes them a significantly safer alternative to metal hydrides or alkali metals.[5][6]
For a detailed, step-by-step guide, please refer to Protocol 1 in this document.
Q3: Can I use sodium metal and benzophenone to dry this compound?
A: No, this is strongly discouraged. The sodium/benzophenone ketyl radical system is a classic method for rigorously drying ethereal solvents, but it is not suitable for fluorinated or halogenated solvents.
The safety data sheet for this compound explicitly lists alkali metals as incompatible materials .[7] While perfluorocarbons are generally inert, they can react vigorously or explosively with highly reactive metals.[7] Sodium metal reacts violently with water[8][9][10] and can also react with the C-F or even the C-H bond in this compound under certain conditions, potentially leading to solvent degradation and the formation of hazardous byproducts like sodium fluoride.
Q4: How do I definitively know if my solvent is dry enough for my experiment?
A: The gold standard for quantifying trace amounts of water in organic solvents is Karl Fischer (KF) titration . This coulometric or volumetric method is highly sensitive and specific for water, providing a precise measurement of water content in ppm. For most demanding applications, a water content of <10 ppm is desirable. While literature methods often describe visual indicators (like the blue color of the sodium/benzophenone ketyl), these are not applicable to this compound and provide no quantitative data. Investing in KF analysis is the most reliable way to validate your drying protocol and ensure experimental success.
Section 2: Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| My moisture-sensitive reaction failed or gave a very low yield, and I suspect the solvent. | 1. The solvent was not sufficiently dry. 2. The solvent was re-exposed to atmospheric moisture after drying. 3. The drying agent was not properly activated or was exhausted. | 1. Verify Water Content: Use Karl Fischer titration to confirm the water level in your dried solvent. 2. Review Handling Technique: Ensure you are using proper anhydrous techniques (e.g., Schlenk line, glovebox) to transfer the solvent. Use oven-dried glassware and maintain a positive pressure of an inert gas (N₂ or Ar). 3. Re-activate Sieves: If using molecular sieves, ensure they were activated correctly as described in Protocol 1 . Use fresh or freshly activated sieves for each batch. |
| I see a fine powder or suspended particles in my solvent after adding a drying agent. | 1. If using molecular sieves, this is likely sieve dust from abrasion. 2. If using Calcium Hydride (CaH₂), this is the insoluble desiccant itself and its byproduct, Ca(OH)₂.[6][11] | 1. For Sieves: Allow the dust to settle and carefully decant or cannula transfer the clear supernatant. For highly sensitive applications, a filtration through a PTFE syringe filter under inert atmosphere may be necessary. 2. For CaH₂: This is expected. The solvent must be separated from the solid by distillation under an inert atmosphere, as described in Protocol 2 . |
| The drying process seems very slow, or the water content is not decreasing. | 1. The drying agent is exhausted (saturated with water). 2. Insufficient amount of drying agent was used. 3. The drying action of the agent is inherently slow (e.g., CaH₂ is known to be a slow desiccant).[6][11] | 1. Replace Desiccant: Start the process over with a fresh batch of activated drying agent. 2. Increase Loading: As a general rule, use about 5-10% w/v of molecular sieves. For very wet solvent, a higher loading may be needed. 3. Allow More Time: Allow the solvent to stand over the desiccant for a longer period (e.g., 48-72 hours), with occasional gentle swirling. |
Section 3: Detailed Experimental Protocols
Protocol 1: Drying with Activated 3Å Molecular Sieves (Recommended Method)
This protocol is the safest and most efficient method for removing water from this compound. It relies on the physical adsorption of water into the pores of the sieves.
Part A: Activation of Molecular Sieves
Causality: Commercially available molecular sieves are typically hydrated. They must be heated under vacuum to remove this adsorbed water, making them active for solvent drying.[5]
-
Place the required amount of 3Å molecular sieve beads (8-12 mesh is suitable for liquid applications[2]) in a round-bottom flask or Schlenk flask.
-
Attach the flask to a high-vacuum line (<1 mmHg).
-
Heat the flask gently with a heating mantle to 250-300°C. Caution: Heat slowly to avoid bumping from rapid water evolution.
-
Maintain the temperature and vacuum for at least 12 hours.
-
Allow the flask to cool completely to room temperature under vacuum before backfilling with a dry, inert gas like nitrogen or argon.
-
Seal the flask and store the activated sieves under an inert atmosphere until use.
Part B: Drying this compound
-
In a glovebox or under a positive pressure of inert gas, add the "as-received" this compound to a clean, oven-dried solvent bottle or flask equipped with a magnetic stir bar.
-
Add the activated 3Å molecular sieves (approx. 5-10% of the solvent volume, e.g., 50-100 g for 1 L of solvent).
-
Seal the container (e.g., with a septum-sealed cap).
-
Allow the solvent to stand over the sieves for at least 48 hours. Gentle stirring can accelerate the process.
-
The dry solvent can be stored over the sieves. To use, carefully decant or cannula transfer the required amount, ensuring you do not disturb the sieve beads or dust.
Protocol 2: Drying and Distillation from Calcium Hydride (Alternative Method)
This method is effective but requires a distillation setup and careful handling of a reactive hydride. It is suitable for obtaining very dry solvent when molecular sieves are not available.
Causality: Calcium hydride (CaH₂) is a desiccant that reacts irreversibly with water to form non-volatile calcium hydroxide and hydrogen gas.[6][11] Distillation is then required to separate the pure, dry solvent from the solid desiccant and its byproducts.
-
Pre-drying: Add approximately 10-20 g of CaH₂ per liter of this compound to a flask containing the solvent.
-
Gently stir or swirl the mixture and allow it to stand for 24 hours. This initial step removes the bulk of the water. Observe for initial bubbling, which indicates reaction with water; wait for it to subside.
-
Set up Distillation: Assemble a distillation apparatus using oven-dried glassware. The setup should include a distillation flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are well-sealed. The receiving flask should have a gas outlet connected to a bubbler to maintain an inert atmosphere.
-
Transfer and Distill: Carefully decant the pre-dried solvent into the distillation flask containing a fresh portion of CaH₂ (approx. 5 g/L) and a few boiling chips.
-
Flush the entire apparatus with dry nitrogen or argon.
-
Gently heat the distillation flask using a heating mantle. Collect the fraction that distills at a constant temperature, corresponding to the boiling point of this compound (~46-48°C).[12][13][14]
-
Storage: Collect the distilled solvent in a receiver under an inert atmosphere. The dry solvent should be stored in a sealed container, preferably over activated molecular sieves to maintain dryness.
-
Quenching: CRITICAL SAFETY STEP. After the distillation flask has cooled completely, the residual CaH₂ must be safely quenched. Under an inert atmosphere, slowly and carefully add a long-chain alcohol like isopropanol to the flask (which should be in an ice bath) to react with the remaining hydride. Once the reaction ceases, water can be slowly added.
Section 4: Data Summary & Comparison
| Feature | Method 1: Activated 3Å Molecular Sieves | Method 2: Calcium Hydride (CaH₂) + Distillation |
| Principle | Physical Adsorption[2] | Chemical Reaction + Distillation[11] |
| Typical Final H₂O Content | < 10 ppm[4] | < 15 ppm[4] |
| Speed | Slow to moderate (24-72 hours) | Slow (requires pre-drying and distillation) |
| Ease of Use | Simple; add sieves and wait. No distillation needed.[5] | Complex; requires distillation setup and inert atmosphere techniques. |
| Safety (Pros) | Non-flammable, non-reactive desiccant.[5] | Generally safer than alkali metals.[6][15] |
| Safety (Cons) | Sieve dust can be an irritant; must be activated at high temp.[5] | CaH₂ is a flammable solid; reacts with water to produce flammable H₂ gas. Residue requires careful quenching. Incompatible with many solvents.[11] |
| Best For | Routine and high-purity drying for most lab applications. | Situations requiring distillation to remove other non-volatile impurities simultaneously. |
Section 5: Visual Workflows
Caption: Decision workflow for selecting a purification method.
Caption: Workflow for drying with molecular sieves (Protocol 1).
References
- Method of purifying perfluorocarbons, and use of the perfluorocarbons thus purified.
-
The advantages of using fluorinated solvents for your vapour degreasing process. ProSolv. (2023-07-21). [Link]
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Premium Treatment Removing PFC, PFAA, PFOS, & PFOA. Ozonetech. [Link]
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Perfluoropentane. Grokipedia. [Link]
-
Using molecular sieves for solvent drying. University of Wisconsin-Madison Chemistry Department. [Link]
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Replacing Chlorinated and Fluorinated Solvents with Aqueous Based Cleaning Processes. Products Finishing. (2024-04-16). [Link]
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Cas 7789-78-8, CALCIUM HYDRIDE. LookChem. [Link]
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Calcium hydride. Sciencemadness Wiki. (2024-01-13). [Link]
-
Calcium Hydride Formula, Uses as a Drying Agent, MSDS. Chemistry Learner. [Link]
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Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Williams, D. B. G., & Lawton, M. (2010). The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
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Advantages of Fluorinated Solvents Over Aqueous Cleaning. AGC Chemicals Americas. (2024-06-17). [Link]
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Calcium hydride. Wikipedia. [Link]
-
Perfluorocarbons. Canada Commons. [Link]
-
This compound. NIST Chemistry WebBook. [Link]
-
Detoxification of Carbonaceous Species for Efficient Perfluorocarbon Hydrolysis. ACS Publications. (2025-02-04). [Link]
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Molecular Sieve for Solvent Distillation. Sorbead India. [Link]
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Molecular sieve. Wikipedia. [Link]
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The Guide To Dry Down Solvent Evaporation. Element Lab Solutions. [Link]
-
Reagents & Solvents: Molecular Sieves. University of Rochester Chemistry Department. [Link]
-
Kore Technology: TOF-MS analytical instruments. Kore Technology. [Link]
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Sodium Metal Chemical Reactions Compilation! Thoisoi2 - Chemical Experiments! (2015-01-15). [Link]
-
Sodium: Chemical reactions. Pilgaard Elements. (2016-07-16). [Link]
-
Sodium: reactions of elements. WebElements. [Link]
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- 15. lookchem.com [lookchem.com]
Technical Support Center: Optimizing Reaction Conditions with 1H-Perfluoropentane as a Solvent
Welcome to the technical support center for utilizing 1H-Perfluoropentane as a reaction solvent. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during experimentation. The information presented here is curated to enhance your experimental success by explaining the fundamental principles behind the troubleshooting steps.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter when using this compound. The question-and-answer format is intended to help you quickly identify and resolve experimental hurdles.
Issue 1: Poor Solubility of Reagents
Question: My organic reagents are not dissolving in this compound, leading to a heterogeneous mixture and poor reaction yield. What can I do?
Answer:
This is a frequent challenge, as this compound is a highly non-polar and lipophobic solvent.[1][2] Here’s a systematic approach to address this:
-
Confirm Miscibility: First, ensure that your reagents are intended to be soluble in fluorous solvents. Highly fluorinated compounds will exhibit the best solubility.[2][3]
-
Introduce a "Fluorous Pony-tail": For reagents that are not inherently fluorinated, consider a synthetic modification to include a perfluoroalkyl chain.[4] This "fluorous pony-tail" will dramatically increase solubility in this compound.
-
Employ a Biphasic System: If modifying your reagents is not feasible, a fluorous biphasic system (FBS) is a powerful alternative.[4][5] In this setup, your organic reagents remain in a standard organic solvent (e.g., toluene, THF), which is immiscible with the this compound phase at room temperature.[3][5] The reaction can be promoted by:
-
Heating: Many fluorous-organic solvent pairs become miscible at elevated temperatures, creating a homogeneous reaction environment.[4] Upon cooling, the phases separate, simplifying product isolation.[4]
-
Phase-Transfer Catalysis: A catalyst with both fluorous and organic solubility can shuttle reagents between the two phases.
-
-
Consider a Co-solvent: The use of a hydrofluoroether (HFE) as a co-solvent can sometimes bridge the polarity gap between your reagents and the perfluorinated solvent.[6]
Issue 2: Inconsistent Reaction Rates and Low Yields
Question: My reaction is sluggish or gives inconsistent yields when using this compound. How can I optimize the reaction kinetics?
Answer:
Several factors can contribute to poor reaction performance in fluorous media. Here's a troubleshooting workflow:
Caption: Troubleshooting workflow for low yields.
Step-by-Step Optimization:
-
Temperature Optimization:
-
Rationale: As with any reaction, temperature is a critical parameter. For biphasic systems, increasing the temperature can lead to a single, homogeneous phase, dramatically increasing the reaction rate.[4]
-
Protocol:
-
Set up a series of small-scale reactions.
-
Vary the temperature in 5-10 °C increments, starting from room temperature up to the boiling point of the lowest-boiling component. Note that the boiling point of this compound is approximately 42-46°C.[7][8]
-
Monitor reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).
-
Plot yield versus temperature to identify the optimal range.
-
-
-
Efficient Mixing:
-
Rationale: In a biphasic system, the interfacial area between the two solvent layers is where the reaction occurs. Vigorous stirring is essential to maximize this area and improve reaction kinetics.
-
Recommendation: Use a high-speed overhead stirrer or a magnetic stir bar with a shape that creates a vortex to ensure thorough mixing of the two phases.
-
-
Solvent Degassing:
-
Rationale: Dissolved gases, particularly oxygen, can quench catalysts or participate in unwanted side reactions.[9] This is especially critical for air-sensitive reactions like many organometallic cross-couplings.
-
Protocol (Sparging):
-
Place the this compound in a flask with a stir bar.
-
Insert a long needle connected to an inert gas (argon or nitrogen) source, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle to act as an outlet.
-
Bubble the inert gas through the solvent for 20-30 minutes with gentle stirring.[10]
-
-
Protocol (Freeze-Pump-Thaw): For more rigorous degassing:
-
Place the solvent in a Schlenk flask and freeze it using liquid nitrogen.
-
Once completely frozen, apply a high vacuum for several minutes.
-
Close the flask to the vacuum and allow the solvent to thaw completely.
-
Repeat this cycle three times.[11]
-
-
Issue 3: Difficulty in Product Isolation and Purification
Question: After my reaction, I'm struggling to separate my organic product from the this compound. How can I improve the work-up procedure?
Answer:
The unique properties of this compound lend themselves to straightforward separation if approached correctly.
For Biphasic Systems:
-
Cooling and Phase Separation: If the reaction was conducted at an elevated temperature to achieve homogeneity, simply cooling the reaction mixture to room temperature should induce phase separation.[4] The denser fluorous phase will settle at the bottom.[4]
-
Liquid-Liquid Extraction:
-
Transfer the biphasic mixture to a separatory funnel.
-
The two layers should be distinct. The lower layer will be the this compound phase.
-
Drain the lower fluorous layer. Your organic product should be in the upper, organic solvent layer.
-
Wash the organic layer with a fresh portion of this compound to remove any residual fluorous impurities.
-
If your product is fluorous-tagged:
-
Extraction into Fluorous Solvent: Your product will preferentially reside in the this compound phase.
-
Separation: Separate the fluorous phase from the organic phase containing the non-fluorous starting materials and byproducts.
-
Product Recovery: Evaporate the this compound to isolate your product. Due to its low boiling point (42-46 °C), this can be done efficiently on a rotary evaporator.[7][8]
Caption: Workflow for product isolation in a biphasic system.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound I should be aware of?
A1: Understanding the physical properties of this compound is crucial for experimental design.
| Property | Value | Implication for Experiments |
| Boiling Point | 42-46 °C[7][8] | Allows for easy removal post-reaction but requires a well-sealed system to prevent evaporation during reactions above room temperature. |
| Density | ~1.6 g/mL | It is denser than most organic solvents and water, forming the lower layer in biphasic systems.[4] |
| Miscibility | Immiscible with most organic solvents and water at room temperature.[3] | Ideal for creating biphasic systems for catalyst and product separation.[4][5] |
| Polarity | Extremely non-polar | Dissolves highly fluorinated compounds well but has poor solubility for most standard organic reagents.[6] |
Q2: Are there any specific safety precautions for handling this compound?
A2: Yes, proper safety measures are essential.
-
Ventilation: Always handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.[7][12][13]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, lab coat, and chemical-resistant gloves.[7][13]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7][13]
-
Fire Safety: While non-combustible, containers may rupture if exposed to fire due to pressure buildup.[12] Use extinguishing media suitable for the surrounding fire.[12]
Q3: Can I use this compound for reactions that are sensitive to water?
A3: Yes, but you must ensure the solvent is anhydrous. While this compound is hydrophobic, it can still contain trace amounts of water. For strictly anhydrous conditions, it is recommended to dry the solvent over a suitable drying agent, such as molecular sieves, prior to use.
Q4: How does the gas solubility in this compound compare to other organic solvents?
A4: Perfluorinated solvents, including this compound, exhibit remarkably high solubility for gases like oxygen, nitrogen, and hydrogen compared to conventional organic solvents.[14][15] This property can be advantageous for reactions involving gaseous reagents but also underscores the importance of thorough degassing for air-sensitive reactions.[9][11]
Q5: What are the environmental considerations for using this compound?
A5: this compound is a type of per- and polyfluoroalkyl substance (PFAS).[16][17] Some PFAS compounds are known for their environmental persistence.[17] It is crucial to handle and dispose of this compound responsibly according to your institution's and local regulations to prevent environmental release.[18] Consider solvent recycling by distillation where feasible to minimize waste.
References
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Perfluoropentane - F2 Chemicals Ltd. (2025). Available at: [Link]
-
Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes | JACS Au - ACS Publications. (2022). Available at: [Link]
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Fluorous Solvents and Related Media - ResearchGate. (2007). Available at: [Link]
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Degassing solvents - Chemistry Teaching Labs - University of York. (n.d.). Available at: [Link]
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Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment - PMC - NIH. (2024). Available at: [Link]
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New fluorous/organic biphasic systems achieved by solvent tuning - PMC - NIH. (2008). Available at: [Link]
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How to Degas Solvents | EPFL. (n.d.). Available at: [Link]
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Perfluoropentane - Grokipedia. (n.d.). Available at: [Link]
-
PFAS - Wikipedia. (n.d.). Available at: [Link]
-
Chapter 7: Fluorous Solvents and Related Systems - Books. (2009). Available at: [Link]
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The factors that influence solubility in perfluoroalkane solvents | Request PDF. (2005). Available at: [Link]
-
Perfluorinated Solvents — a Novel Reaction Medium in Organic Chemistry | Request PDF. (2001). Available at: [Link]
-
Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes | Organic Letters - ACS Publications. (2023). Available at: [Link]
-
Incidence and characteristics of biphasic and protracted anaphylaxis: evaluation of 114 inpatients - PMC - NIH. (2016). Available at: [Link]
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Solubility of Organic Compounds. (2023). Available at: [Link]
-
USES AND EMISSIONS OF LIQUID PFC HEAT TRANSFER FLUIDS FROM THE ELECTRONICS SECTOR - EPA. (2005). Available at: [Link]
-
Reducing Emissions of PFC Heat Transfer Fluids - 3M. (n.d.). Available at: [Link]
-
Degassing solvent on the Schlenk line - YouTube. (2015). Available at: [Link]
-
Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PubMed Central. (2023). Available at: [Link]
-
Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - ACS Publications. (2023). Available at: [Link]
-
Biphasic anaphylactic reactions - PubMed. (2005). Available at: [Link]
-
Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents | ACS Electrochemistry - ACS Publications. (2022). Available at: [Link]
-
Degassing solvents (Freeze-Pump-Thaw method) : r/chemistry - Reddit. (2016). Available at: [Link]
-
Poly/Perfluorinated Alkyl Substances (PFASs) – Synthetic Methods, Properties and Applications | Request PDF - ResearchGate. (2021). Available at: [Link]
-
This compound - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Available at: [Link]
-
High H2 Solubility of Perfluorocarbon Solvents and Their Use in 2 Reversible Polarization Transfer from para-Hydrogen - White Rose Research Online. (2021). Available at: [Link]
-
Organic Solvent Solubility Data Book - CORE. (2010). Available at: [Link]
-
This compound - the NIST WebBook. (n.d.). Available at: [Link]
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Technical Support Center: Improving the Solubility of Polar Compounds in 1H-Perfluoropentane
Last Updated: 2026-01-17
Introduction
Welcome to the technical support guide for 1H-Perfluoropentane. This resource is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of fluorinated solvents. This compound (C₅HF₁₁), like other perfluorocarbons (PFCs), is a highly non-polar solvent.[1][2] Its defining characteristic is being both hydrophobic (water-repelling) and lipophobic (oil-repelling), a property termed "fluorous".[3][4] This unique nature stems from the high electronegativity and stability of the carbon-fluorine bond, leading to very weak intermolecular interactions (van der Waals forces) with non-fluorinated molecules.[4][5]
The very properties that make this compound useful—such as high gas solubility and chemical inertness—also present a significant challenge: the extremely poor solubility of polar compounds.[3][4] This guide provides a structured approach to understanding and overcoming this critical experimental hurdle.
Frequently Asked Questions (FAQs)
Q1: Why won't my polar compound dissolve in this compound?
A1: The principle of "like dissolves like" is fundamental here. Polar compounds, such as peptides, salts, or polar small molecules, rely on strong intermolecular forces like hydrogen bonding and dipole-dipole interactions to dissolve.[6] this compound and other fluorous solvents lack the ability to form these bonds.[5] They create a distinct "fluorous phase" that is immiscible with both aqueous and common organic solvents.[3][7] Consequently, there is a significant energetic penalty for a polar molecule to break its own favorable interactions and enter the weakly interacting fluorous environment.
Q2: What is a co-solvent and how can it help?
A2: A co-solvent is a secondary solvent added in a smaller quantity to the primary solvent to modify its properties. In this context, a co-solvent acts as a bridge between the highly non-polar fluorous phase and the polar compound. An ideal co-solvent should have some miscibility with this compound while also being able to interact favorably with the polar analyte. Fluorinated alcohols are excellent candidates for this role.[8][9]
Q3: Are there any specific co-solvents you recommend for this compound?
A3: Yes, 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a premier choice.[10][11] HFIP is a polar, highly acidic (pKa ≈ 9.3) solvent with a strong capacity for hydrogen bonding.[10][12] Its fluorinated structure allows it to have some miscibility with fluorous solvents, while its hydroxyl group can effectively solvate polar functional groups on your compound of interest, such as those found in peptides.[10] It has been shown to be a versatile solvent for a wide range of organic reactions and for solubilizing polymers and peptides.[10][11][13]
Q4: What are surfactants and can they be used in fluorous systems?
A4: Surfactants are amphiphilic molecules, meaning they have both a polar (hydrophilic) "head" and a non-polar (hydrophobic/lipophilic) "tail".[6][14] In non-polar solvents, surfactants can form aggregates called reverse micelles , where the polar heads create a nanoscopic core shielded from the solvent by the non-polar tails.[15][16][17] This creates a microenvironment capable of dissolving polar compounds. For fluorous systems, specialized fluorinated surfactants (or semifluorinated surfactants) are required, where the "tail" is a perfluoroalkyl chain that is compatible with the this compound.[18]
Troubleshooting Guides & Protocols
This section provides detailed strategies for when you encounter persistent solubility issues.
Issue 1: Complete Insolubility of a Polar Analyte (e.g., Peptide, Polar Drug Molecule)
When a polar compound shows no sign of dissolving, a systematic approach is necessary to find the right solubilization conditions.
Strategy A: Co-Solvent Screening Protocol
This protocol is designed to empirically determine the optimal concentration of a co-solvent, like HFIP, needed to achieve solubility.
Core Principle: By creating a gradient of co-solvent concentrations, you can identify the minimum amount required to bridge the polarity gap between your analyte and the fluorous solvent.
Caption: Encapsulation of a polar analyte in a reverse micelle.
-
Surfactant Selection: Choose a commercially available semifluorinated or fully fluorinated surfactant. The choice will depend on the specific analyte and application.
-
Stock Preparation: Prepare a stock solution of the surfactant in this compound (e.g., 50 mM).
-
Analyte Solution: Dissolve your polar analyte in an appropriate aqueous buffer (e.g., sterile phosphate-buffered saline) at a high concentration.
-
Microemulsion Formation: a. In a glass vial, add the surfactant stock solution in this compound. b. While vigorously vortexing, add a small, precise volume of the aqueous analyte solution to the fluorous phase. The ratio of water to surfactant is a critical parameter. c. Continue vortexing or sonicate until the initially turbid mixture becomes a clear, transparent microemulsion.
-
Validation: The formation of a stable, clear microemulsion indicates successful encapsulation and solubilization of your polar compound.
Note: This is a complex formulation process. The optimal water-to-surfactant ratio and overall concentrations must be determined empirically for each new compound.
Issue 2: Analyte Precipitates Out of Co-Solvent Mixture Upon Storage
Cause: This often occurs due to temperature fluctuations or if the initial solubilization was performed at the very edge of the solubility limit. A slight decrease in temperature can reduce solubility and cause the compound to crash out.
Solution:
-
Increase Co-solvent Concentration: Re-prepare the solution using the next highest co-solvent concentration from your initial screen (e.g., if 20% HFIP was used, try 25% or 30%). This provides a larger solubility margin.
-
Gentle Warming: Gently warm the solution (e.g., to 30-40°C) while mixing to redissolve the analyte. [19]Always ensure your compound is stable at the applied temperature.
-
Fresh Preparation: For critical applications, it is always best practice to prepare solutions fresh on the day of use to avoid issues related to stability and precipitation.
References
-
Fluorous chemistry. (2023, December 26). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Fluorous phase chemistry: a new industrial technology. (2020, October 21). Greenwich Academic Literature Archive (GALA). Retrieved January 17, 2026, from [Link]
-
The fluorous phase: Organic chemistry with highly fluorinated reagents and solvents. (2025, August 5). ResearchGate. Retrieved January 17, 2026, from [Link]
-
A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis. (1997). Science, 275(5302), 946-950. Retrieved January 17, 2026, from [Link]
-
1H,5H-Perfluoropentane. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. (2025, April 28). JACS Au. Retrieved January 17, 2026, from [Link]
-
Replace PFAS Solvents. (n.d.). SAFECHEM. Retrieved January 17, 2026, from [Link]
-
This compound. (n.d.). NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
-
Aqueous Solubilization of Highly Fluorinated Molecules by Semifluorinated Surfactants. (2025, August 9). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Hexafluoro-2-propanol. (2023, December 26). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. (n.d.). ACS Electrochemistry. Retrieved January 17, 2026, from [Link]
- US Patent No. US20050090408A1. (2005). Google Patents.
-
Perfluorocarbon-based oxygen carriers: from physics to physiology. (2020, November 3). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Amphiphilic Fluorinated Unimer Micelles as Nanocarriers of Fluorescent Probes for Bioimaging. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
- US Patent No. US5290846A. (n.d.). Google Patents.
-
Hexafluoro-2-propanol. (2023, August 14). American Chemical Society. Retrieved January 17, 2026, from [Link]
-
The factors that influence solubility in perfluoroalkane solvents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Peptide Solubilization. (n.d.). JPT. Retrieved January 17, 2026, from [Link]
-
Nanomicellar formulations for sustained drug delivery: strategies and underlying principles. (n.d.). Dovepress. Retrieved January 17, 2026, from [Link]
-
High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. (2025, January 5). The Journal of Physical Chemistry Letters. Retrieved January 17, 2026, from [Link]
-
Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. (n.d.). Chemical Communications. Retrieved January 17, 2026, from [Link]
-
Stabilized Reversed Polymeric Micelles as Nanovector for Hydrophilic Compounds. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Behaviors of Perfluorocarbon Emulsion during Dissolution of Oxide Layers. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Advances in utilizing reverse micelles to investigate membrane proteins. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Surface activity of fluorine-containing surfactants in polar solvents and aqueous-organic mixtures. (1991). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Effect of Polar Solvents on Surfactant Membranes. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. (2025, July 8). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
How does surfactant affect solubility of relatively non polar substance? (2021, October 5). Quora. Retrieved January 17, 2026, from [Link]
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- 9. US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents - Google Patents [patents.google.com]
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- 15. Nanomicellar formulations for sustained drug delivery: strategies and underlying principles - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: 1H-Perfluoropentane Reaction Byproduct Analysis and Removal
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1H-Perfluoropentane. This guide is designed to provide expert insights and practical troubleshooting for the analysis and removal of reaction byproducts. Our goal is to equip you with the knowledge to ensure the purity of your this compound, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Identification and Analysis of Potential Byproducts
Question 1: I have used this compound as a solvent in a reaction and suspect contamination. What are the likely byproducts I should be looking for?
Answer: The nature of byproducts will largely depend on your specific reaction conditions (e.g., reagents, temperature, pressure). However, based on the synthesis and typical reactivity of fluorinated compounds, you should consider the following potential impurities:
-
Isomers: Positional isomers of this compound or other isomeric forms of your reactants and products.
-
Incompletely Fluorinated Analogues: Residual starting materials or byproducts from the synthesis of this compound that have a higher hydrogen content.
-
Degradation Products: Under harsh conditions (e.g., strong bases, high temperatures), the C-H bond in this compound can be susceptible to reaction, leading to elimination (forming an olefin) or substitution products.
-
Acidic Impurities: Reactions involving strong acids or bases can introduce acidic or basic residues into your final product mixture. For instance, hydrogen fluoride (HF) can be a potential byproduct in some degradation pathways.
-
Residual Solvents and Reagents: Trace amounts of solvents used in the synthesis of your reactants or this compound itself, as well as unreacted starting materials.
Question 2: What is the most effective method for analyzing the purity of my this compound sample and identifying unknown byproducts?
Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like this compound and its potential byproducts.[1][2] The high chromatographic resolution of GC allows for the separation of structurally similar compounds, while the mass spectrometer provides definitive identification through fragmentation patterns and library matching.[1]
Here is a sample experimental protocol for GC-MS analysis:
Experimental Protocol: Purity Assessment of this compound by GC-MS
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of your this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., hexane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration suitable for your instrument's sensitivity.
-
-
GC-MS Conditions:
| Parameter | Value |
| Column | Agilent J&W PoraPLOT U, 30 m x 0.32 mm ID, 10 µm film thickness (or equivalent) |
| Injector Temperature | 200 °C |
| Injection Mode | Split (e.g., 100:1 ratio) |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Oven Temperature Program | Initial: 40°C, hold for 2 min; Ramp 1: 10°C/min to 150°C; Ramp 2: 25°C/min to 250°C, hold for 5 min |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | Scan from m/z 50 to 600 |
-
Data Analysis:
-
The purity of this compound is typically determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST) and by interpreting their fragmentation patterns.
-
Section 2: Byproduct Removal and Purification Strategies
Question 3: My GC-MS analysis shows the presence of several close-boiling impurities. How can I effectively remove them?
Answer: For separating liquids with similar boiling points (less than a 70°C difference), fractional distillation is the most effective method.[3][4] The process involves repeated vaporization and condensation cycles on "theoretical plates" within a fractionating column, which allows for a much finer separation of components with different volatilities than simple distillation.[3][5]
Experimental Protocol: Purification by Fractional Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round bottom flask, a fractionating column (e.g., Vigreux), a condenser, a "Y" adapter, and collection flasks. Ensure the thermometer bulb is positioned at the intersection of the "Y" piece to accurately measure the vapor temperature.
-
-
Distillation:
-
Add the impure this compound to the round bottom flask with a stir bar.
-
Gently heat the mixture using a heating mantle or oil bath.
-
Observe the ring of condensate slowly rising up the fractionating column. A gradual rise is crucial for efficient separation.
-
Collect fractions in separate flasks. The temperature should remain constant during the collection of a pure fraction.
-
The main fraction should be collected at a stable temperature corresponding to the boiling point of this compound (approximately 42-46°C).[6][7]
-
Question 4: I suspect my this compound is contaminated with acidic byproducts. What is a simple and effective removal method?
Answer: Acidic impurities can often be removed with a simple aqueous wash . A dilute solution of a weak base, such as sodium bicarbonate, is effective at neutralizing and extracting acidic byproducts into the aqueous phase.[8]
Experimental Protocol: Removal of Acidic Impurities
-
Liquid-Liquid Extraction:
-
Transfer the impure this compound to a separatory funnel.
-
Add an equal volume of a dilute (e.g., 5%) aqueous sodium bicarbonate solution.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Allow the layers to separate. This compound is denser than water and will be the bottom layer.
-
Drain the lower organic layer into a clean flask.
-
-
Water Wash:
-
Return the organic layer to the separatory funnel and wash with deionized water to remove any residual sodium bicarbonate. Repeat this step 2-3 times.
-
-
Drying:
-
Dry the washed this compound over an anhydrous drying agent (e.g., magnesium sulfate or calcium chloride).
-
Filter to remove the drying agent.
-
Question 5: My reaction mixture contains polar, non-volatile byproducts. How can I remove these from the non-polar this compound?
Answer: For the removal of polar impurities from a non-polar medium like this compound, adsorption chromatography is a highly effective technique.[9] Adsorbents with a high surface area, such as activated carbon or silica gel, can selectively retain polar molecules.[10][11]
Experimental Protocol: Adsorption-Based Purification
-
Slurry Method:
-
In a flask, add the impure this compound.
-
Add a suitable amount of activated carbon (e.g., 1-5% by weight).
-
Stir the slurry at room temperature for a predetermined time (e.g., 1-2 hours). The optimal time may need to be determined empirically.
-
Filter the mixture to remove the activated carbon. A fine filter paper or a Celite pad may be necessary to remove all fine particles.
-
-
Column Chromatography:
-
Pack a chromatography column with silica gel or activated carbon.
-
Pass the impure this compound through the column. The polar impurities will be adsorbed onto the stationary phase, while the purified this compound will elute.
-
Monitor the purity of the eluted fractions by GC-MS.
-
Logical Workflow for Analysis and Purification
Caption: Workflow for byproduct analysis and removal.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification [chem.rochester.edu]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. This compound,375-61-1-Amadis Chemical [amadischem.com]
- 7. exfluor.com [exfluor.com]
- 8. benchchem.com [benchchem.com]
- 9. agcchem.com [agcchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing 1H-Perfluoropentane in Reflux Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for utilizing 1H-Perfluoropentane as a solvent in reflux reactions. Authored for experienced professionals, it moves beyond basic procedures to address the specific challenges posed by the solvent's low boiling point and unique physical properties.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in reflux reactions.
Q1: What is this compound and why is its low boiling point a concern for reflux reactions?
This compound is a fluorinated alkane with the chemical formula C5HF11.[1][2] It is a colorless and odorless liquid at room temperature.[3][4] A critical property for its use in reflux reactions is its very low boiling point, which is approximately 42-46°C (107.6-114.8°F).[5][6]
The primary purpose of a reflux reaction is to heat a mixture to the boiling point of the solvent to accelerate the reaction rate, without losing the solvent to evaporation.[7][8] The low boiling point of this compound presents a significant challenge because its vapors are highly volatile and can easily escape the reaction apparatus if not properly condensed.[7] This can lead to a loss of solvent, a change in reactant concentrations, and potentially hazardous conditions due to the release of vapors.[9][10]
Q2: What are the key physical properties of this compound that I should be aware of?
Beyond its low boiling point, several other properties of this compound are important for its effective use in reflux reactions.
| Property | Value | Significance in Reflux Reactions |
| Boiling Point | ~42-46°C[5][6] | Requires highly efficient cooling to prevent solvent loss. |
| Density | ~1.573 g/mL[1] | Heavier than many common organic solvents. |
| Molecular Weight | 270.04 g/mol [1][2] | Influences vapor density and diffusion. |
| Vapor Pressure | High (not explicitly quantified in search results) | Contributes to its high volatility. |
| Solubility | Insoluble in water; soluble in many organic solvents[3][4] | Important for reaction design and workup procedures. |
| Flash Point | 51°C[5] | Indicates the temperature at which it can ignite in air. |
Q3: What are the primary safety concerns when working with this compound?
Handling this compound requires adherence to standard laboratory safety protocols, with special attention to its volatility and potential hazards.
-
Inhalation: Vapors may cause respiratory irritation.[9][11] It is crucial to work in a well-ventilated area, preferably within a fume hood.[5][9]
-
Skin and Eye Contact: It can cause skin and eye irritation.[9][11] Appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, should always be worn.[5][9]
-
Flammability: While not highly flammable, it has a flash point and can pose a fire risk, especially if vapors are allowed to accumulate.[5][11]
-
Pressurization: Due to its low boiling point, heating this compound in a closed system can lead to a dangerous buildup of pressure.[12][13] Ensure the reflux apparatus is always open to the atmosphere (e.g., through the top of the condenser).
Section 2: Troubleshooting Guide for Reflux Reactions
This section provides solutions to specific problems that may arise during reflux reactions with this compound.
Issue 1: Significant Solvent Loss During Reflux
Symptom: The volume of the reaction mixture noticeably decreases over the course of the reflux.
Cause: This is the most common issue when working with low-boiling-point solvents and is typically due to an inefficient condenser setup or excessive heating.
Solution:
-
Condenser Selection: A standard Liebig condenser may not provide sufficient surface area for effective cooling.[14][15] For low-boiling solvents like this compound, a more efficient condenser such as a Dimroth or Allihn (bulb) condenser is recommended.[14][16] These designs increase the surface area for condensation.
-
Coolant Temperature: Standard tap water may not be cold enough to effectively condense the highly volatile vapors of this compound.[17] Consider using a recirculating chiller to provide a consistent and lower temperature coolant. For very low-boiling substances, a mixture of dry ice and acetone can be used in a cold finger condenser.[17]
-
Heating Control: Overheating the reaction mixture will generate an excessive amount of vapor that can overwhelm the condenser.[18][19] The heat source should be set to a temperature that maintains a gentle boil, with the reflux ring (the visible boundary of condensation) no more than one-third to one-half of the way up the condenser.[7][20]
-
Apparatus Integrity: Ensure all ground glass joints are properly sealed and clamped. While grease can be used, Teflon sleeves are a good alternative to prevent joint fusion.[21][22] Check for any leaks in the system.
Issue 2: Unstable or Bumping Reaction Mixture
Symptom: The reaction mixture boils unevenly, with sudden, violent bursts of vapor.
Cause: "Bumping" or superheating occurs when a liquid is heated above its boiling point without forming bubbles.[19][22] This is more common with smooth-surfaced glassware.
Solution:
-
Stirring: Vigorous stirring is essential to ensure even heating and prevent bumping. A magnetic stir bar and stir plate are the most common and effective methods.[7][22]
-
Boiling Chips: If a magnetic stirrer is not feasible, adding boiling chips (anti-bumping granules) to the reaction flask before heating will promote smooth boiling.[19][20] Crucially, never add boiling chips to a hot liquid, as this can cause violent boiling over. [22]
Issue 3: Reaction Temperature Does Not Reach the Boiling Point of this compound
Symptom: The reaction mixture is heated, but does not appear to be refluxing, or the temperature is significantly below the expected boiling point.
Cause: This could be due to insufficient heating or an inaccurate temperature measurement.
Solution:
-
Heating Mantle and Control: Ensure the heating mantle is appropriately sized for the reaction flask and is in good contact with the glass.[13] Use a variable voltage controller (Variac) to gradually increase the heat until a gentle reflux is observed.[13]
-
Temperature Measurement: If measuring the temperature, place the thermometer or probe in the reaction mixture itself, not just in the heating bath. The temperature of the heating bath will need to be set higher than the desired reaction temperature.[23][24]
-
Solvent Purity: Impurities in the this compound can alter its boiling point. Ensure you are using a high-purity grade of the solvent.
Issue 4: Condenser Flooding or Leaking
Symptom: Water is leaking from the condenser tubing or the condenser appears to be overflowing.
Cause: This is a common laboratory hazard that can be caused by insecure tubing connections or excessive water pressure.
Solution:
-
Secure Tubing: Use hose clamps to secure the water inlet and outlet tubing to the condenser.[13]
-
Water Flow Rate: The water flow through the condenser does not need to be at high pressure. A gentle, steady flow is sufficient for effective cooling.[25][26]
-
Correct Water Flow Direction: Ensure that the water enters the condenser at the lower inlet and exits at the upper outlet. This ensures the condenser jacket remains full of cold water.[20][26]
Section 3: Experimental Protocols and Visual Guides
Optimized Reflux Setup for this compound
The following protocol outlines the setup of a reflux apparatus specifically designed for low-boiling-point solvents like this compound.
Materials:
-
Round-bottom flask
-
Magnetic stir bar or boiling chips
-
Heating mantle with a variable voltage controller
-
Clamps and a ring stand
-
High-efficiency condenser (Dimroth or Allihn type)
-
Tubing for coolant
-
Recirculating chiller (recommended)
Procedure:
-
Flask Preparation: Add the reactants and this compound to the round-bottom flask. The flask should not be more than half full.[20][22] Add a magnetic stir bar or boiling chips.
-
Assemble the Apparatus: Securely clamp the flask to the ring stand. Place the heating mantle on a lab jack or blocks beneath the flask.
-
Condenser Attachment: Attach the high-efficiency condenser to the flask. Ensure the ground glass joint is secure.
-
Coolant Connection: Connect the tubing from the recirculating chiller to the condenser, with the inlet at the bottom and the outlet at the top.
-
Initiate Cooling and Stirring: Start the flow of coolant through the condenser and begin stirring the reaction mixture.
-
Heating: Gradually increase the temperature of the heating mantle until a gentle reflux is established. The reflux ring should be maintained in the lower third of the condenser.
-
Monitoring: Monitor the reaction for the required period, ensuring the reflux remains stable and there is no significant solvent loss.
Diagram of an Optimized Reflux Setup
Caption: Optimized reflux setup for low-boiling-point solvents.
References
-
Study.com. (n.d.). Reflux Reaction | Overview, Purpose & Apparatus. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Reflux. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2015). What does refluxing do exactly. Retrieved from [Link]
-
Grokipedia. (n.d.). Perfluoropentane. Retrieved from [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Reflux setup [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H,5H-Perfluoropentane. PubChem Compound Database. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). What is the temperature needed for a reflux using a mix of solvents as the reaction medium? Retrieved from [Link]
-
Reddit. (2022). what is the best method for gentle and smooth heating and refluxing in eperimental organic chemistry ? Retrieved from [Link]
-
SmartBuy. (2026, January 12). How to Choose the Best Reflux Condenser for Your Lab Setup. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Reflux. Retrieved from [Link]
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Wikipedia. (n.d.). Condenser (laboratory). Retrieved from [Link]
-
Solubility of Things. (n.d.). Synthesis Techniques: Reflux, Distillation, and Extraction. Retrieved from [Link]
-
Brainly. (2020). What would happen to the solvent if a reaction was refluxed without a condenser? Retrieved from [Link]
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Chemistry LibreTexts. (2022, May 5). 1.4K: Reflux. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Refluxing a Reaction. MIT Digital Lab Techniques Manual. Retrieved from [Link]
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MIT OpenCourseWare. (2010, February 4). Refluxing a Reaction [Video]. YouTube. Retrieved from [Link]
-
Utah Tech University. (n.d.). Refluxing a Reaction. Retrieved from [Link]
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Sciencemadness.org. (2022). Choosing reflux condensers ? Retrieved from [Link]
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Hobby Chemistry. (2015, April 3). Types of Condensers. WordPress.com. Retrieved from [Link]
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Radleys. (n.d.). How to optimise the performance of your Findenser. Retrieved from [Link]
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Reddit. (2021). What is the exact purpose of refluxing? Why is it so commonly used in chemical reactions? Retrieved from [Link]
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Radleys. (n.d.). Reflux reaction mistakes to avoid. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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F2 Chemicals Ltd. (n.d.). Perfluoropentane. Retrieved from [Link]
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OSTI.GOV. (n.d.). Reflux Condensation of Pure Vapors with and without a Noncondensable Gas Inside Plain and Enhanced Tubes. Retrieved from [Link]
-
AZoM. (2021, March 2). A Guide to Buying Reflux Condensers. Retrieved from [Link]
-
Heidolph. (n.d.). Reflux Condenser Buyer's Guide. Retrieved from [Link]
-
Chemistry World. (2024, July 11). How can your lab cut water use in reflux reactions? Retrieved from [Link]
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Technical Support Center: Navigating 1H-Perfluoropentane Co-Solvent Systems
Welcome to the technical support center for 1H-Perfluoropentane (1H-PFP) co-solvent systems. This resource is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of 1H-PFP in their work. As a partially fluorinated hydrocarbon, 1H-PFP offers a distinct solvency profile, but its use in co-solvent systems can present challenges, most notably phase separation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain a stable, homogenous system for your experiments.
Understanding the Challenge: The "Fluorophobic" Effect
At the heart of phase separation in systems containing fluorinated compounds is the so-called "fluorophobic" effect. Perfluorocarbons and hydrofluoroethers exhibit low miscibility with many common organic solvents and water. This is due to the weak van der Waals forces between fluorocarbon and hydrocarbon molecules. When this compound is mixed with a co-solvent, the system may separate into a fluorocarbon-rich phase and a co-solvent-rich phase to minimize unfavorable interactions. The stability of the single-phase system is a delicate balance of factors including temperature, pressure, and the specific molecular interactions between 1H-PFP, the co-solvent, and any dissolved solutes.
Troubleshooting Guide: Preventing and Resolving Phase Separation
This section addresses specific issues you may encounter and provides actionable solutions based on established scientific principles.
Issue 1: Immediate Phase Separation Upon Mixing 1H-PFP and a Co-Solvent
Q: I've mixed this compound with my organic co-solvent, and it immediately separated into two layers. What's going on, and how can I fix it?
A: This is a classic case of immiscibility, likely due to a significant mismatch in the polarity and intermolecular forces between 1H-PFP and your chosen co-solvent.
Causality: this compound is a highly non-polar, fluorophilic compound. If your co-solvent is polar (e.g., water, methanol) or even a less polar but fluorophobic hydrocarbon, the thermodynamic driving force will favor self-association of the respective molecules, leading to phase separation.
Solutions:
-
Consult a Miscibility Chart: Before formulating your system, refer to a solvent miscibility table to ensure your chosen solvents are compatible.[1] While specific data for 1H-PFP might be limited, the behavior of similar hydrofluoroethers can provide a good starting point.
-
Select a More "Fluorophilic" Co-Solvent: Consider using a co-solvent with some affinity for fluorinated compounds. Certain ethers, such as tetrahydrofuran (THF), or other hydrofluoroethers may exhibit better miscibility with 1H-PFP.[1]
-
Employ a "Bridging" Solvent (Ternary System): The introduction of a third solvent that is miscible with both 1H-PFP and your primary co-solvent can create a stable, single-phase system. Isopropanol or other short-chain alcohols can sometimes act as effective bridging solvents. The optimal ratios can be determined by constructing a ternary phase diagram.[2][3][4][5][6]
Experimental Protocol: Constructing a Ternary Phase Diagram
A ternary phase diagram is an essential tool for visualizing the phase behavior of a three-component system.
-
Preparation: Prepare stock solutions of your three components: this compound (A), your primary co-solvent (B), and the potential bridging solvent (C).
-
Titration: In a series of clear vials, create mixtures of A and B at various ratios (e.g., 9:1, 8:2, ... 1:9).
-
Observation: To each vial, slowly titrate component C, mixing thoroughly after each addition. Record the point at which the mixture transitions from two phases (turbid) to a single phase (clear).
-
Plotting: Plot these points on a triangular graph to delineate the single-phase and multi-phase regions.
Caption: Workflow for emulsion stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound I should be aware of?
A1: this compound (C5HF11) has a molecular weight of approximately 270.04 g/mol . [7][8]It is a colorless liquid with a boiling point of about 42°C. [9]Its low surface tension and high density are key properties that influence its behavior in co-solvent systems.
Q2: Can I use common laboratory techniques to detect the onset of phase separation?
A2: Yes. Visually, the solution will transition from clear to cloudy or turbid. For more sensitive detection, Dynamic Light Scattering (DLS) can identify the formation of a second population of droplets. Advanced techniques like Fourier-transform infrared (FT-IR) imaging can also be used to map the spatial distribution of the different components. [10] Q3: Are there any safety precautions I should take when working with this compound?
A3: this compound is considered to have low toxicity. However, as with any chemical, it should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. [11]Avoid inhalation of vapors and contact with skin and eyes. [11] Q4: What is Ostwald ripening, and how does it affect my 1H-PFP emulsion?
A4: Ostwald ripening is a phenomenon where smaller droplets in an emulsion dissolve and redeposit onto larger droplets. [12]This leads to an overall increase in the average droplet size over time and can eventually result in phase separation. Using perfluorocarbons with very low water solubility can help minimize Ostwald ripening. [13] Q5: How does pressure affect the stability of my 1H-PFP co-solvent system?
A5: Increased pressure generally favors miscibility, as it can counteract the volume expansion that often accompanies phase separation. However, the effect is typically less pronounced than that of temperature or composition. For most benchtop applications at atmospheric pressure, pressure is not a primary variable for controlling phase stability.
Summary of Key Parameters for Stable 1H-PFP Co-Solvent Systems
| Parameter | Recommendation | Rationale |
| Co-Solvent Choice | Select a co-solvent with some fluorophilic character (e.g., other hydrofluoroethers, THF). | To minimize the "fluorophobic" effect and promote miscibility. |
| Temperature | Maintain a consistent temperature, especially for UCST systems where heating improves miscibility. | Temperature directly influences the thermodynamics of mixing. |
| Concentration | Keep solute concentrations below the saturation limit of the co-solvent system. | High solute concentrations can induce phase separation. |
| Surfactants | Use fluorinated or amphiphilic surfactants (e.g., lecithin, Pluronics) to stabilize emulsions. | Surfactants reduce interfacial tension and prevent droplet coalescence. |
| Homogenization | Employ high-energy methods like sonication or high-pressure homogenization for emulsions. | To create small, uniform droplets that are kinetically more stable. |
References
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Kandadai, M., et al. (2010). Comparison of Surfactants Used to Prepare Aqueous Perfluoropentane Emulsions for Pharmaceutical Applications. Langmuir. [Link]
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Kandadai, M., et al. (2010). Comparison of Surfactants Used to Prepare Aqueous Perfluoropentane Emulsions for Pharmaceutical Applications. ResearchGate. [Link]
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Kandadai, M., et al. (2010). Comparison of surfactants used to prepare aqueous perfluoropentane emulsions for pharmaceutical applications. PubMed. [Link]
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Gautam, S., & Janjic, J. M. (2025). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Theranostics. [Link]
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Various Authors. (n.d.). Perfluoropentane. Grokipedia. [Link]
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Ramsburg, C. A., et al. (2004). Ternary phase diagram for a system consisting of PCE, water and n-butanol (cosolvent). ResearchGate. [Link]
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Grebien, F., et al. (n.d.). Influence of the hydrophile-lipophile balance of perfluorinated surfactants on the emulsion stability. Infoscience. [Link]
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McCabe, C., et al. (1998). Modelling the phase behaviour and excess properties of alkane + perfluoroalkane binary mixtures with the SAFT–VR approach. ResearchGate. [Link]
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Spahn, N., & Wotzlaw, C. (2020). Perfluorocarbon-based oxygen carriers: from physics to physiology. PMC - PubMed Central. [Link]
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D'Acquarica, I., et al. (n.d.). Natural surfactants towards a more sustainable fluorine chemistry. IRIS . [Link]
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Wikipedia. (n.d.). Perfluoropentane. Wikipedia. [Link]
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Burrows, S., et al. (2024). Phase transitions of fluorotelomer alcohols at the water|alkane interface studied via molecular dynamics simulation. Queen Mary University of London. [Link]
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Kopechek, J. A., et al. (2014). Phase transitions of perfluorocarbon nanoemulsion induced with ultrasound: A mathematical model. ResearchGate. [Link]
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Rieck, B., et al. (2021). A Study on the Acoustic Response of Pickering Perfluoropentane Droplets in different Media. MDPI. [Link]
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Hannah, A., et al. (2022). Factors Influencing the Repeated Transient Optical Droplet Vaporization Threshold and Lifetimes of Phase Change, Perfluorocarbon Nanodroplets. MDPI. [Link]
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Hannah, A., et al. (2022). Factors Influencing the Repeated Transient Optical Droplet Vaporization Threshold and Lifetimes of Phase Change, Perfluorocarbon Nanodroplets. Scilit. [Link]
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Gautam, S., & Janjic, J. M. (2025). Theranostics Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Theranostics. [Link]
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Various Authors. (n.d.). CO-SURFACTANTS AND WATER SYSTEM BY TERNARY PHASE DIAGRAM. Journal of Global Pharma Technology. [Link]
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Burrows, S., et al. (2024). (PDF) Phase transitions of fluorotelomer alcohols at the water|alkane interface studied via molecular dynamics simulation. ResearchGate. [Link]
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Moncion, A., et al. (2020). Impact of Perfluoropentane Microdroplets Diameter and Concentration on Acoustic Droplet Vaporization Transition Efficiency and Oxygen Scavenging. MDPI. [Link]
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Nelson, S. A. (2004). Ternary Phase Diagrams. Tulane University. [Link]
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Fuge, F., et al. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. MDPI. [Link]
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Llovell, F., et al. (2007). Liquid Phase Behavior of Perfluoroalkylalkane Surfactants. PubMed. [Link]
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Various Authors. (n.d.). Nanoemulsion preparation. Protocols.io. [Link]
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Kilpatrick, P. K., et al. (1986). Patterns of phase behavior in ternary ethoxylated alcohol-n-alkane-water mixtures. Office of Scientific and Technical Information. [Link]
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National Center for Biotechnology Information. (n.d.). Perfluoropentane | C5F12 | CID 12675. PubChem. [Link]
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Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. [Link]
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Lehmkemper, K., et al. (2014). Phase separation in coamorphous systems: in silico prediction and the experimental challenge of detection. PubMed. [Link]
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Phenova. (n.d.). GC Troubleshooting Guide. Phenova.com. [Link]
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LearnChemE. (n.d.). ternary-phase-diagrams-example-problems. LearnChemE. [Link]
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Shimadzu. (2021). Liquid Chromatography Troubleshooting Guide. ResearchGate. [Link]
-
NIST. (n.d.). This compound. NIST WebBook. [Link]
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Agilent. (n.d.). Practical Steps in GC Troubleshooting. Agilent. [Link]
-
Wang, D., et al. (2020). Ternary phase diagram for (a) PES/solvent/water systems and (b) PES + PVP/solvent/water system. ResearchGate. [Link]
-
Lo Nostro, P., et al. (2005). Phase Separation in Binary Mixtures Containing Linear Perfluoroalkanes. Sci-Hub. [Link]
-
de Wolf, E., et al. (2001). Fluorous phase separation techniques in catalysis. Chemical Society Reviews. [Link]
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Technical Support Center: Strategies for Drying 1H-Perfluoropentane for Moisture-Sensitive Reactions
Welcome to the Technical Support Center for handling and drying 1H-Perfluoropentane. This guide is designed for researchers, scientists, and drug development professionals who require exquisitely dry this compound for their moisture-sensitive reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the "why" behind each step, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is drying this compound so critical for my reaction?
A1: this compound, while relatively inert, can harbor dissolved moisture. In moisture-sensitive reactions, particularly those involving organometallics, strong bases (like Grignard reagents or organolithiums), or certain catalysts, water acts as an undesirable protic source. This can lead to a cascade of problems including:
-
Reagent Decomposition: Moisture can hydrolyze or deactivate your expensive and sensitive reagents, leading to reduced yields or complete reaction failure.
-
Byproduct Formation: Unwanted side reactions catalyzed by water can complicate your product purification and analysis.
-
Inconsistent Results: Variable water content between solvent batches is a primary culprit for poor reaction reproducibility.
Q2: I purchased "anhydrous" this compound. Do I still need to dry it?
A2: Commercially available "anhydrous" solvents contain low levels of water, but they are not entirely free of it. Furthermore, fluorinated solvents can be hygroscopic and readily absorb atmospheric moisture upon opening the container. For highly sensitive applications, it is always best practice to dry the solvent in-house immediately prior to use.
Q3: What are the primary methods for drying this compound?
A3: The most common and effective methods for drying this compound include:
-
Drying with Activated Molecular Sieves: This is a widely used, safe, and effective method for removing water from a variety of solvents, including fluorinated ones.
-
Distillation: A classical and highly effective technique for obtaining ultra-dry solvents.
Q4: Can I use common drying agents like calcium hydride (CaH₂) or sodium metal with this compound?
A4: It is strongly advised to avoid using calcium hydride or sodium metal with this compound. While effective for many other solvents, these reactive drying agents can pose significant safety hazards with fluorinated compounds. Calcium hydride has been shown to react with fluorinated aromatics, and the high reactivity of sodium metal presents a risk of defluorination or other uncontrolled reactions.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Possible Cause | Solution |
| Reaction yields are consistently low or the reaction fails to initiate. | The this compound is likely not sufficiently dry. | Implement a rigorous drying protocol using activated 3Å molecular sieves followed by distillation. Quantify the water content using Karl Fischer titration to ensure it is below your reaction's tolerance. |
| Results are not reproducible between batches. | Inconsistent water content in the this compound. | Standardize your drying procedure. Always use freshly activated molecular sieves and dry the solvent for a consistent period. Store the dried solvent under an inert atmosphere (e.g., argon or nitrogen). |
| Formation of unexpected byproducts. | Residual moisture is participating in side reactions. | In addition to rigorous solvent drying, ensure all glassware is flame-dried or oven-dried immediately before use to remove adsorbed water. |
| Cloudiness or precipitate forms in the solvent after drying. | This could indicate a reaction between the drying agent and the solvent or impurities. | If using molecular sieves, ensure they are properly activated and that fine particles are not being transferred. If this persists, consider distillation as the primary drying method. |
Detailed Experimental Protocols
Protocol 1: Drying this compound with Activated Molecular Sieves
This method is suitable for achieving low parts-per-million (ppm) levels of water. 3Å molecular sieves are recommended as their pore size is ideal for trapping small water molecules while excluding the larger this compound molecules.[1][2]
Materials:
-
This compound
-
3Å molecular sieves
-
Oven or furnace capable of reaching at least 250°C
-
Schlenk flask or a flask with a sidearm for inert gas purging
-
Inert gas source (Argon or Nitrogen)
-
Dry glassware
Step-by-Step Procedure:
-
Activation of Molecular Sieves:
-
Place the required amount of 3Å molecular sieves in a clean, dry flask.
-
Heat the sieves in an oven or furnace at a minimum of 250°C (up to 350°C is acceptable) for at least 4 hours under a vacuum or with a slow stream of dry nitrogen.
-
Allow the sieves to cool to room temperature under a stream of inert gas or in a desiccator over a strong desiccant like phosphorus pentoxide.
-
-
Drying the Solvent:
-
To a flame-dried or oven-dried Schlenk flask, add the freshly activated 3Å molecular sieves (approximately 10-20% of the solvent volume).
-
Under a positive pressure of inert gas, add the this compound to the flask.
-
Seal the flask and allow the solvent to stand over the molecular sieves for at least 24 hours. For optimal drying, gentle agitation can be beneficial.
-
-
Storage:
-
The dried this compound can be stored over the molecular sieves in a well-sealed container under an inert atmosphere. When needed, the solvent can be carefully decanted or transferred via a cannula.
-
Protocol 2: Purification of this compound by Distillation
Distillation is a highly effective method for obtaining ultra-dry solvent. Due to its relatively low boiling point (approximately 46-48°C), care must be taken to control the distillation rate.[3]
Materials:
-
This compound (pre-dried with molecular sieves is recommended)
-
Distillation apparatus (distilling flask, condenser, receiving flask) – all glassware must be scrupulously dried.
-
Heating mantle with a stirrer
-
Inert gas source (Argon or Nitrogen)
-
Boiling chips or a magnetic stir bar
Step-by-Step Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus. Ensure all joints are well-sealed. It is crucial that the entire system is free of leaks to prevent atmospheric moisture from contaminating the distillate.
-
Flame-dry or oven-dry all glassware immediately prior to assembly.
-
-
Distillation:
-
Add the this compound and a few boiling chips or a magnetic stir bar to the distilling flask.
-
Flush the entire system with a slow stream of inert gas.
-
Gently heat the solvent to its boiling point.
-
Collect the distillate in the receiving flask, which should also be under a positive pressure of inert gas. Discard the first 5-10% of the distillate, as this fraction may contain more volatile impurities.
-
-
Storage:
-
The freshly distilled this compound should be stored in a sealed flask under an inert atmosphere. For long-term storage, consider adding freshly activated 3Å molecular sieves to the storage flask.
-
Visualization of Workflows
Decision Tree for Drying Strategy
Sources
dealing with emulsion formation in 1H-Perfluoropentane extractions
Technical Support Center: 1H-Perfluoropentane Extractions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound extractions. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies and frequently asked questions to address challenges related to emulsion formation during liquid-liquid extractions with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in extractions?
This compound is a partially fluorinated alkane.[1][2] Its high density, hydrophobicity, and immiscibility with both aqueous and many organic solvents make it a valuable tool in liquid-liquid extractions, particularly for isolating fluorinated compounds or when dealing with complex matrices in drug development.[3][4][5]
Q2: What is an emulsion and why does it form?
An emulsion is a stable mixture of two immiscible liquids, like oil and water, where one liquid is dispersed as microscopic droplets within the other.[6][7][8] Emulsions are often stabilized by surfactants or other compounds that reduce the interfacial tension between the two phases.[6][9][10] In the context of extractions, vigorous shaking or the presence of endogenous emulsifying agents in the sample can lead to their formation.[11]
Q3: Are extractions with this compound particularly prone to emulsion formation?
While not inherently more prone to emulsions than other extraction solvents, the unique properties of this compound can sometimes present challenges. Its high density means it will form the bottom layer with aqueous solutions. Emulsions can become trapped at the interface, making separation difficult. The key to avoiding emulsions lies in proper technique and understanding the composition of your sample.
Troubleshooting Guide: Emulsion Formation
Problem: A stable emulsion has formed at the interface of the aqueous and this compound layers.
This is the most common issue encountered. The stability of the emulsion is often due to the presence of surfactants, proteins, or fine particulates that act as emulsifying agents.
Initial, Gentle Approaches
-
Patience is Key: Allow the separation funnel to stand undisturbed for 10-30 minutes.[12][13] Often, less stable emulsions will break on their own.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.[14] This can provide enough interfacial contact for extraction without the high energy input that leads to stable emulsions.
Mechanical Disruption Techniques
If gentle methods fail, mechanical disruption can be effective.
-
Filtration: Passing the entire mixture through a plug of glass wool or phase separation filter paper can help to coalesce the dispersed droplets.[11][14]
-
Centrifugation: This is a highly effective method for breaking emulsions.[11][12][15][16] The centrifugal force accelerates the separation of the two phases.[17][18][19]
Chemical Intervention Strategies
When mechanical methods are insufficient, altering the chemical environment can destabilize the emulsion.
-
"Salting Out": Add a small amount of a saturated salt solution (brine) or solid salt like sodium chloride or sodium sulfate.[11][12][13][14] This increases the ionic strength of the aqueous layer, which can disrupt the stabilizing effect of emulsifiers and promote phase separation.[20][21]
-
pH Adjustment: If the emulsion is stabilized by acidic or basic compounds, adjusting the pH of the aqueous layer can sometimes break the emulsion.[12][22] For example, acidifying a sample containing an alkaline soap can neutralize its emulsifying properties.[12][22]
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[11][14]
Workflow for Dealing with Emulsions
Caption: Decision tree for troubleshooting emulsion formation.
Preventative Measures
The best approach to dealing with emulsions is to prevent their formation in the first place.[11][14]
-
Minimize Agitation: Use gentle swirling or rocking instead of vigorous shaking, especially with samples known to be problematic.[14]
-
Pre-treatment of Samples: If your sample is known to contain high concentrations of lipids or proteins, consider a pre-extraction step to remove these before proceeding with the this compound extraction.
-
Supported Liquid Extraction (SLE): For samples that are highly prone to emulsion formation, SLE can be an alternative to traditional liquid-liquid extraction.[14]
Data Summary
| Technique | Principle | Advantages | Considerations |
| Gentle Agitation | Reduces energy input, preventing stable emulsion formation. | Simple, no additives required. | May result in slower extraction kinetics. |
| Centrifugation | Accelerates phase separation through applied force. | Highly effective, fast. | Requires access to a centrifuge. |
| Salting Out | Increases ionic strength of the aqueous phase. | Simple, effective for many emulsions. | Adds salt to the aqueous phase. |
| pH Adjustment | Neutralizes pH-sensitive emulsifying agents. | Can be very effective for specific sample types. | Requires knowledge of the sample composition. |
| Filtration | Physically breaks up the emulsion. | Simple, can be effective for some emulsions. | May lead to some loss of sample. |
Experimental Protocols
Protocol 1: Breaking an Emulsion with Saturated Sodium Chloride (Brine)
-
Allow the separatory funnel containing the emulsion to stand for 5-10 minutes.
-
Prepare a saturated solution of sodium chloride in deionized water.
-
Add the saturated sodium chloride solution dropwise to the separatory funnel while gently swirling. Add approximately 10-20% of the aqueous phase volume.
-
Continue to swirl gently and observe for phase separation.
-
Allow the funnel to stand until a clear interface is visible.
-
Drain the lower this compound layer.
Protocol 2: Breaking an Emulsion by Centrifugation
-
Carefully transfer the entire contents of the separatory funnel (both phases and the emulsion) into appropriate centrifuge tubes.
-
Ensure the centrifuge is properly balanced.
-
Centrifuge the tubes at a moderate speed (e.g., 2000-3000 x g) for 5-10 minutes.
-
Carefully remove the tubes from the centrifuge. A distinct interface between the two layers should now be visible.
-
Use a pipette to carefully remove the upper aqueous layer.
-
Combine the lower this compound layers from all tubes.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available from: [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. Available from: [Link]
-
Tackling emulsions just got easier - Biotage. Available from: [Link]
- Method for preventing gel/emulsion formation - Google Patents.
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. Available from: [Link]
-
Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. Available from: [Link]
-
1H,5H-Perfluoropentane | C5H2F10 | CID 11948528 - PubChem. Available from: [Link]
-
How does adding a salt (such as sodium chloride) help to break an emulsion? - Quora. Available from: [Link]
-
Breaking emulsions : r/chemistry - Reddit. Available from: [Link]
-
Perfluoropentane - Grokipedia. Available from: [Link]
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Technical Support Center: Cleaning Laboratory Glassware after 1H-Perfluoropentane Use
This guide provides comprehensive, experience-driven protocols for researchers, scientists, and drug development professionals on the effective cleaning of laboratory glassware following the use of 1H-Perfluoropentane. The methodologies outlined below are designed to ensure the complete removal of residues, maintaining the integrity of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that influence the cleaning process?
A1: this compound, like other perfluorinated compounds, possesses unique properties that make it challenging to remove from surfaces. It is chemically inert and has very low water solubility due to its high hydrophobicity.[1] This means that standard aqueous cleaning methods are often ineffective. Its relatively low boiling point (46°C) also means it can vaporize, but this should not be relied upon for complete removal as non-volatile impurities may be left behind.[2]
Q2: Why is a simple water rinse insufficient for cleaning glassware after using this compound?
A2: Due to the hydrophobic (water-repelling) nature of fluorinated compounds, this compound is immiscible with water.[1] Attempting to rinse with water alone will result in the beading and retention of the compound on the glass surface, leading to contamination of subsequent experiments. Effective cleaning requires a cleaning agent capable of emulsifying the fluorinated residue.
Q3: What is the recommended general cleaning procedure for this compound residues?
A3: A multi-step approach is necessary. The core principle is to first dissolve and remove the bulk of the fluorinated compound with a suitable organic solvent, followed by a thorough cleaning with a specialized detergent capable of emulsifying any remaining fluorinated film. This is then followed by standard rinsing procedures to ensure a pristine surface.
Q4: Are there specific detergents that are more effective against fluorinated compounds?
A4: Yes, standard laboratory detergents may not be sufficient. For perfluorinated compounds, high-emulsifying, mild alkaline detergents are recommended.[3] These detergents contain anionic surfactants that can create mixed micelles, effectively encapsulating and removing the fluorinated residues from the glassware surface.[3] An example of such a detergent is Alconox® or Liquinox®.
Q5: When is a solvent rinse required, and which solvents are appropriate?
A5: An initial solvent rinse is crucial to remove the majority of the this compound before washing with detergent. Acetone or ethanol are suitable choices for this initial rinse.[4][5] The rinsate must be collected and disposed of as hazardous waste.[2][6] This step minimizes the amount of fluorinated compound that needs to be handled by the detergent wash.
Q6: How should I handle stubborn residues or glassware used in reactions with other contaminants?
A6: If, after following the standard protocol, a residue persists (indicated by water beading on the surface), a more aggressive cleaning method may be required.[7] Soaking the glassware in a base bath (a saturated solution of potassium hydroxide in isopropanol or sodium hydroxide in ethanol) is highly effective for removing stubborn organic residues.[8][9][10] However, this should be done with extreme caution and appropriate personal protective equipment (PPE).[8] Acid baths are generally used for removing metallic or inorganic contaminants.[7]
Q7: How must I dispose of the waste generated during this cleaning process?
A7: All waste containing this compound, including the initial solvent rinses, must be treated as hazardous waste.[2][11] Collect this waste in a clearly labeled, appropriate container.[12] Do not mix it with other waste streams to avoid complicating the disposal process.[11] Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal by a licensed chemical destruction facility.[2][12] Never discharge this waste into sewer systems.[2]
Troubleshooting Guide
Problem: An oily or greasy film remains on the glassware after washing.
-
Cause: This indicates that the detergent wash was not sufficient to emulsify and remove all the this compound residue.
-
Solution: Repeat the cleaning process, ensuring you use a hot solution (if safe for the glassware type) of a high-emulsifying alkaline detergent like Alconox® or Liquinox®.[3] Increase the soaking time in the detergent bath before scrubbing. For persistent films, a base bath soak is recommended.[10]
Problem: Water "beads" on the glass surface after the final deionized water rinse.
-
Cause: The beading of water is a clear sign that the glassware is not "quantitatively clean" and a hydrophobic film is still present.[7][9]
-
Solution: The glassware must be re-cleaned. Start again with the initial solvent rinse, followed by a more rigorous detergent scrub. If this fails, soaking in a base bath is the next logical step to strip the organic film.[7][8]
Problem: I am concerned about trace fluorinated residues interfering with my highly sensitive analysis (e.g., mass spectrometry).
-
Cause: For applications requiring ultra-clean surfaces, even visually clean glassware can retain trace contaminants that can interfere with sensitive analytical techniques.
-
Solution: After following the full cleaning protocol (including solvent rinse and detergent wash), you can perform a final rinse with a high-purity solvent like methanol or hexane to remove any remaining non-polar trace residues.[5] Ensure the glassware is then dried thoroughly in an oven (do not oven-dry volumetric glassware) to evaporate the solvent completely.[8][9]
Quantitative Data Summary
The following table summarizes key properties of this compound and recommended cleaning agents.
| Property | This compound | Acetone (Rinse Solvent) | Ethanol (Rinse Solvent) |
| Chemical Formula | C₅HF₁₁[13] | C₃H₆O | C₂H₅OH |
| Molar Mass | 270.04 g/mol [13] | 58.08 g/mol | 46.07 g/mol |
| Boiling Point | 46 °C[2] | 56 °C | 78.37 °C |
| Density | ~1.63 g/mL (liquid at 25°C for Perfluoropentane)[14] | 0.784 g/cm³ | 0.789 g/cm³ |
| Water Solubility | Low / Immiscible[1] | Miscible | Miscible |
| Primary Cleaning Role | Contaminant | Initial Bulk Removal | Initial Bulk Removal |
Detailed Experimental Protocol for Cleaning Glassware
This protocol ensures a self-validating system; the visual test in Step 7 confirms the efficacy of the cleaning process.
Personal Protective Equipment (PPE) Required:
-
Safety Goggles or Face Shield[8]
-
Nitrile Gloves (consider heavy-duty gloves for base baths)[8]
-
Laboratory Coat[15]
Procedure:
-
Initial Solvent Rinse (in a Fume Hood):
-
Rinse the glassware 2-3 times with a small amount of acetone or ethanol to dissolve and remove the bulk of the this compound.[4][5]
-
Swirl the solvent to ensure it contacts all interior surfaces.
-
Decant the solvent rinsate into a designated hazardous waste container labeled "Halogenated Organic Waste".[6][12]
-
-
Detergent Wash:
-
Prepare a warm (50-60°C) 1-2% solution of a high-emulsifying alkaline detergent (e.g., Alconox® or Liquinox®).[3][9]
-
Submerge the glassware in the detergent bath, ensuring there are no trapped air bubbles.[4] Allow to soak for at least 20-30 minutes. For heavily soiled items, an overnight soak may be beneficial.[8]
-
Using a soft, non-abrasive brush, thoroughly scrub all surfaces of the glassware.[6] Do not use scouring pads that can scratch the glass.[6][9]
-
-
Tap Water Rinse:
-
Rinse the glassware thoroughly under running tap water. A minimum of 6 rinses is recommended, filling the vessel each time.[5] This step is critical to remove all detergent residues.
-
-
Deionized (DI) Water Rinse:
-
Validation Check:
-
(Optional) Aggressive Cleaning for Stubborn Residues:
-
Base Bath (Perform in a fume hood with heavy-duty gloves): If the validation check fails, submerge the glassware in a base bath (e.g., saturated KOH in isopropanol).[8][9] Soaking time can range from a few hours to overnight depending on the severity of the contamination.
-
Post-Bath Rinsing: Carefully remove the glassware from the base bath and rinse extensively with tap water, followed by deionized water. Repeat the validation check.
-
-
Drying:
-
Allow the clean glassware to air dry on a drying rack.[6]
-
Alternatively, place it in a drying oven (typically >100°C). Note: Volumetric glassware should never be placed in a drying oven as the heat can affect its calibration.[9] For immediate use, a final rinse with acetone can facilitate faster drying.[4]
-
Glassware Cleaning Workflow
This diagram illustrates the decision-making process for achieving quantitatively clean glassware after use with this compound.
Caption: Decision workflow for cleaning glassware contaminated with this compound.
References
- Glassware-Cleaning-Standard-Operating-Procedure.docx. (n.d.). Washington State University.
- Standard operating procedure of glassware cleaning. (2021, September 17). protocols.io.
- Standard Operating Procedure: Glassware Cleaning. (n.d.). Michigan State University Department of Chemistry.
- How to Develop a Laboratory Glassware Cleaning SOP That Promotes Safety and Efficiency. (n.d.). Lab Manager.
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- This compound Safety Data Sheet. (2022, May 16). Apollo Scientific.
- This compound Safety Data Sheet. (2016, August 12). Synquest Labs.
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- MSU_MSMC_001 Cleaning of Glassware. (2019, March 26). Michigan State University.
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Validation & Comparative
A Senior Application Scientist's Guide: 1H-Perfluoropentane vs. Perfluorohexane as Reaction Solvents
For the modern researcher, the choice of a reaction solvent extends beyond mere solubility; it is a critical decision that impacts reaction kinetics, product purity, ease of separation, and overall process sustainability. Within the specialized niche of fluorous chemistry, perfluorinated solvents offer a unique phase-separation modality that can dramatically simplify catalyst and product isolation.[1] This guide provides an in-depth, data-driven comparison of two prominent fluorous solvents: the well-established perfluorohexane and the lower-boiling 1H-perfluoropentane, to empower scientists in making an informed selection for their specific synthetic challenges.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental performance of a solvent is dictated by its physical properties. Perfluorohexane, being fully fluorinated, and this compound, containing a single terminal hydrogen, exhibit distinct characteristics that make them suitable for different applications. The presence of the C-H bond in this compound subtly alters its properties compared to its fully perfluorinated analogue.
| Property | This compound | Perfluorohexane | Rationale for Significance |
| Chemical Formula | C₅HF₁₁[2][3] | C₆F₁₄[4] | Defines the molecular structure and degree of fluorination. |
| Molecular Weight | 270.05 g/mol [2] | 338.04 g/mol [4] | Influences density, boiling point, and vapor pressure. |
| Boiling Point | 42-48 °C[3][5][6] | 56-57 °C[4][7][8] | Critical for selecting reaction temperature and ease of removal post-reaction. |
| Melting Point | - | -82 to -90 °C[4][8] | Defines the lower limit of the solvent's liquid range. |
| Density (at 20-25°C) | ~1.57 g/mL[3] | ~1.67 - 1.69 g/mL[7][8] | High density facilitates clean phase separation from less dense organic or aqueous phases. |
| Viscosity (at 20°C) | Not readily available | ~0.64 cP[4] | Low viscosity is beneficial for mass transfer and ease of handling. |
| Appearance | Clear, colorless liquid[5] | Clear, colorless liquid[4][9] | Standard physical state. |
| Flammability | Non-flammable | Non-flammable | A key safety advantage of highly fluorinated compounds.[10][11] |
Key Insight: The most significant difference lies in their boiling points. This compound's lower boiling point (~45°C) makes it ideal for reactions involving thermally sensitive substrates or for processes where rapid, low-energy solvent evaporation is desired. Conversely, the higher boiling point of perfluorohexane (~56°C) provides a wider operational window for reactions requiring moderate heating.
The Core Principle: Fluorous Solubility and Phase Separation
Perfluorinated solvents are defined by their unique solubility profile. They are both hydrophobic and lipophobic, meaning they are immiscible with both aqueous solutions and many common organic solvents (e.g., toluene, THF, acetonitrile) at ambient temperatures.[12][13] Their defining characteristic is their high affinity for other highly fluorinated molecules.[1]
The process leverages temperature-dependent miscibility:
-
At Room Temperature: The fluorous phase (containing the catalyst) and the organic phase (containing reactants) form two distinct, immiscible layers.
-
Upon Heating: The two phases become a single, homogeneous solution, allowing the reaction to proceed efficiently.
-
Upon Cooling: The system reverts to two phases, with the product isolated in the organic layer and the expensive, fluorous-tagged catalyst sequestered in the fluorous layer, ready for simple decantation and reuse.[16][17]
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// Edges Initial -> Reaction [label=" Heat ", color="#EA4335", fontcolor="#202124"]; Reaction -> Separation [label=" Cool ", color="#4285F4", fontcolor="#202124"]; Separation -> Products [label=" ", color="#5F6368"]; Separation -> Reuse [label=" ", color="#5F6368"]; Reuse -> Initial [label=" ", style=dashed, color="#5F6368"]; } } Caption: Workflow for Fluorous Biphasic Catalysis (FBC).
Performance in Application: Choosing the Right Solvent
Perfluorohexane: The Established Workhorse for FBC
Typical Applications:
-
Oxidation Reactions: Used as a medium for the oxidation of hydrocarbons, olefins, and alcohols where the catalyst can be efficiently recycled.[17][20]
-
Hydroformylation: Enables the separation of rhodium-based catalysts from aldehyde products, a significant challenge in traditional homogeneous catalysis.[15]
-
High Gas Solubility: Like other perfluorocarbons, it exhibits high solubility for gases like oxygen and hydrogen, which can be advantageous for aerobic oxidations or hydrogenations.[4][9][21][22]
This compound: The Lower-Boiling Alternative
While less documented in specific FBC literature, this compound's properties position it as a valuable alternative for specialized scenarios. Its primary advantage is its lower boiling point (42-48°C).
Potential Applications:
-
Reactions with Thermally Labile Compounds: Ideal for substrates or products that might decompose at the temperatures required to achieve homogeneity with perfluorohexane.
-
Rapid Solvent Removal: In applications like fluorous solid-phase extraction (F-SPE), a more volatile solvent can speed up workflows by reducing evaporation times.[23]
-
Fine-Tuning Solubility: The presence of a single C-H bond introduces a minute amount of polarity. While still overwhelmingly "fluorous," this could be leveraged to subtly modify the solubility of certain reactants or catalysts to fine-tune the temperature at which the system becomes monophasic.
// Nodes start [label="Start: Select a Fluorous Solvent", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; temp_check [label="Is the required\nreaction temperature > 50°C?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sensitivity_check [label="Are substrates or products\nthermally sensitive?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; evap_check [label="Is rapid, low-energy\nsolvent removal critical?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; pfh [label="Use Perfluorohexane", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; h_pfp [label="Use this compound", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> temp_check; temp_check -> pfh [label="Yes", color="#EA4335", fontcolor="#202124"]; temp_check -> sensitivity_check [label="No", color="#34A853", fontcolor="#202124"]; sensitivity_check -> h_pfp [label="Yes", color="#EA4335", fontcolor="#202124"]; sensitivity_check -> evap_check [label="No", color="#34A853", fontcolor="#202124"]; evap_check -> h_pfp [label="Yes", color="#EA4335", fontcolor="#202124"]; evap_check -> pfh [label="No", color="#34A853", fontcolor="#202124"]; } } Caption: Decision guide for solvent selection.
Experimental Protocol: Wacker Oxidation via FBC
This protocol describes a representative Wacker oxidation of an alkene using a fluorous biphasic system, adapted from principles described in the literature.[18] This process converts an alkene to a ketone.
Materials:
-
Alkene substrate (e.g., 1-decene)
-
Fluorous-tagged Palladium Catalyst (e.g., Pd complex with fluorous β-diketone ligand)
-
Perfluorohexane
-
Toluene (or other suitable organic solvent)
-
Oxygen (balloon or gas line)
-
Reaction vessel with magnetic stirrer and condenser
-
Heating mantle
Methodology:
-
Vessel Charging: To the reaction vessel, add the fluorous-tagged palladium catalyst (e.g., 1 mol%).
-
Solvent Addition: Add perfluorohexane and toluene in a 1:1 volume ratio. At this stage, two clear, immiscible layers should be visible. The denser perfluorohexane layer, containing the catalyst, will be at the bottom.
-
Substrate Addition: Add the alkene substrate (1 equivalent) to the vessel. It will primarily reside in the upper toluene layer.
-
Reaction Initiation: Purge the vessel with oxygen and maintain a positive pressure (e.g., via an O₂ balloon). Begin vigorous stirring.
-
Homogenization and Reaction: Heat the mixture to approximately 60-70°C. As the temperature rises, the two phases will merge into a single, homogeneous solution. Monitor the reaction progress via TLC or GC analysis of aliquots.
-
Cooling and Phase Separation: Once the reaction is complete, turn off the heat and allow the vessel to cool to room temperature. The mixture will separate back into two distinct phases. The desired ketone product will be in the upper organic (toluene) phase.
-
Product Isolation: Carefully separate the upper organic layer via pipette or a separatory funnel. This layer can then be washed, dried (e.g., with MgSO₄), and concentrated under reduced pressure to yield the purified ketone.
-
Catalyst Recovery: The lower fluorous phase contains the palladium catalyst and can be directly reused for subsequent batches by simply adding fresh solvent and substrate.
Conclusion and Future Outlook
The choice between this compound and perfluorohexane is a strategic one based on the specific thermal requirements of a chemical transformation.
-
Perfluorohexane is the robust, well-documented, and versatile choice for standard fluorous biphasic catalysis, offering a stable and inert medium for reactions that require heating up to ~56°C. Its performance is proven across a wide range of catalytic cycles.
-
This compound emerges as a valuable niche solvent for low-temperature applications. It provides the unique benefits of the fluorous phase—facile separation and catalyst recovery—while being gentle on thermally sensitive molecules and allowing for more energy-efficient post-reaction workups.
For researchers in drug development and process chemistry, mastering the application of these solvents opens a door to cleaner, more efficient, and economically viable synthetic routes. The ability to seamlessly recover and reuse expensive and often toxic heavy metal catalysts is not just an academic curiosity but a significant step towards more sustainable chemical manufacturing.[17][24]
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A Comparative Guide to 1H-Perfluoropentane and Other Perfluorinated Liquids for Advanced Heat Transfer
In the landscape of advanced thermal management, particularly within the realms of semiconductor manufacturing, high-performance computing, and pharmaceutical processing, the choice of a heat transfer fluid is paramount. Perfluorinated liquids have long been favored for their dielectric properties, chemical inertness, and wide operating temperature ranges. This guide provides a detailed comparison of 1H-Perfluoropentane against other common perfluorinated fluids, offering researchers, scientists, and drug development professionals a comprehensive resource for fluid selection. We will delve into the critical thermophysical properties, present comparative data, and outline the experimental methodologies required for robust performance validation.
The Critical Role of Perfluorinated Liquids in Thermal Management
Perfluorinated compounds (PFCs), including perfluorocarbons, hydrofluoroethers (HFEs), and hydrofluorocarbons (HFCs), are distinguished by their strong carbon-fluorine bonds. This molecular structure imparts exceptional thermal and chemical stability, non-flammability, and high dielectric strength, making them ideal for applications where coolants may come into direct contact with sensitive electronics or reactive chemicals.[1][2] Unlike water-based coolants, they eliminate the risks of corrosion and short-circuiting.
The selection of an appropriate perfluorinated liquid hinges on a nuanced understanding of its thermophysical properties and how they align with the specific demands of the application, be it single-phase convective cooling or more efficient two-phase immersion cooling.[3][4]
Key Thermophysical Properties for Heat Transfer Fluids
The efficacy of a heat transfer fluid is determined by a combination of its physical properties. Understanding the causality behind each is crucial for experimental design and fluid selection.
-
Boiling Point: This dictates the operating temperature range of the fluid, especially in two-phase cooling systems where the latent heat of vaporization is harnessed for heat removal.[5] A lower boiling point is suitable for cooling components that operate at lower temperatures.
-
Viscosity: Lower viscosity fluids require less pumping power in single-phase systems and promote more efficient vapor bubble departure in two-phase systems, enhancing heat transfer.[4][6]
-
Specific Heat: A higher specific heat capacity allows the fluid to absorb more thermal energy for a given temperature increase, making it more efficient in single-phase cooling.[7]
-
Thermal Conductivity: This property measures the fluid's ability to conduct heat. Higher thermal conductivity is always desirable for rapid heat dissipation.
-
Latent Heat of Vaporization: In two-phase cooling, a high latent heat of vaporization is critical as it allows the fluid to absorb a significant amount of energy at a constant temperature during the liquid-to-vapor phase change.[4][8]
-
Dielectric Strength: For electronics cooling, a high dielectric strength is essential to prevent electrical arcing between components.[9][10]
-
Environmental Profile: Global Warming Potential (GWP) and Ozone Depletion Potential (ODP) are critical considerations. Modern engineered fluids like HFEs are designed to have significantly lower GWPs compared to older PFCs.[6][10][11]
Comparative Analysis of Perfluorinated Liquids
The following table summarizes the key thermophysical properties of this compound alongside several other widely used perfluorinated liquids. This data, compiled from various sources including the NIST Standard Reference Database and manufacturer datasheets, provides a basis for objective comparison.[5][9][12][13][14]
| Property | This compound (HFC-43-10mee) | 3M™ Novec™ 7000 (HFE) | 3M™ Novec™ 7100 (HFE) | Chemours™ Vertrel™ XF (HFC) | Perfluoropentane (PFC) |
| Chemical Formula | C5HF11 | C3F7OCH3 | C4F9OCH3 | C5H2F10 | C5F12 |
| Molecular Weight ( g/mol ) | 270.04 | 200 | 250 | Not Specified | 288.04 |
| Boiling Point (°C) | ~45 (estimated) | 34 | 61 | 55 | 29 |
| Liquid Density ( kg/m ³ @ 25°C) | ~1640 (estimated) | 1400 | 1510 | 1570 | 1620 |
| Kinematic Viscosity (cSt @ 25°C) | Not readily available | 0.32 | 0.38 | 0.43 | 0.4 |
| Specific Heat (J/kg-K @ 25°C) | Not readily available | 1300 | 1183 | 1160 | 1047 |
| Thermal Conductivity (W/m-K @ 25°C) | Not readily available | 0.061 | 0.069 | 0.07 | 0.057 |
| Latent Heat of Vaporization (kJ/kg) | Not readily available | 142 | 112 | 129 | 87.5 |
| GWP (100-yr) | 1,640[15] | 530[11] | 297[11] | 1300 | 9,100 |
| ODP | 0 | 0 | 0 | 0 | 0 |
From this data, we can infer that this compound, as an HFC, shares properties with other fluids in its class, such as Vertrel™ XF.[16] Its GWP is significant, which is a major consideration in modern applications where environmental impact is scrutinized.[15][17] In contrast, the hydrofluoroethers (HFEs) like Novec™ 7000 and 7100 offer a more favorable environmental profile with lower GWPs, a key advantage that has driven their adoption as replacements for PFCs and some HFCs.[10][11] Perfluoropentane, a PFC, has a very high GWP, making it a less desirable choice despite its excellent stability.[18]
Experimental Evaluation of Heat Transfer Performance
To move beyond datasheet comparisons, experimental validation is essential. The following protocols describe self-validating systems for characterizing the heat transfer performance of these liquids.
Experiment 1: Determining Single-Phase Heat Transfer Coefficient
The single-phase heat transfer coefficient (h) quantifies the efficiency of heat transfer between a surface and a flowing fluid. A common and robust method for its determination is the Wilson plot technique, which is particularly useful for in-situ measurements in heat exchangers.[19]
Methodology:
-
System Setup: A test section, typically a tube-in-tube or shell-and-tube heat exchanger, is used. The perfluorinated liquid flows on one side (e.g., tube side), while a fluid with a well-characterized heat transfer correlation (like water) flows on the other (shell side).
-
Instrumentation: Precision temperature sensors (thermocouples or RTDs) are installed at the inlets and outlets of both fluid streams. Flow meters are used to measure the mass flow rates.
-
Data Acquisition: The system is brought to a steady state. The inlet and outlet temperatures and the mass flow rates of both fluids are recorded.
-
Varying Flow Rate: The mass flow rate of the perfluorinated liquid is varied systematically, while keeping the other fluid's flow rate and inlet temperatures constant. Data is collected at each new steady-state point.
-
Wilson Plot Analysis: The overall heat transfer resistance (1/UA) is plotted against the inverse of the perfluorinated liquid's velocity raised to a power (typically V^-0.8 for turbulent flow). The resulting linear plot can be extrapolated to determine the individual heat transfer resistances, and thus the heat transfer coefficient of the perfluorinated liquid.
Causality and Self-Validation: This method is powerful because it isolates the thermal resistance of the fluid being tested by systematically varying its velocity. The linearity of the resulting plot provides an internal validation of the experimental assumptions.
Caption: Workflow for determining the single-phase heat transfer coefficient using the Wilson plot method.
Experiment 2: Measuring Critical Heat Flux (CHF) in Pool Boiling
For two-phase immersion cooling, the Critical Heat Flux (CHF) is the most critical performance limit. It represents the maximum heat flux a surface can dissipate before the boiling process becomes unstable, leading to a rapid and potentially destructive increase in surface temperature.[9][20]
Methodology:
-
System Setup: A test vessel is filled with the perfluorinated liquid. A heater element (e.g., a platinum wire or a flat plate heater) is submerged in the quiescent pool of liquid.
-
Instrumentation: A DC power supply is used to apply a precise power input to the heater. The voltage across and current through the heater are measured to calculate the heat flux. A thermocouple is attached to the heater surface to monitor its temperature.
-
Procedure (Power-Controlled): The liquid is brought to its saturation temperature (boiling point). Power to the heater is increased in small, discrete steps.
-
Data Acquisition: At each power level, the system is allowed to reach a steady state, and the heater surface temperature is recorded. The boiling behavior on the surface is visually observed.
-
Identifying CHF: CHF is reached when a small increase in power results in a sudden, large, and continuous increase in the heater surface temperature. This indicates a transition from efficient nucleate boiling to inefficient film boiling. The heat flux just before this excursion is the CHF.
Causality and Self-Validation: The experiment directly measures the performance limit of the fluid under boiling conditions. The sharp, unmistakable temperature excursion at the CHF point provides a clear and self-validating endpoint for the measurement.
Caption: Logical flow for the experimental determination of Critical Heat Flux (CHF) in pool boiling.
Conclusion and Selection Rationale
The selection of a perfluorinated liquid for heat transfer is a multi-faceted decision that balances thermal performance, material compatibility, safety, and environmental impact.
-
This compound (HFC-43-10mee) presents as a capable heat transfer fluid, with properties similar to other HFCs. However, its relatively high GWP of 1,640 is a significant drawback in an era of increasing environmental regulation.[15]
-
Hydrofluoroethers (HFEs) , such as the 3M™ Novec™ series, currently offer a superior balance of properties. They provide excellent thermal performance with significantly lower GWPs, making them a more sustainable long-term choice for new applications.[5][11]
-
Perfluorocarbons (PFCs) , like perfluoropentane, while chemically robust, are largely being phased out in many applications due to their extremely high GWPs and long atmospheric lifetimes.[10][18]
For researchers and developers, while this compound may be a viable option for certain legacy systems or specific applications where its properties are uniquely suited, the trend is undeniably towards fluids with lower environmental impact. The experimental protocols outlined in this guide provide a framework for conducting in-house evaluations to validate the performance of any candidate fluid, ensuring that the final selection is based on robust, application-specific data.
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A Senior Application Scientist's Guide to Spectroscopic Purity Assessment of 1H-Perfluoropentane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and advanced materials science, the chemical purity of reagents is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. 1H-Perfluoropentane (C₅HF₁₁), a partially fluorinated alkane, is increasingly utilized for its unique solvent properties and as a building block in the synthesis of novel compounds. Ensuring its purity is paramount, as even trace impurities can lead to undesirable side reactions, altered product profiles, and compromised biological activity.
This guide provides an in-depth comparison of key spectroscopic techniques for the purity assessment of this compound. We will delve into the principles, experimental protocols, and comparative performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), alongside the chromatographic workhorse, Gas Chromatography (GC). Our focus will be on not just the "how," but the critical "why" behind the analytical choices, empowering you to select the most appropriate method for your specific needs.
The Analytical Imperative: Why Purity Matters
Impurities in this compound can originate from various stages of its synthesis and purification. These may include:
-
Isomeric Impurities: Structural isomers of this compound that may have different physical and chemical properties.
-
Incompletely Fluorinated Analogs: Species where not all hydrogen atoms have been substituted with fluorine, leading to different reactivity.
-
Residual Starting Materials and Reagents: Unreacted precursors or reagents from the synthesis process.
-
Degradation Products: Compounds formed due to the instability of this compound under certain conditions.
The presence of these impurities can have significant consequences, making their detection and quantification a critical step in quality assurance.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR spectroscopy is an unparalleled tool for the structural elucidation and purity determination of fluorinated compounds. It provides detailed information about the chemical environment of specific nuclei, primarily ¹H and ¹⁹F in the case of this compound.
The Power of ¹⁹F NMR
Given the high fluorine content of this compound, ¹⁹F NMR is an exceptionally powerful technique. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity.[1] Furthermore, the chemical shift range in ¹⁹F NMR is vast (over 800 ppm), which significantly reduces the likelihood of signal overlap, a common challenge in ¹H NMR.[2]
Why ¹⁹F NMR is a Primary Choice:
-
High Specificity: The large chemical shift dispersion allows for the clear resolution of signals from structurally similar fluorinated compounds.
-
Quantitative Capability: Quantitative NMR (qNMR) can be employed to determine the purity of this compound without the need for a specific reference standard of the analyte itself.
-
Structural Insights: The coupling patterns between different fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and hydrogen nuclei (¹⁹F-¹H coupling) provide invaluable information for identifying impurities.
Illustrative ¹⁹F NMR Spectrum of this compound
While an experimental spectrum is ideal, we can predict the key features of the ¹⁹F NMR spectrum of this compound based on its structure (CF₃CF₂CF₂CF₂CH₂F). We would expect to see distinct signals for each of the chemically non-equivalent fluorine environments.
The Complementary Role of ¹H NMR
While ¹⁹F NMR takes center stage, ¹H NMR provides crucial complementary information. The single proton in this compound will give a characteristic signal, and its coupling to adjacent fluorine atoms can confirm the structure. More importantly, ¹H NMR is highly sensitive for detecting and quantifying non-fluorinated or partially fluorinated impurities that might be missed in ¹⁹F NMR.
Experimental Protocol: Quantitative NMR (qNMR) for Purity Assessment
This protocol outlines a general procedure for determining the purity of this compound using qNMR.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., 1,3,5-trifluorobenzene)
-
Deuterated solvent (e.g., CDCl₃ or Acetone-d₆)
-
NMR tubes
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample into a vial.
-
Accurately weigh a known amount of the internal standard and add it to the same vial. The molar ratio of the analyte to the internal standard should be optimized for accurate integration.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹⁹F and/or ¹H NMR spectrum using a high-field NMR spectrometer.
-
Key Acquisition Parameters for Quantification:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
Pulse Angle: Use a 90° pulse angle.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio.
-
Decoupling: For ¹⁹F NMR, proton decoupling is often used to simplify the spectrum. For ¹H NMR, fluorine decoupling might be beneficial.
-
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) and perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Where:
-
I = Integral value
-
N = Number of nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Logical Workflow for NMR Purity Assessment
Caption: Workflow for qNMR Purity Assessment.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, FTIR is particularly useful for identifying the presence of C-H and C-F bonds.
Key Vibrational Modes for this compound:
-
C-H Stretch: The presence of a C-H bond will give rise to a characteristic stretching vibration, typically in the range of 2850-3000 cm⁻¹.[3]
-
C-F Stretch: The strong carbon-fluorine bonds will exhibit intense absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.[4] The exact positions of these bands are highly sensitive to the molecular structure, providing a unique "fingerprint" for this compound.
How FTIR Aids in Purity Assessment:
-
Detection of C-H Containing Impurities: An increase in the intensity of C-H stretching bands relative to the C-F bands could indicate the presence of incompletely fluorinated impurities.
-
Identification of Other Functional Groups: The absence of unexpected absorption bands (e.g., O-H from residual alcohols, C=O from carbonyl-containing byproducts) can confirm the purity of the sample.
Experimental Protocol: FTIR Analysis
Materials:
-
This compound sample
-
FTIR spectrometer with a suitable sampling accessory (e.g., attenuated total reflectance (ATR) or a gas cell for volatile samples)
Procedure:
-
Background Spectrum: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.
-
Sample Analysis:
-
For a liquid sample, place a small drop on the ATR crystal.
-
For a volatile sample, introduce it into a gas cell.
-
-
Data Acquisition: Acquire the FTIR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of pure this compound.
-
Identify and analyze any unexpected peaks that may indicate the presence of impurities.
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and can provide both the molecular weight of the analyte and structural information based on its fragmentation pattern. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes an indispensable tool for impurity profiling.[5]
Expected Mass Spectrum of this compound:
-
Molecular Ion (M⁺): The molecular ion peak for C₅HF₁₁ would be expected at an m/z corresponding to its molecular weight (approximately 270.04 g/mol ).[6][7]
-
Fragmentation Pattern: Electron ionization (EI) would cause the this compound molecule to fragment in a predictable manner. Common fragments would likely involve the loss of fluorine atoms and smaller perfluoroalkyl groups. The fragmentation of perfluoroalkanes often involves the cleavage of C-C bonds and the loss of CF₃ groups.[8]
How MS Contributes to Purity Assessment:
-
Confirmation of Molecular Weight: The presence of the correct molecular ion peak confirms the identity of the main component.
-
Identification of Impurities: The detection of ions with m/z values corresponding to potential impurities (e.g., isomers, incompletely fluorinated species) can reveal their presence even at low levels.
-
Structural Elucidation of Unknowns: The fragmentation patterns of unknown impurities can be used to deduce their structures.
Experimental Protocol: GC-MS Analysis
Materials:
-
This compound sample
-
Volatile solvent (e.g., hexane)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable volatile solvent.
-
-
GC Separation:
-
Inject the sample into the GC. The GC column separates the components of the mixture based on their volatility and interaction with the stationary phase.
-
Typical GC Parameters:
-
Column: A non-polar column is typically used for the separation of fluorocarbons.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An appropriate temperature gradient is used to ensure good separation of the analyte and potential impurities.
-
-
-
MS Detection:
-
The separated components from the GC column enter the mass spectrometer.
-
Typical MS Parameters:
-
Ionization Mode: Electron Ionization (EI) is commonly used for volatile compounds.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are common.
-
Scan Range: A suitable mass range is scanned to detect the molecular ion and expected fragments.
-
-
-
Data Analysis:
-
The resulting chromatogram shows the separated components as peaks.
-
The mass spectrum of each peak can be analyzed to identify the compound by comparing it to a spectral library (e.g., NIST) or by interpreting the fragmentation pattern.
-
The relative peak areas in the chromatogram can be used to estimate the purity of the this compound.
-
Data Interpretation Workflow for GC-MS
Caption: GC-MS Data Interpretation Workflow.
Comparison with Gas Chromatography with Flame Ionization Detection (GC-FID)
For routine purity checks where the identities of potential impurities are known, Gas Chromatography with a Flame Ionization Detector (GC-FID) offers a robust and cost-effective alternative to GC-MS.
-
Principle: GC-FID separates components similarly to GC-MS, but the detector responds to the number of carbon atoms combusting in a hydrogen-air flame.
-
Advantages: GC-FID is highly quantitative, has a wide linear range, and is generally less expensive to operate and maintain than a mass spectrometer.
-
Limitations: The major drawback of GC-FID is that it does not provide structural information. Impurity identification relies solely on matching the retention times with those of known standards.
Comparative Guide: Choosing the Right Technique
The selection of the most appropriate analytical technique depends on the specific requirements of the analysis.
| Technique | Principle | Strengths | Weaknesses | Best For |
| ¹⁹F NMR | Nuclear spin transitions in a magnetic field | High specificity for fluorinated compounds, quantitative without analyte-specific standards (qNMR), detailed structural information. | Lower sensitivity than MS for trace analysis, requires a high-field NMR spectrometer. | Definitive structural confirmation and accurate purity determination of the main component and fluorinated impurities. |
| ¹H NMR | Nuclear spin transitions in a magnetic field | Excellent for detecting and quantifying non-fluorinated or partially fluorinated impurities, complementary structural information. | Signal overlap can be an issue, less specific for the main fluorinated component. | Detecting and quantifying a broad range of potential impurities. |
| FTIR | Molecular vibrations absorbing infrared radiation | Rapid, non-destructive, good for identifying functional groups (C-H, C-F). | Not suitable for quantification, less sensitive than other methods, limited structural information. | Quick screening for the presence of key functional groups and gross contamination. |
| GC-MS | Chromatographic separation followed by mass-based detection | High sensitivity and selectivity, excellent for separating complex mixtures, definitive identification of impurities via mass spectral libraries. | Destructive, requires volatile and thermally stable analytes, quantification requires standards. | Comprehensive impurity profiling and identification of unknown impurities.[9] |
| GC-FID | Chromatographic separation followed by flame ionization detection | Highly quantitative, robust, cost-effective. | Does not provide structural information for impurity identification. | Routine purity checks and quantification of known impurities. |
Conclusion
The purity assessment of this compound is a critical undertaking that necessitates the use of sophisticated analytical techniques. While each method discussed offers unique advantages, a multi-technique approach often provides the most comprehensive and reliable results. For a definitive and quantitative purity assessment that also provides rich structural information, ¹⁹F NMR stands out as the premier choice. For broad-spectrum impurity profiling and the identification of unknowns, GC-MS is indispensable. FTIR and GC-FID serve as valuable and efficient tools for routine screening and quality control. By understanding the principles and applications of these techniques, researchers and drug development professionals can confidently ensure the quality of their this compound and the integrity of their scientific endeavors.
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Diva-portal.org. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]
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ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. [Link]
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PubMed. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]
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A Comparative Guide to Reaction Yield in 1H-Perfluoropentane versus Traditional Solvents: A Mitsunobu Reaction Case Study
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of cleaner, more efficient, and scalable chemical syntheses, the choice of solvent plays a pivotal role. Traditional organic solvents, while ubiquitous, often present challenges related to purification, catalyst recovery, and environmental impact. This guide provides an in-depth comparison of reaction performance in a fluorous solvent, 1H-Perfluoropentane, against a conventional solvent, Tetrahydrofuran (THF), using the versatile Mitsunobu reaction as a model system. We will delve into the underlying principles of fluorous chemistry, present comparative data, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic strategies.
The Fluorous Biphase System: A Paradigm Shift in Reaction Work-up
The core concept behind using perfluorinated solvents, such as this compound, is the principle of "fluorous biphase catalysis"[1]. Perfluorinated compounds are generally immiscible with many common organic solvents at room temperature, creating a distinct liquid phase[1]. This immiscibility allows for the sequestration of fluorous-tagged catalysts or reagents in the fluorous phase, while the desired organic products remain in the organic phase. This partitioning behavior dramatically simplifies purification, often eliminating the need for tedious and costly chromatography.
Key Physicochemical Properties: this compound vs. THF
| Property | This compound | Tetrahydrofuran (THF) |
| Molecular Formula | C₅HF₁₁ | C₄H₈O |
| Boiling Point (°C) | ~48 | ~66 |
| Density (g/mL) | ~1.57 | ~0.89 |
| Polarity | Low | Moderate |
| Miscibility with Water | Immiscible | Miscible |
| Miscibility with Organic Solvents | Limited (forms biphasic systems) | Miscible |
The Mitsunobu Reaction: A Case for Comparison
The Mitsunobu reaction is a cornerstone of organic synthesis, enabling the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry[2][3][4]. However, a significant drawback of the traditional Mitsunobu reaction is the formation of triphenylphosphine oxide and hydrazodicarboxylate byproducts, which can be challenging to separate from the desired product[3]. This makes it an excellent candidate to illustrate the advantages of a fluorous solvent system.
Reaction Scheme: Esterification of Benzyl Alcohol with Benzoic Acid
Validating Reaction Yield: A Comparative Analysis
Traditional Solvent System: Tetrahydrofuran (THF)
The Mitsunobu reaction is commonly performed in THF. Literature reports for the esterification of benzyl alcohol and benzoic acid, or similar substrates, in THF show a range of yields. For instance, a general procedure for the Mitsunobu reaction in THF suggests that yields can be variable, and purification often requires column chromatography to remove byproducts[5]. One study on the synthesis of benzyl benzoate using a polymer-supported phosphine in THF reported a yield of 65% after flash chromatography[6]. Another review highlights numerous examples of Mitsunobu reactions in THF with yields ranging from moderate to excellent, depending on the specific substrates[7]. For example, the coupling of a phenol with an alcohol in THF was reported to give an 88% yield[7].
Fluorous Solvent System: this compound
The primary advantage of employing a fluorous solvent like this compound lies in the simplified purification process, which can lead to higher isolated yields by minimizing product loss during chromatographic separation. While a specific yield for the benzyl alcohol and benzoic acid reaction in this compound is not documented in the searched literature, studies on "fully fluorous" Mitsunobu reactions, which utilize fluorous-tagged reagents, have demonstrated excellent yields. For example, a study by Dandapani and Curran describes a fully fluorous Mitsunobu reaction that provides clean products in excellent yields, often exceeding 80-95%, with purification achieved by a simple solid-phase extraction over fluorous silica[1][8]. The principle of fluorous biphasic catalysis suggests that by using a fluorous phosphine or azodicarboxylate, these reagents and their corresponding byproducts would be selectively retained in the this compound phase, allowing for easy separation of the benzyl benzoate product from the organic phase.
Data Summary Table
| Solvent System | Reactants | Reagents | Typical Yield | Purification Method |
| Traditional | Benzyl Alcohol, Benzoic Acid | PPh₃, DIAD | 65-88% (variable) | Column Chromatography |
| Fluorous | Benzyl Alcohol, Benzoic Acid | Fluorous PPh₃, Fluorous DIAD | >80-95% (reported for similar systems) | Fluorous Solid-Phase Extraction |
Experimental Protocols
Experimental Workflow: Traditional vs. Fluorous Mitsunobu Reaction
Caption: Comparative workflow of a traditional versus a fluorous biphasic Mitsunobu reaction.
Protocol 1: Traditional Mitsunobu Reaction in THF [4][5]
-
Reaction Setup: To a solution of benzyl alcohol (1.0 equiv) and benzoic acid (1.2 equiv) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 equiv).
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in THF dropwise over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to separate the desired benzyl benzoate from triphenylphosphine oxide and the hydrazodicarboxylate byproduct.
Protocol 2: Fluorous Biphasic Mitsunobu Reaction (Conceptual, based on fluorous principles)
-
Reaction Setup: In a reaction vessel, dissolve benzyl alcohol (1.0 equiv) and benzoic acid (1.2 equiv) in an organic solvent such as toluene. In a separate portion, dissolve a fluorous-tagged triphenylphosphine (e.g., (4-(perfluorohexyl)phenyl)diphenylphosphine) (1.5 equiv) and a fluorous-tagged DIAD (1.5 equiv) in this compound.
-
Biphasic System: Combine the two solutions in the reaction vessel. At room temperature, the mixture will form two distinct phases.
-
Homogeneous Reaction: Heat the biphasic mixture with vigorous stirring. At elevated temperatures, the two phases become miscible, allowing the reaction to proceed in a homogeneous state. Monitor the reaction by TLC or HPLC.
-
Phase Separation and Product Isolation: Upon completion of the reaction, cool the mixture to room temperature. The fluorous and organic phases will separate. The desired product, benzyl benzoate, will be in the upper organic layer, while the fluorous-tagged reagents and byproducts will be in the lower this compound layer.
-
Purification and Catalyst Recovery: Separate the two layers. The organic layer can be washed and concentrated to yield the product, often in high purity without the need for chromatography. The fluorous phase containing the catalyst and byproducts can be treated to recover the valuable fluorous reagents for reuse.
Causality Behind Experimental Choices
-
Choice of Fluorous Solvent: this compound is chosen for its low boiling point, which facilitates its removal, and its ability to form a distinct phase with common organic solvents.
-
Fluorous Tagging: The attachment of a perfluoroalkyl chain ("ponytail") to the phosphine and azodicarboxylate reagents is crucial for their selective partitioning into the fluorous phase.
-
Temperature-Dependent Miscibility: The ability of many fluorous/organic solvent pairs to become miscible upon heating is a key enabler for achieving reasonable reaction rates in a homogeneous environment, while still benefiting from biphasic separation at the end of the reaction.
Logical Relationships in Fluorous Biphasic Catalysis
Caption: Key principles of fluorous biphasic catalysis and their outcomes.
Conclusion: A Strategic Choice for Modern Synthesis
The use of this compound and other fluorous solvents represents a significant advancement in synthetic chemistry, offering a practical solution to the persistent challenge of purification and catalyst recovery. While traditional solvents like THF remain workhorses in the laboratory, the principles of fluorous chemistry provide a compelling alternative for developing more sustainable and efficient synthetic processes, particularly in the context of drug development and large-scale synthesis where purity and cost-effectiveness are paramount. The high yields and simplified work-up procedures reported for fluorous Mitsunobu reactions underscore the potential of this technology to streamline synthetic workflows and reduce the environmental footprint of chemical manufacturing.
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-
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performance of 1H-Perfluoropentane in chromatography compared to hydrocarbon solvents
For the modern chromatographer, the quest for enhanced selectivity, improved resolution, and greener analytical methods is perpetual. While hydrocarbon solvents like hexane and heptane have long been the bedrock of normal-phase chromatography, their limitations in separating structurally similar or highly fluorinated compounds are well-documented. This guide delves into the performance of 1H-Perfluoropentane as a compelling alternative, offering a unique physicochemical profile that can unlock previously challenging separations. We will explore its properties, compare its performance with traditional hydrocarbon solvents, and provide the experimental framework to validate its application in your laboratory.
The Rationale for Fluorinated Solvents: A Paradigm Shift in Selectivity
Fluorinated solvents, as a class, exhibit a unique set of properties that distinguish them from their hydrocarbon counterparts. Their high polarity, low nucleophilicity, and distinct intermolecular interactions can significantly influence reaction kinetics and chromatographic selectivity.[1] Unlike traditional solvents, fluorinated solvents like this compound introduce "fluorous" interactions, a form of solvophobicity that drives the separation of fluorinated molecules from non-fluorinated ones. This "fluorophilicity" can be leveraged to achieve separations that are difficult or impossible with conventional mobile phases.[2]
Furthermore, the environmental and safety profile of many fluorinated solvents presents a significant advantage.[3][4] They often possess zero ozone depletion potential, low global warming potential, and are non-flammable, aligning with the growing emphasis on sustainable and safer laboratory practices.[3][4]
Physicochemical Properties: this compound vs. Hexane
A direct comparison of the physical and chemical properties of this compound and a representative hydrocarbon solvent, n-Hexane, reveals the fundamental differences that underpin their chromatographic behavior.
| Property | This compound | n-Hexane | Implication in Chromatography |
| Molecular Formula | C₅HF₁₁[5][6] | C₆H₁₄ | The high degree of fluorination in this compound is the primary driver of its unique selectivity. |
| Molecular Weight ( g/mol ) | 270.04[5][6] | 86.18 | The higher molecular weight can influence viscosity and diffusion characteristics. |
| Boiling Point (°C) | 42-45[7] | 69 | The lower boiling point of this compound facilitates easier solvent removal post-purification. |
| Density (g/mL) | ~1.67 | ~0.66 | The significant density difference can be a practical consideration in solvent handling and system compatibility. |
| Polarity | Low, but with unique electronic character | Very Low | While both are non-polar, the electronegativity of fluorine atoms in this compound creates a distinct electronic environment, leading to different analyte interactions. |
| Eluent Strength (ε° on silica) | Expected to be very low | ~0.01 | A very low elution strength suggests that this compound would be a weak solvent, ideal for retaining and separating highly non-polar or fluorinated compounds. |
Performance in Normal-Phase Chromatography: A Comparative Overview
In normal-phase chromatography, where a polar stationary phase (like silica) is used with a non-polar mobile phase, the elution order is primarily determined by the polarity of the analytes.[8][9][10] Non-polar compounds elute first, while polar compounds are retained more strongly.[10]
When substituting a hydrocarbon solvent with this compound, several key performance differences can be anticipated:
-
Enhanced Selectivity for Fluorinated Compounds: This is the most significant advantage. Due to the principle of "like dissolves like," a fluorinated mobile phase will exhibit stronger interactions with fluorinated analytes, leading to altered retention times and potentially baseline separation of compounds that co-elute with hydrocarbon solvents.[11][12]
-
Unique Retention of Polar and Non-Polar Analytes: The distinct electronic character of this compound can lead to unexpected elution orders for non-fluorinated compounds as well. Its interaction with the polar stationary phase and the analytes will differ from that of hexane, offering a complementary separation method.[11]
-
Potential for Isomer Separations: The rigid, rod-like structure of perfluorinated chains can enhance shape selectivity, aiding in the separation of geometric isomers and other closely related structures.[12]
The following diagram illustrates the conceptual difference in analyte interaction with the stationary phase when using a hydrocarbon versus a fluorinated mobile phase.
Figure 1: Conceptual diagram illustrating the differing primary interactions in normal-phase chromatography with hydrocarbon versus fluorinated mobile phases.
Experimental Protocol: Comparative Analysis of this compound and Hexane
This protocol outlines a systematic approach to compare the performance of this compound with a standard hydrocarbon solvent, hexane, in the separation of a model mixture of compounds.
Objective: To evaluate the selectivity and resolution differences between this compound and hexane as the primary mobile phase solvent in normal-phase HPLC.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
This compound (HPLC grade).
-
n-Hexane (HPLC grade).
-
Isopropanol (IPA) or Ethanol (EtOH) (HPLC grade, as a polar modifier).
-
Test analytes:
-
A non-polar, non-fluorinated compound (e.g., Toluene).
-
A polar, non-fluorinated compound (e.g., Benzoic Acid).
-
A fluorinated analog of one of the above (e.g., α,α,α-Trifluorotoluene).
-
Experimental Workflow:
Figure 2: Step-by-step workflow for the comparative chromatographic analysis.
Detailed Steps:
-
Sample Preparation: Prepare a stock solution containing all three test analytes at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., isopropanol).
-
Mobile Phase Preparation:
-
Mobile Phase A1: n-Hexane
-
Mobile Phase B1: Isopropanol
-
Mobile Phase A2: this compound
-
Mobile Phase B2: Isopropanol
-
-
Chromatographic Conditions (Hexane System):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient: 0-100% B1 over 20 minutes.
-
-
Procedure (Hexane System):
-
Equilibrate the column with 100% Mobile Phase A1 for at least 30 minutes.
-
Inject the sample and run the gradient method.
-
Record the chromatogram.
-
-
System Changeover:
-
Thoroughly flush the HPLC system and column with isopropanol to remove all traces of hexane.
-
Gradually introduce this compound, ensuring miscibility.
-
-
Chromatographic Conditions (this compound System):
-
Use the same flow rate, temperature, detection wavelength, and injection volume as the hexane system.
-
Gradient: 0-100% B2 over 20 minutes.
-
-
Procedure (this compound System):
-
Equilibrate the column with 100% Mobile Phase A2 for at least 30 minutes.
-
Inject the sample and run the gradient method.
-
Record the chromatogram.
-
-
Data Analysis:
-
Compare the retention times of the three analytes in both systems.
-
Calculate the resolution between critical peak pairs.
-
Observe any changes in peak shape or elution order.
-
Anticipated Results and Interpretation
The expected outcome of this experiment would be a significant difference in the chromatographic profiles between the two solvent systems.
| Analyte | Expected Retention Behavior with Hexane | Expected Retention Behavior with this compound |
| Toluene | Early elution due to its non-polar nature. | Likely to elute early, but its retention may be slightly different due to subtle electronic interactions. |
| Benzoic Acid | Strong retention due to its high polarity and interaction with the silica surface. | Strong retention, similar to the hexane system, as the primary interaction is with the polar stationary phase. |
| α,α,α-Trifluorotoluene | Elution time similar to or slightly later than toluene, depending on the subtle increase in polarity. | Significantly different retention time compared to the hexane system. The fluorous nature of the mobile phase will likely lead to a noticeable shift in its elution, potentially even eluting earlier than toluene due to favorable interactions with the mobile phase. |
The most telling result will be the relative retention of toluene and α,α,α-trifluorotoluene. A reversal in elution order or a dramatic increase in resolution between these two compounds would provide strong evidence for the unique selectivity imparted by this compound.
Applications in Supercritical Fluid Chromatography (SFC)
The properties of this compound also make it a candidate for use as a co-solvent in Supercritical Fluid Chromatography (SFC). SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, offering advantages in terms of speed and efficiency.[13][14][15][16] The addition of co-solvents, or modifiers, is crucial for eluting a wider range of compounds.[15]
While alcohols are common modifiers, the use of a fluorinated co-solvent like this compound could provide unique selectivity, particularly for the separation of fluorinated pharmaceuticals or chiral compounds on a chiral stationary phase. Its miscibility with supercritical CO₂ and other organic modifiers would need to be experimentally verified, but it opens a new avenue for method development in this powerful chromatographic technique. The low viscosity of supercritical fluids allows for higher flow rates and faster separations, and the unique selectivity of a fluorinated co-solvent could be highly advantageous.[14][16]
Conclusion
This compound represents a valuable, albeit underutilized, tool in the chromatographer's arsenal. Its unique physicochemical properties, driven by a high degree of fluorination, offer a distinct selectivity profile compared to traditional hydrocarbon solvents. While its primary strength lies in the separation of fluorinated compounds, its alternative interactions with both analytes and stationary phases can provide novel solutions for a range of challenging separations. By understanding its fundamental properties and employing systematic comparative experiments, researchers can effectively leverage this compound to enhance resolution, improve selectivity, and embrace greener analytical methodologies.
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A Comparative Guide to 1H-Perfluoropentane and Dichloromethane in Chemical Synthesis
In the dynamic landscape of chemical synthesis, the choice of solvent is a critical parameter that profoundly influences reaction kinetics, product purity, and overall process efficiency. For decades, dichloromethane (DCM) has been a ubiquitous workhorse in the modern laboratory, prized for its versatile solvating power and ease of removal. However, growing concerns over its environmental impact and health risks are compelling researchers to seek safer and more sustainable alternatives. This guide provides an in-depth comparative analysis of 1H-Perfluoropentane and dichloromethane, offering experimental insights and data to inform solvent selection in research, development, and manufacturing.
At a Glance: Key Physicochemical and Safety Properties
A fundamental understanding of a solvent's physical and chemical properties is paramount in predicting its behavior in a reaction. The following table summarizes the key characteristics of this compound and dichloromethane.
| Property | This compound (1,1,1,2,2,3,3,4,4,5,5-undecafluoropentane) | Dichloromethane (Methylene Chloride) |
| Molecular Formula | C₅HF₁₁ | CH₂Cl₂ |
| Molecular Weight | 270.05 g/mol | 84.93 g/mol [1] |
| Boiling Point | ~45 °C | 39.6 °C[1] |
| Density | ~1.67 g/mL | 1.3266 g/cm³[1] |
| Polarity | Low (non-polar) | Moderately polar[1] |
| Flammability | Non-flammable | Generally considered non-flammable, but its vapors can form flammable mixtures with strong oxidizers.[1] |
| Health Hazards | Skin and eye irritant.[2] | Probable human carcinogen, neurotoxin.[3] |
| Environmental Profile | Persistent in the environment.[2] | Volatile organic compound (VOC) that can contribute to air pollution.[1] |
Dichloromethane: The Versatile Workhorse Under Scrutiny
Dichloromethane's efficacy as a solvent stems from its ability to dissolve a wide array of organic compounds, its relatively low boiling point facilitating easy removal, and its general inertness in many reaction conditions.[1][4] It is a staple in a multitude of synthetic transformations, including:
-
Nucleophilic Substitutions (SN2): Its polar aprotic nature can effectively solvate cations while leaving the nucleophile relatively free, promoting rapid reaction rates.
-
Amide Couplings: DCM is a common solvent for peptide synthesis and other amide bond formations.
-
Protecting Group Manipulations: Frequently used for the introduction and removal of various protecting groups in multi-step syntheses.
-
Extractions and Chromatography: Its immiscibility with water and moderate polarity make it an excellent choice for liquid-liquid extractions and as a mobile phase in column chromatography.[4]
However, the significant health and environmental drawbacks of DCM cannot be overlooked. It is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC) and is a known neurotoxin.[3] Furthermore, its volatility contributes to air pollution, and its disposal is becoming increasingly regulated and costly.[1] These factors are the primary drivers for the search for viable alternatives.
This compound: A Niche Player with Unique Advantages
This compound belongs to the class of fluorous solvents, which possess unique properties stemming from the high electronegativity and low polarizability of the carbon-fluorine bond. The most significant of these is its immiscibility with many common organic solvents and water at ambient temperatures.[5] This property is the cornerstone of fluorous chemistry , a powerful strategy for simplifying product purification and catalyst recovery.[6]
The primary application of this compound is in fluorous biphasic catalysis . In this system, a catalyst is modified with a "fluorous ponytail" (a perfluoroalkyl chain), rendering it highly soluble in the fluorous phase. The reactants and products, being organic in nature, reside predominantly in the organic phase.
Experimental Workflow: Fluorous Biphasic Catalysis
The following diagram illustrates a typical workflow for a reaction utilizing a fluorous biphasic system.
This approach offers a significant advantage over traditional methods by allowing for the simple decantation of the product-containing organic layer, leaving the expensive and often sensitive catalyst in the fluorous phase for reuse. This minimizes waste and can significantly reduce the cost of a synthetic process.
Head-to-Head Comparison: Performance in Synthesis
Direct comparative data for this compound and dichloromethane in a broad range of general organic reactions is scarce. This is because this compound is not typically employed as a general-purpose solvent due to the poor solubility of many common organic reagents in it. Its utility shines when used in conjunction with fluorous-tagged species.
| Application | Dichloromethane | This compound |
| General Solubility | Excellent for a wide range of organic compounds. | Poor for most non-fluorinated organic compounds. Excellent for fluorous-tagged compounds. |
| Reaction Medium | Widely used for a vast array of reaction types. | Primarily used in fluorous biphasic systems with fluorous-tagged reagents/catalysts. |
| Work-up & Purification | Standard liquid-liquid extractions and chromatography. Can be challenging to remove trace impurities. | Simplified separation via phase-splitting in fluorous systems. Can eliminate the need for chromatography for catalyst removal. |
| Catalyst Recovery | Often requires chromatographic separation or precipitation, leading to potential catalyst loss. | High recovery rates through simple decantation of the fluorous phase. |
Experimental Protocol: A Representative Amide Coupling
To illustrate the different approaches, consider a standard amide coupling reaction.
Protocol 1: Amide Coupling in Dichloromethane
-
To a solution of the carboxylic acid (1.0 eq) and a coupling agent (e.g., HATU, 1.1 eq) in anhydrous dichloromethane, add a tertiary amine base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Work-up:
-
Dilute the reaction mixture with dichloromethane.
-
Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Conceptual Fluorous Approach to Amide Coupling
Note: This is a conceptual protocol illustrating the principles of fluorous synthesis. The development of a specific fluorous coupling agent would be required.
-
To a biphasic mixture of the carboxylic acid in an organic solvent (e.g., toluene) and a fluorous-tagged coupling reagent in this compound, add the amine.
-
Heat the reaction mixture to a temperature where the two phases become miscible, forming a homogeneous solution.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Work-up:
-
Cool the reaction mixture to room temperature, inducing phase separation.
-
Separate the organic layer containing the product from the fluorous layer containing the spent coupling reagent.
-
Wash the organic layer with an appropriate aqueous solution to remove any by-products.
-
Dry the organic layer and concentrate to yield the purified product.
-
The logical flow for choosing between these two solvents is dictated by the specific requirements of the synthesis.
Conclusion: A Tale of Two Solvents
Dichloromethane remains a highly effective and versatile solvent for a vast range of synthetic applications. Its utility, however, is increasingly overshadowed by significant health and environmental concerns. While not a direct "drop-in" replacement, this compound offers a compelling alternative within the framework of fluorous chemistry. Its unique phase-separation properties enable innovative solutions for catalyst and reagent recycling, paving the way for more sustainable and cost-effective synthetic processes, particularly in large-scale manufacturing.
For the research scientist and drug development professional, the choice between these solvents is not merely one of technical performance but also of strategic foresight. As environmental regulations become more stringent, the adoption of greener alternatives like those enabled by fluorous chemistry will likely become an increasingly important aspect of modern chemical synthesis.
References
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Vedantu. Dichloromethane (CH2Cl2): Structure, Properties, Uses & Safety. Available from: [Link]
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Gaylord Chemical Company, LLC. Dichloromethane Solvent Properties. Available from: [Link]
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Studer, A., Hadida, S., Jeger, P., Wipf, P., & Curran, D. P. (1997). Fluorous Synthesis: A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis. Science, 275(5301), 823-826. Available from: [Link]
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Wikipedia. Fluorous chemistry. Available from: [Link]
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American Chemical Society. DCM Ban: Alternatives & Resources for Dichloromethane. Available from: [Link]
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PubChem. 1,1,1,2,2,3,4,5,5,5-Decafluoropentane. Available from: [Link]
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Ghosh, A. (2015). Green Solvents for Sustainable Organic Synthesis. International Journal of Science and Research (IJSR), 4(11), 1783-1788. Available from: [Link]
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Milo, A. S., Chen, L., Grice, K. A., & Vosburg, D. A. (2025). Alternatives to Dichloromethane for Teaching Laboratories. Journal of Chemical Education. Available from: [Link]
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PubChem. Dichloromethane. Available from: [Link]
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Environmental Protection Agency. (2024). Risk Management for Methylene Chloride. Available from: [Link]
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MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N, N-dimethylformamide. Green Chemistry, 15(3), 596-600. Available from: [Link]
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A Senior Application Scientist's Guide to Analytical Method Validation: A Comparative Analysis of 1H-Perfluoropentane and Traditional Solvents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the validation of analytical methods is the bedrock upon which the safety and efficacy of a drug product are built. It is the rigorous, documented process that proves an analytical procedure is suitable for its intended purpose. A critical, yet often underestimated, component of this process is the choice of solvent. While traditional solvents like acetonitrile and methanol are the workhorses of the modern analytical laboratory, the exploration of novel solvents can unlock new potentials in separation science, particularly for challenging analytes.
This guide provides an in-depth technical comparison of the role of a specialty fluorous solvent, 1H-Perfluoropentane, in the validation of analytical methods, juxtaposed with the performance of well-established traditional solvents. As a Senior Application Scientist, my goal is not to merely present protocols but to delve into the causality behind experimental choices, empowering you to make informed decisions in your own method development and validation endeavors.
The Indispensable Framework of Analytical Method Validation
Before we delve into a comparative analysis of solvents, it is crucial to establish the framework of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines that outline the necessary validation characteristics.[1][2][3][4] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[4]
The core validation parameters that a method must satisfy include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
The following diagram illustrates a typical workflow for the validation of an analytical method, a process that is iterative and interconnected.
Caption: A typical workflow for the validation of an analytical method.
The Role of the Solvent: A Critical Choice
The choice of solvent, particularly in liquid chromatography, is fundamental to achieving the desired separation and, consequently, to the success of the method validation. The solvent system (mobile phase) dictates the elution strength, selectivity, and overall efficiency of the separation.[5][6]
Traditional Solvents: The Industry Standard
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[7] Their properties are well-characterized, and their performance in method validation is extensively documented.
This compound: A Specialty Solvent
This compound (C5HF11) is a fluorinated alkane, belonging to a class of compounds known as fluorous solvents.[8] These solvents are characterized by their unique property of being immiscible with many common organic solvents and water at room temperature, while readily dissolving other highly fluorinated compounds.[8][9] This "fluorophilicity" forms the basis of fluorous separation techniques.
The following table provides a comparative overview of the key physicochemical properties of this compound against common HPLC solvents.
| Property | This compound | Acetonitrile | Methanol | Water |
| Molecular Formula | C5HF11 | C2H3N | CH4O | H2O |
| Molecular Weight ( g/mol ) | 270.04 | 41.05 | 32.04 | 18.02 |
| Boiling Point (°C) | 42 | 82 | 65 | 100 |
| Density (g/mL at 20°C) | ~1.57 | 0.786 | 0.792 | 1.000 |
| Polarity Index | Very Low (non-polar) | 5.8 | 5.1 | 10.2 |
| UV Cutoff (nm) | Not readily available | 190 | 205 | N/A |
| Miscibility with Water | Immiscible | Miscible | Miscible | N/A |
Data compiled from various sources.[10][11][12]
Comparative Analysis of Validation Parameters
The following sections provide a comparative analysis of the expected performance of this compound versus traditional solvents for each of the core validation parameters. It is important to note that due to the specialized nature of this compound, its primary utility is not as a direct replacement for traditional solvents in conventional chromatography but rather in niche applications, which will be reflected in this analysis.
Specificity
Traditional Solvents: In reversed-phase HPLC, specificity is achieved by optimizing the mobile phase composition (e.g., the ratio of acetonitrile or methanol to water/buffer) and other chromatographic parameters to separate the analyte of interest from all potential interferences, such as impurities, degradation products, and matrix components. The polarity differences between these solvents allow for a broad range of selectivity adjustments.[7][13]
This compound:
-
As a Primary Chromatographic Solvent: Due to its very low polarity and immiscibility with aqueous phases, this compound is not suitable as a mobile phase component in traditional reversed-phase HPLC for typical pharmaceutical compounds. Its eluting strength for non-fluorinated analytes on a C18 column would be extremely weak, leading to very long or no elution.
-
For Specialty Applications (Fluorous Chromatography): The true potential for high specificity with this compound lies in "fluorous" chromatography. Here, a fluorous stationary phase is used, and the separation is based on the "fluorophilicity" of the analytes. In this context, this compound could be a component of the mobile phase.
-
Causality: The separation mechanism is driven by fluorine-fluorine interactions.[14] This would provide exceptional specificity for separating highly fluorinated analytes from non-fluorinated or less-fluorinated compounds, a task that can be challenging with traditional reversed-phase methods. For instance, in the analysis of a fluorinated drug candidate, a fluorous HPLC method could separate the active pharmaceutical ingredient (API) from its non-fluorinated precursors with very high resolution.
-
Linearity and Range
Traditional Solvents: Linearity is routinely achieved with high correlation coefficients (R² > 0.99) over a wide concentration range for a vast array of compounds using solvents like acetonitrile and methanol.[3][15][16] The good solubility of most pharmaceutical compounds in these solvent systems is a key factor.
This compound:
-
For Non-Fluorinated Analytes: It is highly unlikely that a linear response could be achieved for typical pharmaceutical compounds using a method based on this compound. The poor solubility of these analytes in this solvent would lead to non-linear detector responses and make it impossible to prepare a linear series of calibration standards.
-
For Fluorinated Analytes: In a fluorous chromatography system, for analytes with sufficient fluorination to be soluble in this compound-containing mobile phases, a linear response is theoretically achievable. The linearity would be dependent on the analyte's solubility and the detector's response characteristics.
Accuracy and Precision
Traditional Solvents: High accuracy (typically 98-102% recovery) and precision (RSD < 2%) are consistently demonstrated in validated HPLC methods using acetonitrile and methanol.[3][4][17][18] The stability of the chromatographic system and the consistent elution of the analyte contribute to these high levels of performance.
This compound:
-
For Non-Fluorinated Analytes: Due to poor solubility and chromatographic performance, it would not be possible to achieve acceptable accuracy and precision.
-
For Fluorinated Analytes: In a fluorous system, for suitable analytes, good accuracy and precision would be attainable. However, the volatility of this compound (boiling point of 42°C) could pose a challenge to maintaining a consistent mobile phase composition, potentially impacting the precision of retention times and peak areas if not carefully controlled.
Robustness
Traditional Solvents: Robustness testing for methods using traditional solvents typically involves small, deliberate changes in parameters like mobile phase composition (e.g., ±2% organic), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).[19][20][21][22] Well-developed methods show that such variations do not significantly impact the results, ensuring the method's reliability.
This compound:
-
Unique Robustness Challenges: A method employing this compound would introduce unique robustness considerations:
-
Mobile Phase Composition: Given its immiscibility with water and partial miscibility with some organic solvents, small variations in mobile phase preparation could lead to phase separation, causing drastic changes in chromatographic performance.
-
Temperature: The low boiling point of this compound means that column temperature would be a highly critical parameter. Small changes in temperature could significantly alter solvent viscosity, vapor pressure, and potentially the miscibility of the mobile phase components, leading to a lack of robustness.
-
System Suitability: The criteria for system suitability would need to be carefully defined to be sensitive to the unique potential failure modes of a fluorous solvent system.
-
The following diagram illustrates a decision-making process for considering the use of a fluorous solvent like this compound.
Caption: A decision tree for the selection of a fluorous solvent system.
Experimental Protocols
While a full experimental protocol for a method using this compound is not feasible due to its niche applications, the following outlines the standard protocols for validating a traditional reversed-phase HPLC method, which serves as a benchmark for comparison.
Protocol 1: Validation of an HPLC Method for Assay of a Drug Substance
1. Specificity:
-
Inject a blank (mobile phase), a placebo (formulation matrix without API), a solution of the API, and a spiked placebo solution.
-
Expose the API to stress conditions (acid, base, oxidation, heat, light) and inject the degraded sample.
-
Acceptance Criteria: The API peak should be free from any co-eluting peaks from the blank, placebo, and known impurities/degradants. Peak purity analysis should confirm the homogeneity of the API peak.
2. Linearity:
-
Prepare a series of at least five standard solutions of the API at concentrations ranging from 50% to 150% of the nominal assay concentration.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant.
3. Accuracy:
-
Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration), with three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze six independent preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
5. Robustness:
-
Systematically vary key method parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% acetonitrile).
-
pH of the aqueous phase (e.g., ±0.2 units).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze the sample under each condition and evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, retention time).
-
Acceptance Criteria: The system suitability parameters should remain within the predefined limits for all variations.
Summary of Comparison and a Senior Application Scientist's Recommendation
The following table summarizes the comparative performance of this compound and traditional solvents in the context of analytical method validation.
| Validation Parameter | Traditional Solvents (Acetonitrile, Methanol) | This compound (inferred performance) |
| Specificity | High, tunable selectivity for a wide range of compounds. | Very low for general analytes; potentially very high for separating fluorinated compounds from non-fluorinated matrix in a fluorous system. |
| Linearity & Range | Excellent (R² > 0.99) over a wide range for most analytes. | Not achievable for most non-fluorinated analytes. Potentially good for highly fluorinated analytes in a dedicated fluorous system. |
| Accuracy | High (98-102% recovery is standard). | Not achievable for most non-fluorinated analytes. Potentially high for soluble fluorinated analytes, but requires careful control. |
| Precision | High (RSD < 2% is standard). | Poor for most non-fluorinated analytes. Potential for good precision with fluorinated analytes, but may be compromised by the solvent's volatility. |
| Robustness | Well-understood and manageable with proper method development. | Potentially poor due to high volatility and sensitivity to temperature and mobile phase composition. Represents a significant challenge. |
Recommendation:
As a Senior Application Scientist, my recommendation is grounded in practicality and fitness for purpose. Traditional solvents like acetonitrile and methanol should be the default choice for the vast majority of analytical method development and validation projects in the pharmaceutical industry. Their well-understood properties, versatility, and the extensive body of knowledge surrounding their use provide a reliable and efficient path to validated methods for a wide array of drug substances and products.
This compound and other fluorous solvents should be considered specialty tools, reserved for specific and challenging analytical problems that cannot be adequately addressed by conventional methods. The primary area where these solvents may offer a distinct advantage is in the analysis of highly fluorinated compounds, where their unique "fluorophilicity" can be leveraged to achieve separations that are otherwise difficult or impossible.
Any endeavor to develop and validate a method using a fluorous solvent system should be approached with a clear understanding of the potential challenges, particularly concerning analyte solubility and method robustness. The investment in developing such a specialized method should be justified by a clear and significant benefit in analytical performance for the specific problem at hand.
References
- International Council for Harmonisation. ICH Q2(R2)
- U.S. Food and Drug Administration.
- United States Pharmacopeia.
- International Council for Harmonisation. ICH Q14 Analytical Procedure Development. 2023.
- Dolan, J. W. Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager.
- Sadek, P. et al. High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. 2023.
- Ermer, J. and Miller, J. H. M. Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH. 2005.
- Zhang, W. Fluorous Solid-Phase Extraction (F-SPE). In Fluorous Chemistry. 2012.
- Vogt, F. G. and Kord, A. S. Development of a Validated, Robust HPLC Method.
- Borman, P. et al. The Application of Quality by Design to Analytical Methods. Pharmaceutical Technology. 2007.
- Talebpour, Z. et al.
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- Curran, D. P. Fluorous Chemistry: A New Domain for Synthesis and Separation.
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- BenchChem. A Comprehensive Guide to Robustness Testing of an HPLC Method for Trimethobenzamide D6 Analysis.
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- NIH.
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- Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties.
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A Comparative Guide to Green Chemistry Metrics: Evaluating 1H-Perfluoropentane Against Alternative Solvents
For the modern researcher and drug development professional, solvent selection is a critical decision point that extends far beyond mere solubility and reactivity. With the principles of green chemistry now firmly embedded in process development, a solvent's environmental, health, and safety profile is a paramount consideration. Solvents frequently constitute the largest mass component in chemical processes, making them a primary driver of a reaction's overall environmental impact.[1][2][3]
This guide provides an in-depth assessment of 1H-Perfluoropentane, a fluorinated solvent, through the lens of established green chemistry metrics. We will objectively compare its performance and sustainability profile with a range of conventional and emerging alternative solvents. Our goal is to equip you, our scientific colleagues, with the data and frameworks necessary to make informed, responsible, and scientifically sound solvent choices that align with sustainability goals without compromising process performance.
Pillar 1: The Foundations of Solvent Assessment - Key Green Chemistry Metrics
To quantitatively and qualitatively assess a solvent's "greenness," we rely on a toolkit of metrics.[4][5] These tools move us from subjective assessments to data-driven decisions. While dozens of metrics exist, we will focus on the most impactful and widely adopted in the pharmaceutical and chemical industries.
-
Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute's Pharmaceutical Roundtable, PMI is a holistic metric that considers all materials used in a process.[6][7] It is the ratio of the total mass of inputs (raw materials, reagents, and solvents) to the mass of the final product.[6] A lower PMI signifies a more efficient and less wasteful process.
-
Formula: PMI = (Total Mass of Inputs [kg]) / (Mass of Product [kg])[6]
-
-
E-Factor (Environmental Factor): A closely related metric, the E-Factor focuses specifically on waste generation.[8][9] It is calculated as the total mass of waste produced per unit of product. The ideal E-Factor is 0.
-
Solvent Selection Guides: Industry consortia, notably CHEM21 and GlaxoSmithKline (GSK), have developed comprehensive solvent selection guides.[10][11][12] These guides rank solvents into categories like "Recommended," "Problematic," or "Hazardous" based on a composite score of their Safety, Health, and Environmental (SHE) impacts.[1][2][13] The scoring is aligned with the Globally Harmonized System (GHS) for chemical classification.[2][10]
-
Life Cycle Assessment (LCA): LCA is the most comprehensive environmental evaluation method, assessing impacts across a product's entire life, from raw material extraction ("cradle") to final disposal ("grave").[14][15] While data-intensive, it provides a holistic view of a solvent's true environmental footprint, including its production, use, and end-of-life phase.[14][16]
Caption: Core green chemistry metrics for solvent evaluation.
Pillar 2: A Profile of this compound
This compound (CAS 375-61-1) is a hydrofluoroether (HFE). Fluorinated solvents are known for their unique physical properties, including high chemical inertness, thermal stability, low surface tension, and hydrophobicity.[17] These characteristics can be advantageous in specific applications, such as electronics cleaning or as reaction media for sensitive reagents.[17]
However, the very stability conferred by the strong carbon-fluorine bond raises significant environmental concerns, primarily related to persistence.[17][18]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 375-61-1 | [19][20] |
| Molecular Formula | C₅HF₁₁ | [19][21][22] |
| Molecular Weight | 270.05 g/mol | [23] |
| Boiling Point | ~46 °C | [19] |
| Density | ~1.573 g/cm³ | [21] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [23] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [23][24] |
| Environmental Notes | Not readily biodegradable. Discharge into the environment must be avoided. | [19][25] |
Pillar 3: Comparative Analysis of this compound
Here, we assess this compound against a selection of common laboratory solvents using the metrics previously introduced. The chosen solvents represent different chemical classes and varying "green" credentials.
Performance in Solvent Selection Guides
While not always explicitly listed in public-facing guides, we can infer the ranking of this compound based on the methodologies of guides like CHEM21.[1][10] These guides heavily penalize solvents with significant health hazards and poor environmental scores.
-
Health Score: The presence of H315, H319, and H335 hazard statements contributes negatively to its health score. Furthermore, its high volatility and low boiling point (<85°C) increase occupational exposure risk, which further elevates the hazard score in the CHEM21 methodology.[1]
-
Environmental Score: A boiling point below 50°C results in a poor environmental score (a value of 7 out of 10) in the CHEM21 framework, reflecting its potential to become a volatile organic compound (VOC).[13]
-
Safety Score: It is non-combustible, which is a positive attribute for its safety score.[24]
Combining these factors, this compound would unequivocally be placed in the "Problematic" or "Hazardous" categories, making it an undesirable choice from a green chemistry perspective.
Table 2: Comparative Ranking of Solvents based on CHEM21/GSK Principles
| Solvent | Chemical Class | Typical Green Ranking | Key Justification |
| Water | - | Highly Recommended | Non-toxic, non-flammable, abundant.[26][27] |
| Ethanol | Alcohol | Recommended | Bio-derived, low toxicity, biodegradable. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Recommended | Bio-derived alternative to THF with a better safety profile.[28] |
| Toluene | Aromatic Hydrocarbon | Problematic | Neurotoxicity, environmental persistence. |
| This compound | Fluorinated Ether | Problematic / Hazardous | Health hazards (H315/319/335), high volatility, environmental persistence. |
| Dichloromethane (DCM) | Chlorinated | Hazardous | Suspected carcinogen, high environmental impact.[29] |
Impact on Mass-Based Metrics (PMI & E-Factor)
PMI and E-Factor are process-specific, not inherent to a solvent.[8][30] However, the choice of solvent is a dominant factor.
-
Mass Contribution: With a density of ~1.57 g/cm³, this compound is significantly denser than most common organic solvents (e.g., Toluene at 0.87 g/cm³, Ethanol at 0.79 g/cm³). In processes where solvents are measured by volume, using this compound will contribute nearly twice the mass to the "Total Mass of Inputs," directly inflating the PMI.
-
Recyclability: Reducing PMI often hinges on efficient solvent recovery and recycling. While its relatively low boiling point suggests distillative recovery is feasible, the environmental impact of its production must be considered. Life cycle assessments show that the production of many solvents carries a significant environmental burden.[15][31] Therefore, if a solvent's production is energy-intensive or uses hazardous materials, recycling becomes imperative to minimize the overall impact.[31] Given the complexities of fluorochemical manufacturing, the production of this compound likely has a substantial environmental footprint.
Life Cycle Assessment and Environmental Fate
This is the most critical area of concern for this compound and many fluorinated compounds.
-
Persistence: The safety data sheet explicitly states it is "not readily biodegradable."[25] Organofluorine compounds are known for their extreme persistence in the environment, leading to potential bioaccumulation and unforeseen long-term ecological effects.[17][18]
-
Contrast with Alternatives: This contrasts sharply with greener alternatives. Bio-based solvents like ethanol and 2-MeTHF are derived from renewable feedstocks and are biodegradable.[28][33] Solvents like supercritical CO₂ offer a non-toxic, non-flammable medium that can be easily recycled with minimal environmental impact.[26][33]
Pillar 4: Experimental Workflow - A Practical Approach to Metric Application
To translate theory into practice, we propose a standardized workflow for assessing a solvent's impact on the PMI of a common chemical transformation.
Protocol: Comparative PMI Analysis for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines the steps to calculate and compare the PMI when a standard Suzuki coupling is performed in a traditional solvent (e.g., Toluene) versus an alternative like this compound.
-
Reaction Setup (Mass Tracking):
-
Accurately weigh all input materials: aryl halide (m_aryl), boronic acid (m_boronic), catalyst (m_cat), base (m_base), and solvent (m_solvent).
-
Crucial Step: The total input mass is the sum of all these components.
-
-
Reaction Execution:
-
Perform the reaction under identical conditions (temperature, time) for each solvent being tested.
-
-
Workup and Isolation (Mass Tracking):
-
Accurately weigh all materials used in the workup phase, including any additional solvent, water, extraction solvents (m_extract), and drying agents (m_drying). These are also part of the total input mass.
-
-
Product Quantification:
-
After purification (e.g., chromatography), isolate the final product and determine its final, dry mass (m_product).
-
-
PMI Calculation:
-
Calculate the total mass input: Total Mass In = m_aryl + m_boronic + m_cat + m_base + m_solvent + m_extract + m_drying + ...
-
Calculate the PMI: PMI = Total Mass In / m_product
-
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A Comparative Guide to Catalyst Solubility in 1H-Perfluoropentane: Principles, Data, and Experimental Protocols
For researchers, scientists, and drug development professionals venturing into the realm of fluorous chemistry, the choice of solvent and the solubility of catalysts are paramount for successful reaction design and product separation. 1H-Perfluoropentane (C₅HF₁₁), a partially fluorinated alkane, offers a unique solvent environment due to its distinct physical and chemical properties. This guide provides an in-depth comparison of the solubility of various catalyst classes in this compound, supported by experimental data and detailed protocols to empower your research and development endeavors.
The Foundation: Understanding Fluorous Chemistry and this compound
Fluorous chemistry leverages the unique properties of highly fluorinated compounds to facilitate catalyst and product separation.[1] The core principle lies in the immiscibility of many fluorous solvents, such as perfluorocarbons, with common organic solvents at ambient temperatures.[2][3] This immiscibility allows for the creation of biphasic systems, where a fluorous-soluble catalyst can be easily separated from the product in the organic phase by simple decantation.
This compound (CAS 375-61-1) is a specialty solvent with a molecular weight of 270.04 g/mol .[4][5] Its properties make it an interesting medium for catalysis. Unlike fully perfluorinated alkanes, the presence of a single hydrogen atom can subtly influence its solvent characteristics.
A critical aspect of employing fluorous solvents is the necessity of modifying catalysts to render them soluble in this unique medium. Unmodified catalysts, especially those with significant polarity, generally exhibit poor solubility in perfluorinated solvents.[6] To overcome this, catalysts are often "tagged" with long-chain perfluoroalkyl groups, commonly referred to as "fluorous ponytails."[1][2][3] The length and number of these fluorous tags directly influence the catalyst's partition coefficient and, consequently, its solubility in the fluorous phase.[7]
Comparative Solubility of Catalyst Classes in this compound
The solubility of a catalyst in this compound is highly dependent on the nature of the catalyst itself and the extent of its fluorous tagging. Below is a comparative overview of different catalyst classes.
Organometallic Catalysts
Organometallic complexes are widely used in a vast array of organic transformations. For their application in fluorous systems, ligands are typically functionalized with perfluoroalkyl chains.
| Catalyst Type | Fluorous Tag Example | Typical Solubility in Perfluorinated Solvents | Key Applications in Fluorous Systems |
| Rhodium Complexes | Ligands with -(CH₂)₂-(CF₂)₇CF₃ ponytails | Moderate to High | Hydroformylation, Hydroboration |
| Palladium Complexes | Perfluoro-tagged phosphine ligands | Variable, temperature-dependent[8] | Suzuki and Sonogashira couplings[9] |
| Nickel Complexes | Ligands with fluorous β-diketones | Moderate | Oxidation reactions |
| Iridium Complexes | Perfluorinated imidazolium salts | Generally low for traditional catalysts (<0.1 mg/mL)[6] | Signal Amplification By Reversible Exchange (SABRE)[10] |
Note: Quantitative solubility data in this compound is scarce in the literature. The provided solubilities are qualitative assessments based on data in analogous perfluorinated solvents. A significant challenge remains the inherently low solubility of many traditional organometallic catalysts, necessitating the design of bespoke fluorous-tagged ligands.[6]
Phase-Transfer Catalysts (PTCs)
Phase-transfer catalysts facilitate the reaction between reactants in different immiscible phases. Fluorous PTCs are designed for easy recovery and reuse.
| Catalyst Type | Fluorous Tag Example | Typical Solubility in Perfluorinated Solvents | Key Applications in Fluorous Systems |
| Crown Ethers | Dibenzo-18-crown-6 with perfluorinated side chains | High | Solid-liquid phase transfer catalysis[11] |
| Quaternary Ammonium Salts | Tetraalkylammonium salts with perfluoroalkyl chains | High | Nucleophilic substitution reactions[11][12] |
Fluorous-tagged crown ethers have demonstrated the ability to transfer anions from a solid surface into a non-coordinating perfluorocarbon phase, highlighting their efficacy.[11]
Enzyme Catalysis
Experimental Protocol: Determining Catalyst Solubility in this compound
This protocol provides a standardized method for determining the solubility of a solid catalyst in this compound at a given temperature.
Objective: To quantitatively measure the solubility of a fluorous-tagged catalyst in this compound.
Materials:
-
Catalyst of interest (fluorous-tagged)
-
This compound (high purity)
-
Analytical balance (± 0.01 mg)
-
Temperature-controlled shaker or water bath
-
Vials with PTFE-lined caps
-
Syringe filters (0.2 µm, PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, ICP-MS for metal catalysts)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid catalyst to a pre-weighed vial. The excess is crucial to ensure saturation.
-
Record the initial mass of the catalyst.
-
Add a known volume or mass of this compound to the vial.
-
Seal the vial tightly with a PTFE-lined cap.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.
-
Immediately filter the solution through a 0.2 µm PTFE syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Determine the mass of the filtered solution in the volumetric flask.
-
Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature below the catalyst's decomposition point.
-
Once the solvent is completely removed, weigh the volumetric flask containing the dried catalyst residue.
-
The mass of the dissolved catalyst is the final mass of the flask minus its initial tare mass.
-
Alternatively, for catalysts with a chromophore or a metallic center, the concentration of the filtered solution can be determined using a suitable analytical technique (e.g., UV-Vis spectroscopy with a calibration curve, or ICP-MS).
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the mass of the dissolved catalyst and the volume of the solvent used.
Solubility (g/L) = (Mass of dissolved catalyst in g) / (Volume of solvent in L)
-
Self-Validation and Trustworthiness:
-
Repeat the experiment at least three times to ensure reproducibility.
-
Visually inspect the solution after equilibration to confirm the presence of excess undissolved solid.
-
Perform a control experiment with no catalyst to account for any potential residue from the solvent or apparatus.
Visualizing Experimental Workflows
Diagram: Fluorous Biphase System (FBS) for Catalyst Recycling
Caption: Workflow of a Fluorous Biphase System for catalyst recovery.
Diagram: Protocol for Solubility Determination
Caption: Step-by-step protocol for determining catalyst solubility.
Conclusion
The solubility of catalysts in this compound is a critical parameter in the design of efficient fluorous-based catalytic systems. While quantitative data remains sparse for this specific solvent, the principles of fluorous chemistry provide a clear direction: the incorporation of perfluoroalkyl "ponytails" is essential for achieving significant solubility. Organometallic and phase-transfer catalysts have been successfully adapted for use in fluorous media, enabling innovative approaches to catalyst recycling and green chemistry. The provided experimental protocol offers a robust framework for researchers to generate their own comparative solubility data, paving the way for the development of novel and sustainable chemical processes.
References
- High H2 Solubility of Perfluorocarbon Solvents and Their Use in 2 Reversible Polarization Transfer from para-Hydrogen - White Rose Research Online. (2025).
- High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen | Request PDF - ResearchGate. (n.d.).
- Chapter 8: Fluorous Solvents and Related Systems - Books. (2013).
- Perfluoropentane | C5F12 | CID 12675 - PubChem - NIH. (n.d.).
- Fluorous Chemistry - TCI Chemicals. (n.d.).
- This compound - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
- Fluorous chemistry - Wikipedia. (n.d.).
- Fluorous Catalysts: Recycling and Reuse, 2010–2021 | Request PDF - ResearchGate. (2022).
- This compound - Apollo Scientific. (2022).
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- High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen | The Journal of Physical Chemistry Letters - ACS Publications. (2025).
- Fluorous Catalysis under Homogeneous Conditions without Fluorous Solvents: A “Greener” Catalyst Recycling Protocol Based upon Temperature-Dependent Solubilities and Liquid/Solid Phase Separation | Journal of the American Chemical Society. (n.d.).
- CO2-Induced Miscibility of Fluorous and Organic Solvents for Recycling Homogeneous Catalysts | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
- Perfluorocarbon Soluble Crown Ethers as Phase Transfer Catalysts | Request PDF. (2025).
- In situ enzyme activity in the dissolved and particulate fraction of the fluid from four pitcher plant species of the genus Nepenthes - PubMed. (n.d.).
- Fluorous Organometallic Chemistry - OUCI. (n.d.).
- Perfluoropentane - Wikipedia. (n.d.).
- This compound | CAS 375-61-1 | SCBT. (n.d.).
- Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers - MDPI. (n.d.).
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A Senior Application Scientist's Guide to 1H-Perfluoropentane in Named Reactions: A Performance Benchmark
For the modern researcher in synthetic chemistry, the choice of solvent is a critical decision that profoundly influences reaction outcomes, from yield and purity to scalability and environmental impact. While traditional organic solvents have long been the workhorses of the laboratory, the emergence of fluorous solvents has opened new avenues for process optimization, particularly in catalyst-intensive reactions. This guide provides an in-depth technical comparison of 1H-Perfluoropentane against conventional solvents in key named reactions, offering field-proven insights and experimental data to inform your synthetic strategies.
The Rise of Fluorous Solvents: A Paradigm Shift in Reaction Design
Fluorous chemistry leverages the unique properties of perfluorinated compounds, which are immiscible with most organic solvents at ambient temperatures, creating a distinct "fluorous phase."[1][2] This property is the cornerstone of fluorous biphasic catalysis, a powerful technique for the seamless separation and recovery of expensive catalysts.[2] this compound (C₅HF₁₁) is a prime example of a fluorous solvent, valued for its chemical inertness, thermal stability, and distinct solubility profile.[3][4]
Table 1: Physicochemical Properties of this compound and Common Solvents
| Property | This compound | Toluene | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) |
| Formula | C₅HF₁₁[3] | C₇H₈ | C₄H₈O | C₃H₇NO |
| Molecular Weight ( g/mol ) | 270.04[3] | 92.14 | 72.11 | 73.09 |
| Boiling Point (°C) | 45[4] | 110.6 | 66 | 153 |
| Density (g/mL at 20°C) | ~1.67 | 0.867 | 0.889 | 0.944 |
The high density and immiscibility of this compound facilitate straightforward separation from less dense organic phases, a key advantage in downstream processing.
Performance Benchmark in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in the synthesis of pharmaceuticals and complex organic molecules. However, the cost and toxicity of palladium catalysts necessitate efficient recovery and recycling. Here, we benchmark the performance of this compound in two of the most ubiquitous cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction.
The Suzuki-Miyaura Coupling: A Tale of Two Phases
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Traditionally, this reaction is performed in solvents like toluene, THF, or DMF.
Conventional Approach: Suzuki-Miyaura Coupling in Toluene
A standard Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid in toluene, catalyzed by a palladium complex, can be expected to proceed with high yield.[5][6][7][8]
Experimental Protocol: Suzuki-Miyaura Coupling in Toluene
-
To a flask containing a solution of 4-bromotoluene (1 mmol) and phenylboronic acid (1.2 mmol) in toluene (10 mL), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and a base (e.g., K₂CO₃, 2 mmol).
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.
-
The product is isolated via column chromatography.
Fluorous Biphasic Approach with this compound
The true power of this compound in this context lies in facilitating a fluorous biphasic system. In this setup, a fluorous-tagged palladium catalyst is dissolved in this compound, while the reactants remain in a conventional organic solvent, such as toluene. At elevated temperatures, the two phases become miscible, allowing the reaction to proceed homogeneously. Upon cooling, the phases separate, with the fluorous catalyst sequestered in the this compound layer, ready for reuse.[9][10]
Experimental Protocol: Fluorous Biphasic Suzuki-Miyaura Coupling
-
In a reaction vessel, combine a solution of 4-bromotoluene (1 mmol) and phenylboronic acid (1.2 mmol) in toluene (5 mL).
-
Add a separate phase of this compound (5 mL) containing a fluorous-tagged palladium catalyst (e.g., a palladacycle with perfluoroalkyl chains).
-
Add a base (e.g., K₂CO₃, 2 mmol).
-
Heat the biphasic mixture to 100°C with vigorous stirring to ensure miscibility.
-
After 12 hours, cool the reaction to room temperature, allowing the phases to separate.
-
The upper organic layer containing the product is decanted, and the lower fluorous phase containing the catalyst is retained for subsequent reaction cycles.
Table 2: Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | Conventional (Toluene) | Fluorous Biphasic (Toluene/1H-Perfluoropentane) |
| Product Yield | High (typically >90%)[5][6][7][8] | High (comparable to conventional) |
| Catalyst Recovery | Difficult, requires chromatography | >95% via phase separation[9][10] |
| Solvent System | Single organic phase | Biphasic (organic/fluorous) |
| Workup | Aqueous extraction, chromatography | Simple phase separation |
The Heck Reaction: Enhancing Efficiency and Sustainability
The Heck reaction, the palladium-catalyzed arylation of alkenes, is another cornerstone of C-C bond formation.[11] Similar to the Suzuki coupling, it often employs polar aprotic solvents like DMF.
Conventional Approach: Heck Reaction in DMF
The reaction of iodobenzene and styrene in DMF typically proceeds with good yields.[12][13]
Experimental Protocol: Heck Reaction in DMF
-
In a flask, dissolve iodobenzene (1 mmol), styrene (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and a base (e.g., triethylamine, 1.5 mmol) in DMF (10 mL).
-
Heat the mixture to 120°C for 6 hours.
-
After cooling, the reaction is worked up by partitioning between water and an organic solvent, followed by chromatographic purification.
Fluorous Biphasic Approach with this compound
A fluorous biphasic system offers significant advantages in the Heck reaction, primarily through catalyst recycling.[14][15] The principle remains the same: a fluorous-tagged catalyst is sequestered in the this compound phase post-reaction.
Experimental Protocol: Fluorous Biphasic Heck Reaction
-
Combine iodobenzene (1 mmol) and styrene (1.2 mmol) in a suitable organic solvent (e.g., toluene, 5 mL).
-
Add a fluorous phase of this compound (5 mL) containing a fluorous-tagged palladium catalyst.
-
Add a base (e.g., triethylamine, 1.5 mmol).
-
Heat the biphasic mixture to 120°C with vigorous stirring.
-
After 6 hours, cool to room temperature to induce phase separation.
-
Isolate the product from the organic phase and reuse the fluorous phase containing the catalyst.
Table 3: Comparative Performance in the Heck Reaction
| Parameter | Conventional (DMF) | Fluorous Biphasic (Organic/1H-Perfluoropentane) |
| Product Yield | Good to excellent (typically >80%)[12][13] | Good to excellent (comparable to conventional) |
| Catalyst Recovery | Difficult | High (>95%) via phase separation[14][15] |
| Green Chemistry Aspect | Use of a high-boiling point, polar aprotic solvent | Facilitates catalyst recycling, reducing waste |
The Grignard Reaction: A Case for Solvent Specificity
The Grignard reaction is a fundamental method for forming carbon-carbon bonds through the addition of an organomagnesium halide to a carbonyl compound. The choice of solvent is paramount for the success of this reaction.
Why this compound is Unsuitable for Grignard Reactions
Grignard reagents are highly reactive and require an aprotic, anhydrous ethereal solvent, such as diethyl ether or THF.[16][17] These solvents are crucial for two reasons:
-
Solvation and Stabilization: The lone pairs on the ether oxygen atoms coordinate to the magnesium center of the Grignard reagent, forming a soluble and stable complex. This stabilization is essential for the reagent's formation and reactivity.
-
Aprotic Nature: Grignard reagents are strong bases and will be quenched by any protic species, including water and alcohols.
This compound, being a non-polar and non-coordinating solvent, cannot stabilize the Grignard reagent. Furthermore, the high strength of the C-F bond makes the direct formation of a Grignard reagent from a fluorinated organic halide exceedingly difficult. Therefore, this compound is not a viable solvent for Grignard reactions.
The Gold Standard: Grignard Reaction in THF
A typical Grignard reaction, such as the reaction of bromobenzene with benzaldehyde, is reliably performed in THF, yielding diphenylmethanol with high efficiency.[16][17]
Experimental Protocol: Grignard Reaction in THF
-
In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of bromobenzene (1 mmol) in anhydrous THF (5 mL) to magnesium turnings (1.1 mmol).
-
Once the Grignard reagent is formed, cool the solution to 0°C and add a solution of benzaldehyde (1 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by chromatography.
Table 4: Solvent Suitability for Grignard Reactions
| Solvent | Suitability for Grignard Reaction | Rationale |
| This compound | Unsuitable | Non-coordinating, unable to stabilize the Grignard reagent. |
| Tetrahydrofuran (THF) | Highly Suitable | Aprotic, ethereal solvent that stabilizes the Grignard reagent.[16][17] |
| Diethyl Ether | Highly Suitable | Aprotic, ethereal solvent that stabilizes the Grignard reagent. |
| Toluene | Unsuitable | Non-coordinating, does not effectively solvate the Grignard reagent. |
| DMF | Unsuitable | Reacts with the Grignard reagent. |
Conclusion: A Strategic Choice for Modern Synthesis
This compound is not a universal solvent but rather a specialized tool that offers significant advantages in specific applications. For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, its utility in creating fluorous biphasic systems for catalyst recycling is a compelling reason for its adoption, aligning with the principles of green chemistry by reducing waste and cost.
Conversely, for reactions with strict solvent requirements, such as the Grignard reaction, this compound is unsuitable due to its inability to stabilize the reactive organometallic species. In these cases, traditional ethereal solvents remain the undisputed choice.
As Senior Application Scientists, we advocate for a nuanced approach to solvent selection, one that is guided by the specific demands of the reaction and a forward-thinking perspective on sustainability and process efficiency. This compound represents a valuable addition to the synthetic chemist's toolkit, enabling innovative solutions to long-standing challenges in catalysis and purification.
References
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Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. (2025). RSC Publishing. Retrieved from [Link]
-
Yield of the coupling product in the Heck reaction of styrene and iodobenzene. ResearchGate. Retrieved from [Link]
-
Highly Active Thermomorphic Fluorous Palladacycle Catalyst Precursors for the Heck Reaction; Evidence for a Palladium Nanoparticle Pathway. ACS Publications. Retrieved from [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. Retrieved from [Link]
-
Fluorous Catalysis under Homogeneous Conditions without Fluorous Solvents: A “Greener” Catalyst Recycling Protocol Based upon Temperature-Dependent Solubilities and Liquid/Solid Phase Separation. ACS Publications. Retrieved from [Link]
-
The Suzuki-Miyaura reaction of phenylboronic acid with 4-bromotoluene... ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). ResearchGate. Retrieved from [Link]
-
The Suzuki coupling of 4-bromotoluene with phenylboronic acid (after 30... ResearchGate. Retrieved from [Link]
-
Repeated Suzuki reaction of 4-bromotoluene ( 6 ) with phenylboronic... ResearchGate. Retrieved from [Link]
-
Synthesis Of Grignard Reagent And Benzaldehyde. Bartleby.com. Retrieved from [Link]
-
Perfluoropentane. Grokipedia. Retrieved from [Link]
-
1H,5H-Perfluoropentane. PubChem. Retrieved from [Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Retrieved from [Link]
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perfluoropentane. NIST/TRC Web Thermo Tables. Retrieved from [Link]
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This compound. NIST WebBook. Retrieved from [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]
-
Comparative Suzuki reaction of 4-bromotoluene (1a) and phenylboronic... ResearchGate. Retrieved from [Link]
-
GRIGNARD REACTION – Synthesis of Benzoic Acid. University of Missouri–St. Louis. Retrieved from [Link]
-
This compound. NIST WebBook. Retrieved from [Link]
-
Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. (2025). Biological and Molecular Chemistry. Retrieved from [Link]
-
7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Retrieved from [Link]
-
Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst. PubMed. Retrieved from [Link]
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Royal Society of Chemistry. Retrieved from [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Bohrium. Retrieved from [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. Retrieved from [Link]
-
Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC. Retrieved from [Link]
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Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1H-Perfluoropentane
<_-3a_p="">
For the modern researcher, scientist, and drug development professional, meticulous chemical handling and disposal are not just procedural mandates—they are integral to scientific excellence and corporate responsibility. This guide provides an in-depth, actionable framework for the proper disposal of 1H-Perfluoropentane, ensuring the safety of laboratory personnel and the preservation of our environment.
Understanding this compound: Key Characteristics and Safety Imperatives
This compound (CAS 375-61-1) is a hydrofluorocarbon (HFC) valued for its unique properties in various laboratory applications.[1][2] However, its chemical stability and classification as a potent greenhouse gas necessitate a disposal protocol grounded in scientific understanding and regulatory compliance.[3] Improper disposal can lead to long-term environmental persistence.[4]
At the forefront of safe handling is the consistent use of appropriate Personal Protective Equipment (PPE). The nature of this compound dictates the following minimum requirements to mitigate risks of exposure.
| Protective Equipment | Specifications and Rationale |
| Eye Protection | Tightly fitting safety goggles or a full-face shield are mandatory to prevent contact with eyes, which can cause serious irritation.[4][5][6] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile) are essential to prevent skin irritation upon contact.[4][5][6] |
| Respiratory Protection | All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors which may cause respiratory irritation.[4][5][6] |
| Protective Clothing | A lab coat and, where necessary, fire/flame resistant and impervious clothing should be worn to protect against accidental splashes and spills.[5][6] |
The Disposal Protocol: A Step-by-Step Operational Plan
The proper disposal of this compound is a systematic process that demands precision at every stage. Adherence to this protocol is critical for safety and environmental compliance.
-
Segregation and Waste Identification: Immediately designate a specific, clearly labeled container for this compound waste. Crucially, this waste stream must be kept separate from all other chemical waste to prevent hazardous reactions and to facilitate correct disposal.[7]
-
Container Selection and Management: Utilize a robust, chemically-resistant container, such as those made from high-density polyethylene (HDPE). The container must be kept tightly closed in a cool, dry, and well-ventilated area.[5][6] Due to its low boiling point, be aware that sealed containers may build up pressure.[5]
-
Labeling: Every waste container must be meticulously labeled in accordance with institutional and regulatory standards. The label should include: "Hazardous Waste," the full chemical name "this compound," and its CAS number (375-61-1).
-
Accidental Release Measures: In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[4][6] For small spills, use an inert absorbent material like sand, earth, or vermiculite.[5] For larger spills, dike the area and use explosion-proof equipment for recovery.[4] In all cases, prevent the spillage from entering drains or waterways.[5][6]
-
Final Disposal: The ultimate disposal of this compound must be conducted by a licensed chemical destruction plant, typically through controlled incineration with flue gas scrubbing.[6] Do not discharge into sewer systems or contaminate water, foodstuffs, or soil.[6] Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service to arrange for collection.
The Scientific Rationale and Regulatory Framework
The stringent disposal procedures for this compound are dictated by its chemical properties and environmental impact. As a hydrofluorocarbon, it is part of a class of substances that the U.S. Environmental Protection Agency (EPA) is phasing down due to their high global warming potential.[8][9] The American Innovation and Manufacturing (AIM) Act has established a framework to reduce the production and consumption of HFCs, underscoring the federal mandate to manage these chemicals responsibly.[9][10][11]
The environmental persistence of fluorinated compounds means they are not readily biodegradable and can have long-term adverse effects if released into the environment.[3][4] Therefore, the only acceptable disposal method is complete destruction via high-temperature incineration.
Disposal Workflow Diagram
This diagram outlines the decision-making process for the safe and compliant disposal of this compound waste.
Caption: A streamlined workflow for the proper disposal of this compound.
By integrating these scientifically-grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, responsibility, and environmental stewardship.
References
- Synquest Labs.
- Apollo Scientific.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - this compound 98.
- U.S. Environmental Protection Agency. Management of Certain Hydrofluorocarbons and Substitutes under Subsection (h)
- Global Cold Chain Alliance. EPA Finalizes Rule on Phasedown of Hydrofluorocarbons.
- U.S. Environmental Protection Agency. Frequent Questions on the Phasedown of Hydrofluorocarbons.
- F2 Chemicals Ltd.
- PubMed. Environmental Hazards and Health Risk of Common Liquid Perfluoro-N-Alkanes, Potent Greenhouse Gases.
- Beveridge & Diamond. EPA Finalizes Rule Phasing Down Hydrofluorocarbons.
- ChemicalBook. This compound 98 | 375-61-1.
- EHS Today. EPA Finalizes Rule Cutting Hydrofluorocarbons.
- Santa Cruz Biotechnology. This compound | CAS 375-61-1.
- BenchChem.
- Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.
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- 11. gcca.org [gcca.org]
An In-depth Technical Guide to Personal Protective Equipment for Handling 1H-Perfluoropentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential personal protective equipment (PPE), safety protocols, and handling procedures for 1H-Perfluoropentane (CAS 375-61-1). As a fluorinated organic compound, its unique properties demand rigorous safety measures to protect laboratory personnel and the environment. This document is designed to serve as a critical resource, moving beyond mere compliance to instill a deep understanding of the causality behind each safety recommendation.
Hazard Identification and Risk Assessment: Understanding this compound
This compound (C₅HF₁₁) is a colorless liquid that presents several hazards requiring stringent control measures.[1] A thorough risk assessment is the foundation of safe handling. The primary hazards are skin, eye, and respiratory irritation.[2][3] Furthermore, its classification as a per- and polyfluoroalkyl substance (PFAS) underscores its environmental persistence, necessitating careful containment and disposal.[2]
A critical, though less immediate, hazard is the potential for thermal decomposition. When exposed to high temperatures, such as in a fire, this compound can generate highly toxic and corrosive fumes, including hydrogen fluoride (HF).[2] Exposure to HF can cause severe, penetrating chemical burns that may have delayed effects.[4][5][6]
| Property | Value | Implication for Handling |
| CAS Number | 375-61-1 | Unique identifier for substance verification.[2][7][8] |
| Molecular Formula | C₅HF₁₁ | Indicates a highly fluorinated alkane structure.[7][8] |
| Molecular Weight | 270.05 g/mol | Relevant for calculations and stoichiometric considerations. |
| Appearance | Colorless Liquid | Visual identification.[1] |
| Boiling Point | 46°C (114.8°F) | Low boiling point indicates high volatility; vapors can accumulate quickly in poorly ventilated areas.[9] |
| Primary Hazards | Skin Irritant (H315), Serious Eye Irritant (H319), May Cause Respiratory Irritation (H335) | Dictates the need for comprehensive skin, eye, and respiratory protection.[3][10] |
| Incompatibilities | Alkali metals, finely divided metals (Al, Mg, Zn), strong bases, strong oxidizing agents | Requires segregated storage and avoidance of contact with these materials to prevent hazardous reactions.[2] |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are paramount. Engineering controls, such as chemical fume hoods, are the first line of defense, but appropriate PPE provides the essential barrier to prevent direct exposure.
Eye and Face Protection
Due to its classification as a serious eye irritant, robust eye protection is mandatory.[2][3]
-
Minimum Requirement: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9] Standard safety glasses, even with side shields, do not provide adequate protection against splashes.[4]
-
High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes, working under pressure), a face shield must be worn in addition to chemical splash goggles.[2][11]
Skin and Body Protection
Contact with this compound causes skin irritation.[2][3] Protective clothing must be worn to prevent any skin contact.
-
Gloves: Chemical-resistant gloves are required.[2][9] The specific glove material should be selected based on the manufacturer's compatibility data. Given the nature of fluorinated compounds, double-gloving is a recommended best practice to protect against rapid permeation or unseen tears.[11] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[9]
-
Lab Coat/Apron: A flame-resistant lab coat should be worn at all times.[9][11] For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron or suit is necessary.[11]
-
Footwear: Safety shoes are recommended to protect against spills and falling objects.[2]
Respiratory Protection
The compound's volatility and potential to cause respiratory irritation necessitate careful management of inhalation exposure.[2][3]
-
Primary Control: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][12]
-
When Required: In cases of inadequate ventilation or if exposure limits are exceeded, a NIOSH-approved respirator is required.[2][11] For situations with known high vapor concentrations or during emergency spill response, a full-face respirator or a self-contained breathing apparatus (SCBA) may be necessary.[9][13]
Operational Plan: Step-by-Step Handling Workflow
Adherence to a systematic workflow minimizes the risk of exposure and ensures operational consistency.
Pre-Operational Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble PPE: Don all required PPE (double gloves, chemical goggles, face shield, lab coat) before approaching the chemical storage area.
-
Prepare Work Area: Ensure the work surface is clean and uncluttered. Have spill containment materials (absorbent pads, sand) and waste containers readily accessible.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest emergency eyewash station and safety shower.[2]
Caption: Standard workflow for handling this compound.
Emergency Response and First Aid
Immediate and correct action during an emergency is critical to mitigating harm.
Spill Response
-
Minor Spill (in fume hood):
-
Major Spill (outside fume hood):
First Aid Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][11] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][11]
-
Skin Contact: Immediately flush the affected area with plenty of soap and water.[2][9] Remove contaminated clothing.[9] If skin irritation occurs, seek medical advice.[2]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][9] If they feel unwell, call a poison center or doctor.[2]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[2][9]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. fluoropolymers.eu [fluoropolymers.eu]
- 6. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 7. scbt.com [scbt.com]
- 8. This compound [webbook.nist.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 1H-Perfluoroheptane | C6F13CF2H | CID 9778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. theic2.org [theic2.org]
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
